molecular formula Al2H2MgO8Si2 B12393108 Aluminum magnesium silicate

Aluminum magnesium silicate

Cat. No.: B12393108
M. Wt: 264.45 g/mol
InChI Key: ZIWHULSTMFGVSZ-UHFFFAOYSA-N
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Description

Aluminum magnesium silicate is a useful research compound. Its molecular formula is Al2H2MgO8Si2 and its molecular weight is 264.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

Al2H2MgO8Si2

Molecular Weight

264.45 g/mol

InChI

InChI=1S/2Al.Mg.HO4Si.HO3Si.O/c;;;1-3-4-5-2;1-3-4-2;/h;;;1H;1H;

InChI Key

ZIWHULSTMFGVSZ-UHFFFAOYSA-N

Canonical SMILES

OOO[Si]=O.OO[Si]=O.O=[Al].[Mg].[Al]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Aluminum Magnesium Silicate Nanoparticles for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of aluminum magnesium silicate (B1173343) nanoparticles. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with or considering the use of these versatile nanomaterials. This document delves into their synthesis, characterization, and key attributes relevant to pharmaceutical applications, with a focus on drug delivery.

Introduction to Aluminum Magnesium Silicate Nanoparticles

This compound, a naturally occurring clay mineral, has garnered significant attention in the pharmaceutical industry in its nanoparticle form.[1][2] These nanoparticles are composed of submicroscopic platelets and are known for their exceptional physicochemical properties, including a high surface area, porosity, and unique surface charge characteristics.[1][2] Such properties make them highly effective as excipients in various drug delivery systems, where they can act as stabilizers, adsorbents, and release-modulating agents.[3][4]

Synthesis of this compound Nanoparticles

The synthesis of this compound nanoparticles can be achieved through several methods, with co-precipitation and hydrothermal synthesis being the most common. The choice of synthesis route significantly influences the resulting nanoparticles' physicochemical properties.

Co-precipitation Synthesis Workflow

The co-precipitation method involves the simultaneous precipitation of magnesium and aluminum hydroxides from a solution containing their respective salts, followed by the addition of a silicate source.[5][6]

Co_Precipitation_Workflow start Start prep_solutions prep_solutions start->prep_solutions Prepare Precursor Solutions process process decision decision end End mix_salts mix_salts prep_solutions->mix_salts Mg & Al Salts prep_silicate prep_silicate prep_solutions->prep_silicate Silicate Solution co_precipitation co_precipitation mix_salts->co_precipitation Mix & Adjust pH prep_silicate->co_precipitation aging aging co_precipitation->aging Aging of Precipitate washing washing aging->washing Washing to Remove Impurities drying drying washing->drying Drying (Oven/Spray) grinding grinding drying->grinding Grinding & Sieving final_product final_product grinding->final_product AMS Nanoparticles final_product->end

Figure 1: Co-precipitation synthesis workflow for this compound nanoparticles.

Hydrothermal Synthesis Workflow

Hydrothermal synthesis involves the crystallization of the desired material from an aqueous solution under high temperature and pressure.[1][7]

Hydrothermal_Synthesis_Workflow start Start prep_precursors prep_precursors start->prep_precursors Prepare Precursor Solutions process process end End mix_reactants mix_reactants prep_precursors->mix_reactants Mix Mg, Al, Si Sources hydrothermal_reaction hydrothermal_reaction mix_reactants->hydrothermal_reaction Transfer to Autoclave cooling cooling hydrothermal_reaction->cooling Controlled Heating (e.g., 90-140°C, 8-24h) separation separation cooling->separation Cool to Room Temperature washing washing separation->washing Centrifugation/Filtration drying drying washing->drying Wash with Deionized Water characterization characterization drying->characterization Drying characterization->end

Figure 2: Hydrothermal synthesis workflow for this compound nanoparticles.

Physicochemical Properties

The therapeutic efficacy and safety of nanoparticle-based drug delivery systems are intrinsically linked to their physicochemical properties. A thorough characterization is therefore paramount.

Quantitative Data Summary

The following tables summarize key physicochemical properties of this compound nanoparticles reported in the literature.

Property Value Method Reference
Particle Size (APS) 80-100 nmNot Specified[8]
Purity 99%Not Specified[8]
Density 2.1-2.6 g/cm³Not Specified[8]
Melting Point >900 °CNot Specified[8]
Solubility Insoluble in cold waterNot Specified[8]
Zeta Potential (Celecoxib-loaded S-SMEDDS) -31.92 mVZetasizer[9]
Particle Size (Celecoxib-loaded S-SMEDDS) 22.68 nmTEM[9]

Note: S-SMEDDS refers to Solid Self-Microemulsifying Drug Delivery System.

Drug Drug Loading (%) Drug Release Conditions Key Findings Reference
Propranolol HClNot SpecifiedpH-dependentComplexation with polyethylene (B3416737) oxide sustained the release.[10][11]
NicotineNot SpecifiedpH 6 phosphate (B84403) bufferSustained release after an initial burst.[12]
Ibuprofen & AcetaminophenNot SpecifiedpH 7.4 and 5.5Release rate is controlled by intermolecular interactions.[13]
Diltiazem HClNot SpecifiedUSP III apparatusIncreased polymer content decreased burst release.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines common experimental protocols for the characterization of this compound nanoparticles.

Particle Size and Zeta Potential Analysis (Dynamic Light Scattering)

Dynamic Light Scattering (DLS) is a widely used technique to determine the hydrodynamic diameter and zeta potential of nanoparticles in a suspension.

Protocol:

  • Sample Preparation:

    • Disperse a small amount of the nanoparticle powder in a suitable solvent (e.g., deionized water or phosphate-buffered saline) to a final concentration of approximately 0.1-1 mg/mL.

    • Sonicate the suspension for 5-10 minutes to ensure adequate dispersion and break up any agglomerates.

  • Instrument Setup:

    • Set the temperature of the DLS instrument to 25°C.

    • Select the appropriate solvent parameters (viscosity and refractive index) in the software.

  • Measurement:

    • Transfer the nanoparticle suspension to a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate for 2-3 minutes.

    • For particle size, perform at least three measurements, with each measurement consisting of 10-15 runs.

    • For zeta potential, apply an electric field and measure the electrophoretic mobility.

  • Data Analysis:

    • The instrument's software will calculate the average particle size (Z-average), polydispersity index (PDI), and zeta potential.

Surface Area and Porosity (BET Analysis)

The Brunauer-Emmett-Teller (BET) method is a standard technique for determining the specific surface area of a material by measuring the physical adsorption of a gas (typically nitrogen) onto its surface.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 100-200 mg of the dry nanoparticle powder into a sample tube.

  • Degassing:

    • Degas the sample under vacuum at an elevated temperature (e.g., 150-300°C) for several hours to remove any adsorbed contaminants from the surface. The exact temperature and duration will depend on the thermal stability of the material.

  • Measurement:

    • Transfer the degassed sample tube to the analysis port of the BET instrument.

    • Immerse the sample tube in a liquid nitrogen bath (77 K).

    • Introduce nitrogen gas at various partial pressures and measure the volume of gas adsorbed at each pressure point.

  • Data Analysis:

    • Plot the amount of gas adsorbed versus the relative pressure to generate an adsorption isotherm.

    • Apply the BET equation to a linear portion of the isotherm to calculate the specific surface area.

In Vitro Drug Release Study (Dialysis Bag Method)

The dialysis bag method is a common and relatively simple technique to assess the in vitro release of a drug from a nanoparticle formulation.[14][15][16][17]

Protocol:

  • Preparation:

    • Select a dialysis membrane with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles (e.g., 12-14 kDa).

    • Soak the dialysis membrane in the release medium for at least 24 hours before use.

  • Experimental Setup:

    • Accurately weigh a specific amount of the drug-loaded nanoparticles and disperse them in a known volume of the release medium (e.g., phosphate-buffered saline, pH 7.4).

    • Transfer the nanoparticle dispersion into the pre-treated dialysis bag and securely seal both ends.

    • Place the dialysis bag in a larger vessel containing a known volume of fresh release medium (the receptor compartment).

    • Maintain the setup at a constant temperature (e.g., 37°C) with continuous stirring.

  • Sampling:

    • At predetermined time intervals, withdraw a small aliquot of the release medium from the receptor compartment.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Quantification:

    • Analyze the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.

Cellular Uptake and Drug Delivery Mechanism

The interaction of nanoparticles with cells is a critical aspect of their application in drug delivery. This compound nanoparticles are typically internalized by cells through endocytic pathways.

Cellular Uptake Pathway of Silica-Based Nanoparticles

The following diagram illustrates the general endocytic pathways for the cellular uptake of nanoparticles.

Cellular_Uptake cluster_membrane cluster_endocytosis Endocytosis Pathways extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space nanoparticles Nanoparticles clathrin Clathrin-mediated Endocytosis nanoparticles->clathrin caveolae Caveolae-mediated Endocytosis nanoparticles->caveolae macropinocytosis Macropinocytosis nanoparticles->macropinocytosis early_endosome Early Endosome clathrin->early_endosome caveolae->early_endosome macropinocytosis->early_endosome late_endosome Late Endosome early_endosome->late_endosome Maturation recycling_endosome Recycling Endosome early_endosome->recycling_endosome lysosome Lysosome (Drug Release) late_endosome->lysosome exocytosis Exocytosis lysosome->exocytosis recycling_endosome->cell_membrane Recycling

Figure 3: Generalized cellular uptake pathways of nanoparticles via endocytosis.

The primary mechanism of drug release from this compound nanoparticles is typically desorption, driven by changes in pH and the surrounding ionic environment.[18] Once internalized into the acidic environment of endosomes and lysosomes, the change in pH can trigger the release of the adsorbed drug.

Conclusion

This compound nanoparticles present a compelling platform for the development of advanced drug delivery systems. Their tunable physicochemical properties, coupled with their excellent biocompatibility, make them a versatile tool for formulators. A thorough understanding and characterization of these properties, as outlined in this guide, are essential for the rational design and successful implementation of novel and effective therapeutic products.

References

aluminum magnesium silicate crystal structure and surface chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structure and Surface Chemistry of Aluminum Magnesium Silicate (B1173343)

Introduction

Aluminum magnesium silicate is a versatile inorganic compound widely utilized in the pharmaceutical, cosmetic, and chemical industries.[1][2][3] Belonging to the smectite group of clay minerals, it is a blend of colloidal montmorillonite (B579905) and saponite (B12675438) that has been processed to remove impurities.[4] Its utility stems from its unique physicochemical properties, including a high surface area, significant cation exchange capacity, and the ability to form stable colloidal dispersions.[2][5] This guide provides a detailed examination of its crystal structure and surface chemistry, offering insights for researchers, scientists, and drug development professionals.

Crystal Structure

Magnesium aluminum silicate is a phyllosilicate, characterized by a layered crystal structure.[2][6] Specifically, it belongs to the 2:1 type of layered silicates, meaning its fundamental structural unit consists of one octahedral sheet sandwiched between two tetrahedral sheets.[6][7][8][9]

  • Tetrahedral Sheets: These layers are composed of silicon-oxygen tetrahedra, where a central silicon atom is coordinated to four oxygen atoms.

  • Octahedral Sheet: This central layer consists of aluminum and/or magnesium atoms coordinated to six oxygen or hydroxyl groups.[6][10] In dioctahedral smectites, two-thirds of the octahedral sites are filled, typically by trivalent cations like Al³⁺. In trioctahedral smectites, most sites are occupied, often by divalent cations like Mg²⁺.[7]

The layers are continuous in the a and b directions and are stacked along the c-axis, separated by a van der Waals gap known as the interlayer or gallery space.[6]

Isomorphic Substitution and Layer Charge

A key feature of the smectite structure is isomorphic substitution, where ions of similar size but different charge replace the primary cations within the crystal lattice.[7][8] Common substitutions include:

  • Al³⁺ replacing Si⁴⁺ in the tetrahedral sheets.[7][8]

  • Mg²⁺ or Fe²⁺ replacing Al³⁺ in the octahedral sheet.[6][7]

These substitutions result in a net negative charge on the surface of the silicate layers.[6][8] This charge is compensated by the presence of hydrated cations, such as Na⁺, Ca²⁺, or Mg²⁺, located in the interlayer space.[6][7] These cations are exchangeable, a property fundamental to the material's surface chemistry.[7] The overall structure is electrically neutral, but the separation of charge creates a polar surface with significant reactivity.

Crystalline vs. Amorphous States

While often possessing a defined crystalline structure, some synthetic forms of magnesium aluminum silicate can be amorphous.[11] An amorphous state means there is no long-range ordered crystal structure, which results in an X-ray diffraction pattern that lacks sharp, characteristic peaks.[11] The synthesis method significantly influences the final phase, with hydrothermal synthesis often yielding crystalline products.[1][12]

Crystal_Structure Diagram of the 2:1 Layered Smectite Structure. T1 Si-O Tetrahedra O1 Al/Mg-O/OH Octahedra (Isomorphic Substitution Occurs Here) T1->O1 T2 Si-O Tetrahedra (Isomorphic Substitution Occurs Here) O1->T2 cations Hydrated Exchangeable Cations (Na+, Ca2+, Mg2+)

Diagram of the 2:1 Layered Smectite Structure.

Surface Chemistry

The unique properties and applications of this compound are largely dictated by its surface chemistry. The combination of a layered structure, isomorphic substitution, and small particle size results in a large, chemically active surface.[5]

Surface Charge and Zeta Potential

As a result of isomorphic substitution, the faces of the silicate platelets carry a permanent negative charge.[13][14] The edges, however, can have a pH-dependent charge (positive in acidic conditions, negative in alkaline conditions) due to the protonation or deprotonation of surface hydroxyl groups.[10][13]

This surface charge leads to the formation of an electrical double layer when dispersed in a polar medium like water.[14] The Zeta Potential (ζ) is a measure of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion. For magnesium aluminum silicate, the zeta potential is typically negative.[15][16] Its value can be influenced by the pH of the medium and the presence of other ions or polymers. For instance, the addition of a positively charged polymer like chitosan (B1678972) can neutralize the negative charge of the silicate and even result in a positive zeta potential.[16]

Cation Exchange Capacity (CEC)

The Cation Exchange Capacity (CEC) is a quantitative measure of the ability of the material to adsorb and exchange positive ions. It arises from the net negative charge on the silicate layers, which is balanced by the exchangeable cations in the interlayer space.[7][14] Smectite clays (B1170129) are known for their high CEC, which is a critical parameter in applications such as drug delivery, purification, and as a stabilizer in suspensions.[5][9]

Hydration, Swelling, and Colloidal Structure

When dispersed in water, magnesium aluminum silicate hydrates and swells.[8][17] Water molecules are drawn into the interlayer space, interacting with the exchangeable cations and the siloxane surface.[10][17] This intercalation of water molecules forces the layers apart, a phenomenon known as crystalline swelling.[14]

In a dispersion, the negatively charged faces of the silicate platelets can attract the positively charged edges of other platelets.[13] This interaction leads to the formation of a three-dimensional, "house of cards" colloidal structure.[13] This structure is responsible for the material's excellent thickening and suspending properties, as it effectively entraps the continuous phase and any suspended particles.[13][18] This behavior is also thixotropic, meaning the viscosity decreases under shear (e.g., shaking or spreading) and recovers when at rest.[13]

House_of_Cards p1 Platelet 1 p2 Platelet 2 p1:e->p2:w Edge (+) to Face (-) Attraction p3 Platelet 3 p1:n->p3:s Edge (+) to Face (-) Attraction p5 Platelet 5 p1:w->p5:e Edge (+) to Face (-) Attraction p4 Platelet 4 p2:n->p4:s Edge (+) to Face (-) Attraction p6 Platelet 6 p2:e->p6:w Edge (+) to Face (-) Attraction House House of of Cards Cards Structure in Dispersion. Structure in Dispersion.

"House of Cards" Structure in Dispersion.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the crystal structure and surface chemistry of magnesium aluminum silicate and related smectite clays.

Table 1: Typical Crystallographic Parameters for Smectite Clays

ParameterValueReference
Layer Type2:1 (T-O-T)[6],[8]
Basal Spacing (d₀₀₁)15.0 - 17.2 Å (hydrated)[4]
Layer Charge0.2 - 0.6 e/huc[14]
Crystalline SystemMonoclinic (for specific phases)[12]
e/huc = electrons per half unit cell

Table 2: Surface Chemistry Properties

PropertyTypical Value RangeReference
Specific Surface Area10 - 700 m²/g[19]
Zeta PotentialNegative (e.g., -49.15 mV for vermiculite)[15],[20]
pH (5% suspension)9.0 - 10.0[4]
Acid Demand6-8 mL of 0.1 N HCl per gram[21]

Experimental Protocols

Characterization of this compound involves several key analytical techniques.

X-Ray Diffraction (XRD)
  • Objective: To identify the crystalline phases, determine the degree of crystallinity, and measure the basal spacing (d-spacing) of the layered structure.[22][23]

  • Methodology:

    • Sample Preparation (Oriented Mount): A suspension of the clay is prepared in deionized water.[4][24] A few milliliters of the suspension are placed on a glass microscope slide and allowed to air-dry at room temperature or a slightly elevated temperature (e.g., 90°C) to form a thin, oriented film where the clay platelets lie flat.[4][24] For studying swelling properties, the slide can be placed in a desiccator with ethylene (B1197577) glycol to create a clay-organic complex.[4][25]

    • Instrument Setup: A powdered X-ray diffractometer is used, typically with Cu Kα radiation.

    • Analysis: The sample is scanned over a range of 2θ angles. The resulting diffraction pattern shows peaks at specific angles corresponding to different d-spacings according to Bragg's Law (nλ = 2d sinθ). The most intense peak for smectites is the (001) basal reflection, which indicates the layer-to-layer distance.[4][25]

Zeta Potential Measurement
  • Objective: To determine the surface charge of the particles in a colloidal dispersion.

  • Methodology:

    • Sample Preparation: A dilute suspension (e.g., 0.1% w/v) of magnesium aluminum silicate is prepared in deionized water or a buffer of known pH and ionic strength.

    • Instrumentation: A Zetasizer or similar instrument based on electrophoretic light scattering (ELS) is used.

    • Analysis: An electric field is applied across the sample cell, causing the charged particles to move towards the oppositely charged electrode. The instrument measures the velocity of the particles (electrophoretic mobility) using a laser. The zeta potential is then calculated from this mobility using the Henry equation. The measurement is often repeated at various pH values to determine the isoelectric point.[14]

Synthesis of Magnesium Aluminum Silicate
  • Objective: To produce synthetic magnesium aluminum silicate with controlled properties.

  • Methodology (Co-precipitation/Hydrothermal):

    • Precursor Preparation: An aqueous solution of a magnesium salt (e.g., magnesium sulfate) and an aluminum salt (e.g., aluminum sulfate) is prepared.[1][11] A separate aqueous solution of a silicate source (e.g., sodium silicate) is also prepared, often with a base like sodium hydroxide.[1][11]

    • Reaction: The two solutions are mixed under controlled conditions of temperature, pH, and stirring.[1][26] This causes the co-precipitation of magnesium aluminum silicate.[11]

    • Hydrothermal Treatment (Optional): The resulting suspension can be subjected to hydrothermal synthesis in an autoclave at elevated temperature and pressure for a set duration (e.g., 8-24 hours) to promote crystallization.[1][26]

    • Post-Treatment: The precipitate is separated by filtration, washed repeatedly with pure water to remove soluble by-products, and then dried (e.g., oven or spray drying).[1][11] The dried product may be milled to achieve the desired particle size.[1]

Synthesis_Workflow Workflow for Synthesis of Magnesium Aluminum Silicate. cluster_precursors 1. Precursor Preparation cluster_reaction 2. Reaction cluster_post_treatment 3. Post-Treatment A Prepare Aqueous Solution of Mg and Al Salts (e.g., MgSO4, Al2(SO4)3) C Mix Solutions under Controlled pH & Temperature A->C B Prepare Aqueous Solution of Silicate Source (e.g., Na2SiO3 + NaOH) B->C D Precipitation of Mg-Al-Silicate C->D E Optional: Hydrothermal Treatment (Aging) D->E F Filtration E->F G Washing with Deionized Water F->G H Drying (Oven or Spray Dryer) G->H I Milling/Grinding H->I J J I->J Final Product: Mg-Al-Silicate Powder

Workflow for Synthesis of Magnesium Aluminum Silicate.

Characterization_Workflow Experimental Workflow for Material Characterization. cluster_structural Structural Analysis cluster_surface Surface Chemistry Analysis cluster_physical Physical Properties start Magnesium Aluminum Silicate Sample xrd X-Ray Diffraction (XRD) start->xrd Crystal Phase, d-spacing sem Scanning Electron Microscopy (SEM) start->sem Morphology, Microstructure tem Transmission Electron Microscopy (TEM) start->tem Particle Shape, Layering zeta Zeta Potential Measurement start->zeta Surface Charge bet Surface Area Analysis (BET) start->bet Specific Surface Area cec Cation Exchange Capacity (CEC) start->cec Ion Exchangeability viscosity Viscosity/Rheology start->viscosity Flow Behavior, Thixotropy psd Particle Size Distribution start->psd Particle Dimensions r1 r1 xrd->r1 Crystal Phase, d-spacing r2 r2 sem->r2 Morphology, Microstructure r3 r3 tem->r3 Particle Shape, Layering r4 r4 zeta->r4 Surface Charge r5 r5 bet->r5 Specific Surface Area r6 r6 cec->r6 Ion Exchangeability r7 r7 viscosity->r7 Flow Behavior, Thixotropy r8 r8 psd->r8 Particle Dimensions

Experimental Workflow for Material Characterization.

References

An In-depth Technical Guide to the Molecular Formula and Structure of Aluminum Magnesium Silicate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula, structure, and physicochemical properties of aluminum magnesium silicate (B1173343). It is intended for researchers, scientists, and professionals in drug development who utilize this versatile excipient in their formulations. This document details the complex nature of its chemical identity, presents key quantitative data in a structured format, and outlines standardized experimental protocols for its characterization.

Introduction

Aluminum magnesium silicate is a naturally occurring or synthetically derived clay mineral, belonging to the smectite group of phyllosilicates.[1][2][3] It is widely used in the pharmaceutical, cosmetic, and personal care industries as a versatile excipient, functioning as a suspending and stabilizing agent, thickener, emulsion stabilizer, binder, and disintegrant.[2][4][5][6] Its utility is derived from its unique colloidal and layered structure, which allows it to form thixotropic gels in aqueous dispersions.[2][7]

The material is a blend of colloidal montmorillonite (B579905) and saponite (B12675438) that has been purified to remove grit and other non-swellable components.[1][4][8] This purification process results in a fine, off-white to creamy white, odorless, and tasteless powder or small flakes.[2]

Molecular Formula and Structure

The chemical composition of this compound is complex and cannot be represented by a single, simple molecular formula. It is a polymeric complex of magnesium, aluminum, silicon, oxygen, and water.[4] Its composition is most accurately described in terms of the relative proportions of its constituent oxides.

The fundamental structure of this compound is that of a 2:1 layered silicate. This structure consists of a central octahedral sheet of alumina (B75360) (aluminum oxide) and magnesia (magnesium oxide) fused between two external sheets of tetrahedral silica (B1680970) (silicon dioxide).[4][9]

Isomorphic substitution within this crystal lattice is a key feature of its structure. In the octahedral sheet, aluminum (Al³⁺) ions can be substituted by magnesium (Mg²⁺) ions.[4] This substitution results in a net negative charge on the surface of the silicate layers. This charge is balanced by exchangeable cations, typically sodium (Na⁺) or potassium (K⁺), located in the interlayer space between the stacked silicate sheets. When dispersed in water, these layers can separate, leading to swelling and the formation of a colloidal, "house of cards" structure that imparts viscosity and suspensibility to the medium.[2][7]

Due to variations in the source mineral and the degree of isomorphic substitution, several types of this compound are defined in pharmacopeias, primarily differentiated by their viscosity and the ratio of aluminum to magnesium content.[1][2]

dot

Caption: 2:1 Layered structure of this compound.

Data Presentation

The quantitative specifications for different types of this compound are crucial for selecting the appropriate grade for a specific application. The following tables summarize the key parameters as defined by the United States Pharmacopeia-National Formulary (USP-NF).

Table 1: USP-NF Specifications for Magnesium Aluminum Silicate Types
TypeViscosity (cps) at 5% DispersionAluminum Content / Magnesium Content Ratio
IA 225 – 6000.5 – 1.2
IB 150 – 4500.5 – 1.2
IC 800 – 22000.5 – 1.2
IIA 100 – 3001.4 – 2.8
Source: USP-NF Monograph for Magnesium Aluminum Silicate[1][2][10]
Table 2: USP-NF Specifications for Synthetic Magnesium Aluminometasilicate
ParameterType I-A SpecificationType I-B Specification
Aluminum Oxide (Al₂O₃) 29.1% – 35.5%29.1% – 35.5%
Magnesium Oxide (MgO) 11.4% – 14.0%11.4% – 14.0%
Silicon Dioxide (SiO₂) 29.2% – 35.6%29.2% – 35.6%
pH 6.5 – 8.58.5 – 10.5
Source: USP-NF Monograph for Magnesium Aluminometasilicate[4][11]
Table 3: General Physicochemical Properties
PropertyValue
Appearance Off-white to creamy white powder or flakes
pH (5% aqueous suspension) 9.0 – 10.0
Loss on Drying Not more than 8.0%
Microbial Limits Total aerobic count ≤ 1000 cfu/g
Escherichia coli Absent
Source: USP-NF Monograph for Magnesium Aluminum Silicate[1][10]

Experimental Protocols

Accurate characterization of this compound is essential for quality control and formulation development. The following are summarized methodologies for key analytical tests.

Identification by X-Ray Diffraction (XRD)

This method confirms the crystalline structure and interlayer spacing, which are characteristic of smectite clays.

  • Objective: To identify the material based on its characteristic d-spacing.

  • Protocol Summary:

    • Oriented Film Preparation: A 2% aqueous dispersion of the sample is prepared and allowed to hydrate (B1144303) for at least 12 hours. A few milliliters are placed on a glass slide and air-dried to form an oriented film.

    • Ethylene (B1197577) Glycol Solvation: The slide is placed in a vacuum desiccator containing ethylene glycol for 12 hours. This causes the interlayer space to swell to a specific, reproducible dimension.

    • XRD Analysis: The X-ray diffraction pattern of the solvated, oriented film is recorded.

  • Acceptance Criteria: The largest peak in the diffraction pattern must correspond to a d-value between 15.0 and 17.2 angstroms (Å). Additionally, analysis of a random powder specimen should show peaks between 1.492-1.504 Å and 1.510-1.540 Å.[1][3][10]

Viscosity Measurement

Viscosity is a critical performance parameter, directly related to the material's thickening and suspending capabilities.

  • Objective: To determine the rotational viscosity of a standardized dispersion.

  • Protocol Summary:

    • Dispersion Preparation: A 5.0% (w/w) aqueous dispersion is prepared by adding a precisely weighed quantity of the sample (corrected for its loss on drying) to water at 25 ± 2 °C in a high-speed blender (14,000-15,000 rpm) for 3 minutes.

    • Equilibration: The dispersion is transferred to a beaker and allowed to stand for 5 minutes.

    • Measurement: The viscosity is measured using a suitable rotational viscometer (e.g., Brookfield type) operating at 60 rpm for 6 minutes. The spindle used depends on the type of material being tested (e.g., Type IA uses a No. 2 spindle).[1][3]

  • Acceptance Criteria: The measured viscosity must fall within the range specified for the particular type (see Table 1).[1][10]

Elemental Analysis (Assay for Al and Mg)

This determines if the ratio of aluminum to magnesium conforms to the specified type.

  • Objective: To quantify the aluminum and magnesium content.

  • Protocol Summary (Principle):

    • Sample Preparation: The sample is digested in acid to bring the aluminum and magnesium into solution.

    • Analysis: The concentrations of aluminum and magnesium in the resulting solution are determined using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or titration. For AAS, standard solutions of aluminum and magnesium are prepared for calibration.[1][3] For titration, a method using edetate disodium (B8443419) (EDTA) can be employed for magnesium oxide determination after separation of aluminum.[4]

  • Acceptance Criteria: The calculated ratio of aluminum content to magnesium content must be within the specified range for the material type (see Table 1).[1][10]

dot

Experimental_Workflow cluster_Sample Sample Preparation cluster_XRD Structural Identification cluster_Viscosity Functional Property cluster_Assay Compositional Analysis Sample This compound Sample Dispersion Prepare 2% Aqueous Dispersion (Hydrate 12h) Sample->Dispersion Dispersion_V Prepare 5% w/w Dispersion (High Shear Mixing) Sample->Dispersion_V Digestion Acid Digestion of Sample Sample->Digestion OrientedFilm Create Oriented Film on Slide (Air Dry) Dispersion->OrientedFilm Solvation Solvate with Ethylene Glycol (12h in Desiccator) OrientedFilm->Solvation XRD_Analysis Perform X-Ray Diffraction Analysis Solvation->XRD_Analysis XRD_Result Result: d-spacing (15.0-17.2 Å) XRD_Analysis->XRD_Result Equilibrate Equilibrate Dispersion (5 min) Dispersion_V->Equilibrate Viscometry Measure with Rotational Viscometer (60 rpm, 6 min) Equilibrate->Viscometry Visc_Result Result: Viscosity (cps) Viscometry->Visc_Result Analysis Analyze via AAS or Titration Digestion->Analysis Assay_Result Result: % Al and % Mg Analysis->Assay_Result

Caption: Workflow for key experimental characterization.

Conclusion

This compound is a complex but highly functional material whose performance is intrinsically linked to its unique 2:1 layered silicate structure. The variations in viscosity and elemental composition, officially categorized into different types, allow formulators to select the optimal grade for achieving desired rheological properties and stability in a wide range of pharmaceutical and cosmetic products. Adherence to standardized experimental protocols, such as those outlined in the USP-NF, is critical for ensuring the quality, consistency, and efficacy of this important excipient.

References

natural vs. synthetic aluminum magnesium silicate properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Properties of Natural and Synthetic Aluminum Magnesium Silicate (B1173343)

Introduction

Aluminum magnesium silicate is a versatile inorganic polymer widely utilized in the pharmaceutical and cosmetic industries as an excipient.[1] It is valued for its ability to function as a suspending and stabilizing agent, tablet binder and disintegrant, and viscosity modifier.[1][2] This material is available in two primary forms: natural, which is derived from purified mineral ores, and synthetic, which is produced through controlled chemical reactions.[3][4]

Natural this compound is a naturally occurring clay mineral that undergoes rigorous refining to be suitable for various applications.[5][6] Synthetic variants, on the other hand, are described as amorphous and can be manufactured with a chemically and physically well-defined composition.[7][8]

This technical guide provides a comprehensive comparison of the core properties of natural and synthetic this compound, focusing on their manufacturing processes, chemical and physical characteristics, and functional performance. It is intended for researchers, scientists, and drug development professionals who utilize these materials in formulation design.

Origin and Manufacturing

The source and manufacturing process significantly influence the final properties of this compound. Natural grades are purified from mined clays (B1170129), while synthetic grades are built from chemical precursors.

Natural this compound

Natural this compound is derived from silicate ores of the montmorillonite (B579905) group, specifically smectite clays such as montmorillonite and saponite.[2][3][9] The raw ore is subjected to a multi-step water-washing and purification process to remove grit, non-swellable ore components, and other impurities.[2][3][10] The refined colloidal dispersion is then typically drum-dried to form flakes, which can be further milled or micro-atomized into various powder grades.[2][10]

Natural_AMS_Process cluster_mining Mining & Extraction cluster_purification Purification Process cluster_finishing Final Processing raw_ore Smectite Clay Ore (Montmorillonite, Saponite) slurry Water Slurry Formation raw_ore->slurry separation Separation of Impurities (Grit, Non-swellable Ore) slurry->separation colloidal Colloidal Fraction Separation separation->colloidal drying Drum Drying colloidal->drying milling Milling / Micro-atomization drying->milling final_product Purified Natural This compound milling->final_product

Manufacturing Workflow for Natural this compound.
Synthetic this compound

Synthetic this compound is typically produced via a precipitation reaction.[8] The process involves mixing aqueous solutions of a magnesium salt (e.g., magnesium sulfate) and an aluminum salt (e.g., aluminum sulfate) with a solution of a silicate, such as sodium silicate.[7][11] The resulting precipitate is then filtered, washed to remove impurity ions, dried, and ground to meet specific particle size requirements.[11] This method allows for a chemically and physically well-defined product.[7]

Synthetic_AMS_Process cluster_reactants Aqueous Reactants cluster_reaction Synthesis cluster_post_processing Post-Processing mg_al_salt Magnesium & Aluminum Salt Solution mixing Mixing & pH Adjustment mg_al_salt->mixing silicate_sol Sodium Silicate Solution silicate_sol->mixing reaction Hydrothermal Synthesis & Precipitation mixing->reaction filtration Filtration & Washing reaction->filtration drying Drying filtration->drying grinding Grinding drying->grinding final_product Synthetic This compound grinding->final_product

General Synthesis Workflow for Synthetic this compound.

Comparative Properties

The differences in origin and processing lead to distinct physical, chemical, and functional properties between natural and synthetic variants.

Property_Comparison cluster_natural Natural cluster_synthetic Synthetic ams Aluminum Magnesium Silicate n_source Source: Mined Smectite Clays ams->n_source s_source Source: Chemical Precipitation ams->s_source n_comp Composition: Variable, based on ore n_struct Structure: Crystalline platelets n_purity Purity: High, but contains trace minerals n_prop Properties: Excellent swelling & thixotropy s_comp Composition: Controlled, well-defined s_struct Structure: Amorphous s_purity Purity: High, fewer trace impurities s_prop Properties: High surface area, porous

Core Distinctions: Natural vs. Synthetic this compound.
Physical and Chemical Properties

The following tables summarize key quantitative data for different types of this compound.

Table 1: Typical Chemical Composition (as Oxides)

Oxide ComponentNatural (Typical)[2]Synthetic (Example)[7]
Silicon Dioxide (SiO₂)61.1%47-57%
Magnesium Oxide (MgO)13.7%3-5%
Aluminum Oxide (Al₂O₃)9.3%9-11%
Calcium Oxide (CaO)1.8%1-3%
Sodium Oxide (Na₂O)2.9%< 5%
Ferric Oxide (Fe₂O₃)0.9%Not specified
Potassium Oxide (K₂O)2.7%Not specified
Titanium Dioxide (TiO₂)0.1%Not specified

Note: Composition of natural grades can vary based on the ore source.

Table 2: Pharmacopeial Properties of Natural Magnesium Aluminum Silicate (USP/NF Types) [2][12]

PropertyType IAType IBType ICType IIA
Viscosity (mPas) 225 - 600150 - 450800 - 2200100 - 300
Al/Mg Content Ratio 0.5 - 1.20.5 - 1.20.5 - 1.21.4 - 2.8
pH (5% w/v suspension) 9.0 - 10.09.0 - 10.09.0 - 10.09.0 - 10.0
Loss on Drying < 8.0%< 8.0%< 8.0%< 8.0%
Arsenic Limit ≤ 3 ppm≤ 3 ppm≤ 3 ppm≤ 3 ppm
Lead Limit ≤ 15 ppm≤ 15 ppm≤ 15 ppm≤ 15 ppm
Rheological Properties

One of the most important functions of this compound is rheology modification.[13]

  • Natural: When dispersed in water, the crystalline platelets of natural grades hydrate (B1144303) and swell, forming a three-dimensional colloidal "house of cards" structure.[13][14] This structure is responsible for imparting high viscosity and shear-thinning (thixotropic) behavior.[2][13] Aqueous dispersions are thixotropic at concentrations greater than 3% w/v.[2] The viscosity can be synergistically increased when combined with polymers like xanthan gum.[2][15]

  • Synthetic: Synthetic grades are typically amorphous and highly porous, with a large specific surface area.[8][16] This high surface area makes them effective adsorbents.[17] While they also act as thickening agents, their rheological behavior can differ from the highly structured gels formed by natural smectites. Some synthetic grades exhibit unique flow behaviors, acting as a glidant at low stress and a binder at higher pressures.[16]

Applications in Drug Development

Both forms are widely used as pharmaceutical excipients, with the choice depending on the specific requirements of the formulation.

Table 3: Typical Use Concentrations in Pharmaceutical Formulations [2]

ApplicationConcentration (%)
Suspending Agent (Oral) 0.5 - 2.5
Suspending Agent (Topical) 1 - 10
Emulsion Stabilizer (Oral) 1 - 5
Emulsion Stabilizer (Topical) 2 - 5
Tablet Binder 2 - 10
Tablet Disintegrant 2 - 10
Adsorbent 10 - 50
  • Suspending Agent: The stable colloidal structure formed by natural this compound is highly effective at suspending insoluble active pharmaceutical ingredients (APIs), ensuring uniform dosage.[18][19]

  • Binder and Disintegrant: In solid dosage forms, it functions as a binder to ensure tablet integrity and as a disintegrant, which swells upon contact with water to facilitate rapid tablet breakdown and drug release.[5][10][20]

  • Stabilizer: It is used to stabilize oil-in-water emulsions by thickening the continuous phase and preventing droplet coalescence.[21][22]

  • Adsorbent/Carrier: The high surface area of synthetic grades makes them excellent adsorbents for improving the solubility and bioavailability of poorly water-soluble drugs by creating amorphous solid dispersions.[16][17]

Key Experimental Protocols

Standardized tests are crucial for ensuring the quality and performance of this compound. The following are summaries of key pharmacopeial methods.

Viscosity Determination (USP Method)

This protocol is used to classify the different types of natural magnesium aluminum silicate based on their rheological properties.[23][24][25]

Viscosity_Protocol start Start: Weigh Sample (Equivalent to 25.0 g dried basis) disperse Disperse in water (to 500 g total) in a blender at 25 ± 2°C start->disperse blend Blend for 3 min at 14,000-15,000 rpm disperse->blend stand Transfer to beaker, stand for 5 min, adjust temp to 33 ± 3°C blend->stand measure Measure with rotational viscometer at 60 rpm for 6 min stand->measure record Record scale reading measure->record end End: Classify Type based on viscosity record->end

Experimental Workflow for Viscosity Measurement.

Methodology:

  • Weigh a quantity of the test specimen equivalent to 25.0 g on a dried basis.[23]

  • Transfer the sample to a 1-L blender jar containing enough water at 25 ± 2°C to produce a final mixture weighing 500 g.[23]

  • Blend at high speed (14,000 to 15,000 rpm) for exactly 3 minutes.[23]

  • Transfer the dispersion to a 600-mL beaker and let it stand for 5 minutes. The temperature will have risen; adjust to 33 ± 3°C if necessary.[25]

  • Using a suitable rotational viscometer with a specified spindle for the material type, operate at 60 rpm for 6 minutes.[25]

  • Record the scale reading to determine the viscosity.[25]

Acid Demand Test (USP Method)

This test measures the buffering capacity of the material.

Methodology:

  • Disperse a quantity of sample equivalent to 5.00 g (dried basis) in 500 mL of water using a blender.[26]

  • With constant mixing, add specified volumes of 0.100 N hydrochloric acid at timed intervals (e.g., 3.0-mL portions at 5, 65, 125 seconds, etc.).[26]

  • After the final acid addition at 785 seconds, continue mixing and determine the pH potentiometrically at 840 seconds.[26]

  • The final pH must not be more than 4.0.[26]

Identification by X-ray Diffraction (USP Method)

This method confirms the crystalline structure of natural magnesium aluminum silicate.

Methodology:

  • Prepare a 2% aqueous dispersion (2 g in 100 mL of water) and allow it to hydrate for 12 hours.[25]

  • Place 2 mL of the mixture on a glass slide and air-dry to create an oriented film.[25]

  • Place the slide in a vacuum desiccator over ethylene (B1197577) glycol for 12 hours to ensure saturation.[25]

  • Record the X-ray diffraction pattern. The largest peak should correspond to a d-value between 15.0 and 17.2 angstroms.[25]

  • Prepare a random powder specimen and record the diffraction pattern. Peaks should be found between 1.492-1.504 Å and 1.510-1.540 Å.[25]

Conclusion

Both natural and synthetic aluminum magnesium silicates are invaluable excipients in pharmaceutical development. Natural grades, derived from purified smectite clays, are prized for their superior ability to form thixotropic gels, making them excellent suspending and stabilizing agents. Synthetic grades offer the advantages of high purity and a well-defined amorphous structure, lending themselves to applications requiring high surface area, such as drug adsorption and carrier functions. The selection between natural and synthetic types should be based on a thorough understanding of their distinct properties and the specific performance requirements of the final drug product.

References

understanding the colloidal properties of magnesium aluminum silicate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Colloidal Properties of Magnesium Aluminum Silicate (B1173343)

Introduction

Magnesium Aluminum Silicate (MAS) is a naturally occurring mineral, primarily composed of smectite clays (B1170129) such as montmorillonite (B579905) and saponite, that has been purified for pharmaceutical use.[1][2] Chemically, it is a layered hydrated silicate of magnesium and aluminum.[3][4] Its unique colloidal and rheological properties make it an indispensable excipient in the pharmaceutical industry, where it functions as a suspending agent, emulsion stabilizer, binder, disintegrant, and viscosity modifier.[5][6][7]

This technical guide provides a comprehensive overview of the core colloidal properties of MAS for researchers, scientists, and drug development professionals. It details the fundamental principles governing its behavior in aqueous systems, presents quantitative data, outlines key experimental protocols, and illustrates the underlying mechanisms through diagrams.

Fundamental Colloidal Properties

The utility of MAS stems from its distinct molecular structure and behavior when dispersed in water.

Structure and Surface Chemistry

MAS consists of a three-layer crystalline structure: a central octahedral layer of alumina (B75360) and magnesia fused between two tetrahedral layers of silica.[1][2] This layered architecture results in unique surface charge characteristics. Isomorphic substitution within the lattice creates a net negative charge on the flat faces of the silicate platelets.[1][8] The edges of these platelets, however, are weakly positive at neutral to acidic pH.[1][9] The platelet surfaces also feature silanol (B1196071) groups (Si-OH) that can participate in hydrogen bonding.[1]

Hydration and Colloidal Structure Formation

When MAS is dispersed in water, the individual platelets delaminate and hydrate, a process that can be accelerated by high shear and the use of hot water.[9][10] Once hydrated, the weakly positive platelet edges are electrostatically attracted to the negatively charged platelet faces.[1][9] This interaction causes the formation of a three-dimensional, gel-like colloidal network often described as a "house of cards" structure.[9] This structure is responsible for the characteristic rheological properties of MAS dispersions, efficiently trapping and suspending particles or oil droplets.[9]

G A Dry MAS Powder (Stacked Platelets) B Dispersion in Water + High Shear A->B C Hydration & Delamination (Separation of Platelets) B->C D Electrostatic Attraction (Positive Edges to Negative Faces) C->D E 3D 'House of Cards' Colloidal Network (Gel Structure) D->E G cluster_0 MAS Platelet cluster_1 Anionic Polymer mas Negative Face coo COO- edge_p->coo Electrostatic Interaction poly Polymer Chain (e.g., Xanthan Gum) G A Prepare MAS Dispersion (Protocol 6.1) B Equilibrate Sample to Measurement Temperature A->B C Select Rheometer Geometry (e.g., Concentric Cylinders) B->C D Perform Stepped Shear Rate Ramp (Up and Down) C->D E Record Shear Stress and Viscosity Data D->E F Plot Data E->F G Analyze Flow Curve (Shear-Thinning Behavior) F->G H Analyze Hysteresis Loop (Thixotropy) F->H

References

Thermal Stability and Decomposition of Aluminum Magnesium Silicate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of aluminum magnesium silicate (B1173343). Sourced from extensive research, this document details the material's behavior under thermal stress, outlines key experimental protocols for its analysis, and presents quantitative data in a clear, comparative format.

Introduction to Aluminum Magnesium Silicate

This compound is a naturally occurring clay mineral, primarily belonging to the smectite group, which also includes montmorillonite. It is a layered silicate with a structure comprising an octahedral alumina (B75360) sheet sandwiched between two tetrahedral silica (B1680970) sheets. This structure allows for the incorporation of water molecules and exchangeable cations within its layers. Its applications are diverse, ranging from excipients in pharmaceutical formulations to components in ceramics and catalysts. Understanding its thermal stability is crucial for its use in high-temperature applications and for predicting its behavior during manufacturing processes that involve heat treatment.

Thermal Decomposition Profile

The thermal decomposition of this compound is a multi-stage process characterized by dehydration, dehydroxylation, and high-temperature phase transformations.

  • Dehydration: The initial stage of decomposition involves the loss of free and interlayer water. This process typically begins at temperatures just above ambient and continues up to around 250°C. The removal of this weakly bound water is an endothermic process.[1]

  • Dehydroxylation: As the temperature increases, typically in the range of 450°C to 750°C, the structural hydroxyl groups within the silicate layers are removed in the form of water.[2] This dehydroxylation leads to the formation of an amorphous, anhydrous phase often referred to as a metaphase.

  • High-Temperature Phase Transformations: At temperatures exceeding 900°C, the amorphous structure collapses, and solid-state reactions lead to the crystallization of new, more stable mineral phases.[2] The specific phases formed depend on the exact elemental composition of the starting material and the heating conditions.

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data related to the thermal decomposition of this compound and related smectite clays, as determined by thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Table 1: Thermal Decomposition Stages and Mass Loss

Temperature Range (°C)Decomposition StageTypical Mass Loss (%)Observations
30 - 250Dehydration (Loss of free and interlayer water)5 - 20Endothermic process.[1][3]
450 - 750Dehydroxylation (Loss of structural -OH groups)3 - 5Formation of an amorphous metaphase.[2][3]
> 900High-Temperature TransformationsMinimalRecrystallization into new mineral phases.[2]

Table 2: High-Temperature Crystalline Phases

Temperature (°C)Crystalline Phases Formed
> 900Spinel, Enstatite, Cristobalite, Mullite.[2]
> 1200Potential melting and formation of silicate glass.[2]

Experimental Protocols

Accurate characterization of the thermal stability and decomposition of this compound relies on precise experimental methodologies. The following sections detail the typical protocols for the key analytical techniques employed.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature and mass change associated with the different stages of decomposition and to identify endothermic and exothermic events.

Methodology:

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed. The sample should be in a powdered form to ensure uniform heat distribution.[4]

  • Instrumentation: A simultaneous TGA/DTA instrument is commonly used.

  • Crucible: The sample is placed in an inert crucible, typically made of alumina or platinum.[5]

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1200°C) at a constant heating rate, commonly 10°C/min.[5][6]

  • Atmosphere: The analysis is typically conducted under a controlled atmosphere, such as flowing dry nitrogen or air, at a specified flow rate (e.g., 20-50 mL/min).[5][6]

  • Data Acquisition: The instrument continuously records the sample's mass and the temperature difference between the sample and a reference as a function of temperature.

  • Data Analysis: The resulting TGA curve plots mass loss versus temperature, while the DTA curve shows endothermic and exothermic peaks corresponding to thermal events.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases present in the this compound at different temperatures and to track the phase transformations during decomposition.

Methodology:

  • Sample Preparation for ex-situ Analysis:

    • Several identical samples of powdered this compound are prepared.

    • Each sample is heated in a furnace to a specific temperature (e.g., 300°C, 600°C, 900°C, 1100°C) and held for a defined period to allow for phase transformations to complete.

    • After heating, the samples are cooled and finely ground.

    • The powdered sample is then mounted on a sample holder, ensuring a flat, smooth surface. For clay minerals, preparing an oriented mount can enhance the basal reflections.[7]

  • Sample Preparation for in-situ High-Temperature XRD (HT-XRD):

    • A powdered sample is placed on a high-temperature stage within the XRD instrument.[8]

    • This allows for diffraction patterns to be collected continuously as the sample is heated, providing real-time observation of phase changes.[9]

  • Instrumentation: A powder X-ray diffractometer equipped with a standard X-ray source (e.g., Cu Kα radiation) is used.[7]

  • Data Collection: The sample is scanned over a specific range of 2θ angles (e.g., 5° to 70°).

  • Data Analysis: The resulting diffraction pattern is a plot of X-ray intensity versus 2θ angle. The positions and intensities of the diffraction peaks are compared to a database of known mineral structures (e.g., the Crystallography Open Database) to identify the crystalline phases present.[10]

Visualizing the Decomposition Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, provide a visual representation of the thermal decomposition pathway and the general experimental workflow for its analysis.

Thermal_Decomposition_Pathway Start This compound (Hydrated) Dehydration Dehydration Start->Dehydration ~100-250°C - H2O (Free & Interlayer) Dehydrated Anhydrous this compound (Amorphous Metaphase) Dehydration->Dehydrated Dehydroxylation Dehydroxylation Dehydrated->Dehydroxylation ~450-750°C - H2O (Structural OH) HighTemp High-Temperature Transformation Dehydroxylation->HighTemp > 900°C Recrystallization EndProducts Crystalline Phases (e.g., Spinel, Enstatite, Mullite) HighTemp->EndProducts

Caption: Thermal decomposition pathway of this compound.

Experimental_Workflow Sample This compound Sample TGA_DTA TGA / DTA Analysis Sample->TGA_DTA XRD_initial XRD Analysis (Initial) Sample->XRD_initial Heat_Treatment Controlled Heat Treatment (Multiple Temperatures) Sample->Heat_Treatment Data_Analysis Data Interpretation & Phase Identification TGA_DTA->Data_Analysis XRD_initial->Data_Analysis XRD_heated XRD Analysis (Heated Samples) Heat_Treatment->XRD_heated XRD_heated->Data_Analysis Report Technical Report Data_Analysis->Report

Caption: General experimental workflow for thermal analysis.

References

An In-depth Technical Guide to the Surface Charge Characteristics of Aluminum Magnesium Silicate in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface charge characteristics of aluminum magnesium silicate (B1173343) in aqueous solutions. Aluminum magnesium silicate, a purified smectite clay, is a critical excipient in the pharmaceutical and personal care industries, valued for its unique colloidal and surface properties. Understanding its surface charge is paramount for formulation development, stability, and the effective delivery of active pharmaceutical ingredients (APIs).

Core Concepts: The Dual Nature of Surface Charge

This compound possesses a unique charge profile stemming from its crystalline structure. The individual platelets have two distinct surfaces with different charge characteristics:

  • Basal Surfaces (Faces): These surfaces carry a permanent negative charge due to isomorphic substitution within the crystal lattice. This charge is not dependent on the pH of the surrounding aqueous solution.

  • Edge Surfaces: The edges of the platelets contain hydroxyl groups (-OH) that exhibit pH-dependent charge . In acidic conditions, these groups can become protonated, leading to a positive charge. Conversely, in alkaline conditions, they can deprotonate, resulting in a negative charge.

This dual-charge nature is fundamental to the behavior of this compound in aqueous dispersions, influencing platelet interactions, rheology, and its ability to interact with other molecules.

Quantitative Data on Surface Charge

The overall surface charge of this compound particles in an aqueous suspension is typically characterized by its zeta potential. For smectite clays (B1170129) like montmorillonite (B579905), a primary component of many commercial magnesium aluminum silicate products, the zeta potential is notably stable across a wide pH range.

PropertyValuepH RangeReference
Zeta Potential Remains largely negative and stable2 - 10[1][2][3]
pH of a 5% aqueous suspension 9.0 - 10.0Not Applicable

Note: While the overall zeta potential is consistently negative, the pH-dependent charge at the platelet edges still plays a crucial role in particle-particle interactions and the formation of the "house of cards" structure.

Experimental Protocols for Surface Charge Characterization

Accurate characterization of the surface charge of this compound is essential for its effective application. The following are detailed methodologies for two key experimental techniques.

Zeta Potential Measurement via Electrophoretic Light Scattering

This method determines the zeta potential by measuring the velocity of the charged particles in an electric field.

Materials and Equipment:

  • Zeta potential analyzer (e.g., Malvern Zetasizer)

  • Deionized water

  • pH meter

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • This compound sample

  • Magnetic stirrer and stir bars

  • Disposable cuvettes

Protocol:

  • Sample Preparation:

    • Prepare a stock dispersion of this compound (e.g., 1% w/v) in deionized water.

    • Allow the dispersion to hydrate (B1144303) for at least 24 hours to ensure full delamination of the clay platelets.

    • Just before measurement, take an aliquot of the stock dispersion and dilute it with deionized water to the recommended concentration for the instrument (typically in the range of 0.01-0.1% w/v).

  • pH Adjustment:

    • Divide the diluted dispersion into several aliquots.

    • Adjust the pH of each aliquot to the desired value (e.g., pH 3, 5, 7, 9, 11) using 0.1 M HCl or 0.1 M NaOH.

    • Allow the samples to equilibrate for at least 30 minutes after pH adjustment.

  • Measurement:

    • Calibrate the zeta potential analyzer according to the manufacturer's instructions.

    • Rinse the measurement cuvette with deionized water and then with the sample to be measured.

    • Fill the cuvette with the pH-adjusted sample, ensuring there are no air bubbles.

    • Place the cuvette in the instrument and allow the temperature to equilibrate (typically 25°C).

    • Perform the zeta potential measurement. It is recommended to perform at least three measurements per sample and report the average value.

  • Data Analysis:

    • The instrument software will calculate the zeta potential from the measured electrophoretic mobility using the Smoluchowski equation.

    • Plot the average zeta potential as a function of pH.

Surface Charge Determination via Potentiometric Titration

This technique quantifies the pH-dependent charge on the platelet edges by titrating a dispersion of this compound with a strong acid or base.

Materials and Equipment:

  • Autotitrator with a pH electrode

  • Jacketed titration vessel connected to a water bath

  • Nitrogen gas supply

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • Background electrolyte solution (e.g., 0.1 M NaCl)

  • This compound sample

  • Magnetic stirrer and stir bars

Protocol:

  • Preparation:

    • Prepare a known concentration of this compound dispersion (e.g., 1% w/v) in the background electrolyte solution.

    • Prepare a blank solution containing only the background electrolyte.

    • Purge both the sample dispersion and the blank solution with nitrogen gas for at least 30 minutes to remove dissolved CO2.

  • Titration of the Blank:

    • Place the blank solution in the titration vessel and continue to purge with nitrogen.

    • Titrate the blank solution with the standardized acid from a starting pH of approximately 10 to a final pH of approximately 3.

    • Record the volume of acid added at each pH increment.

    • Then, titrate the same blank solution with the standardized base from pH 3 back to pH 10.

  • Titration of the Sample:

    • Replace the blank solution with the this compound dispersion and continue to purge with nitrogen.

    • Perform the same acid-base titration cycle as for the blank.

  • Data Analysis:

    • The difference in the volume of titrant added to the sample and the blank at a given pH is used to calculate the amount of H+ or OH- that has adsorbed to the clay surface.

    • The surface charge density (σ) can then be calculated using the following equation: σ = (ΔV * C * F) / (m * S) where:

      • ΔV is the difference in the volume of titrant between the sample and the blank

      • C is the concentration of the titrant

      • F is the Faraday constant

      • m is the mass of the this compound

      • S is the specific surface area of the this compound

Visualizing Interparticle and Molecular Interactions

The unique surface charge characteristics of this compound lead to complex interactions in aqueous solution. These can be visualized to better understand their impact on formulation properties.

The "House of Cards" Structure

At neutral to acidic pH, the positively charged edges of the clay platelets are attracted to the negatively charged faces, leading to the formation of a three-dimensional gel network known as the "house of cards" structure. This structure is responsible for the thixotropic and suspending properties of this compound dispersions.

House_of_Cards_Structure cluster_platelets Clay Platelets cluster_edges Platelet Edges P1 Platelet 1 (Negative Face) E2 Edge (+) P1->E2 Electrostatic Attraction P2 Platelet 2 (Negative Face) E3 Edge (+) P2->E3 Electrostatic Attraction P3 Platelet 3 (Negative Face) E1 Edge (+) P3->E1 Electrostatic Attraction

Caption: Formation of the "house of cards" structure.

Mechanisms of Drug-Clay Interaction

The surface charge of this compound allows for various interactions with drug molecules, which can be harnessed for taste masking, controlled release, and improved stability.

Drug_Clay_Interactions cluster_interactions Interaction Types Clay This compound Platelet Negative Face Positive Edge Drug Drug Molecule Cationic Cationic Drug (+) Cationic->Clay:f0 Cation Exchange Anionic Anionic Drug (-) Anionic->Clay:f1 Anion Exchange HydrogenBonding H-Bonding Moiety HydrogenBonding->Clay:f0 Hydrogen Bonding

Caption: Mechanisms of drug-clay interactions.

Conclusion

The surface charge characteristics of this compound are a complex interplay of permanent negative charges on the platelet faces and pH-dependent charges on the edges. This unique duality governs its colloidal behavior, leading to the formation of thixotropic gels and enabling a variety of interactions with active pharmaceutical ingredients. A thorough understanding and characterization of these surface properties, through techniques such as zeta potential measurement and potentiometric titration, are essential for the successful formulation of stable and effective drug products.

References

The Interaction of Aluminum Magnesium Silicate with Polar and Non-Polar Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical interactions between aluminum magnesium silicate (B1173343) (MAS) and both polar and non-polar solvents. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile excipient in their formulations. This guide delves into the fundamental principles governing the behavior of MAS in different solvent systems, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Principles of Aluminum Magnesium silicate Interaction with Solvents

This compound, a naturally occurring smectite clay, is a layered silicate mineral composed of a central octahedral alumina (B75360) sheet fused between two tetrahedral silica (B1680970) sheets.[1][2] This unique structure imparts distinct surface characteristics that dictate its interaction with solvents. The faces of the silicate platelets are inherently negatively charged due to isomorphic substitution within the crystal lattice, while the edges carry a pH-dependent charge that is typically positive at low pH.[2]

Interaction with Polar Solvents

In polar solvents, particularly water, the behavior of MAS is dominated by hydration and electrostatic interactions. The polar water molecules are drawn into the interlayer spaces between the silicate platelets, causing the clay to swell significantly.[1] This process, known as hydration or exfoliation, separates the individual platelets.

Once dispersed, the negatively charged faces of the platelets interact with the positively charged edges, leading to the formation of a three-dimensional "house of cards" structure.[3] This network is responsible for the characteristic rheological properties of aqueous MAS dispersions, including high viscosity at rest and shear-thinning (thixotropic) behavior.[1] This makes MAS an excellent suspending and stabilizing agent in aqueous formulations.[2] The viscosity of these dispersions can be further enhanced by the addition of other suspending agents like xanthan gum due to synergistic effects.[4]

Interaction with Non-Polar Solvents

Unmodified this compound is generally considered practically insoluble and does not readily disperse in non-polar organic solvents.[1] The hydrophilic surface of the clay is incompatible with the hydrophobic nature of these solvents, leading to poor wetting and the formation of aggregates rather than a stable dispersion.

To achieve stable dispersions of MAS in non-polar solvents, surface modification is necessary. This process involves converting the hydrophilic clay into a hydrophobic "organoclay." This is typically achieved through an ion exchange reaction where the inorganic cations (like sodium) in the interlayer space of the clay are replaced with large organic cations, most commonly quaternary ammonium (B1175870) salts with long alkyl chains. This surface modification reduces the surface energy of the clay, making it compatible with non-polar solvents and allowing it to be wetted and dispersed.

Quantitative Data on Interactions

The following tables summarize key quantitative data related to the interaction of this compound with various solvents.

Table 1: Rheological Properties of Aqueous this compound Dispersions

Concentration (% w/v)Viscosity (mPas)Description
1-2%LowThin colloidal suspensions[1]
3% and aboveIncreases rapidlyOpaque, thixotropic dispersions[1]
4-5%HighThick, white colloidal sols[1]
10%Very HighFirm gels[1]

Table 2: Influence of Surface Modification on the Properties of this compound in Non-Polar Solvents

PropertyUnmodified MAS in Non-Polar SolventOrgano-Modified MAS in Non-Polar Solvent
Dispersibility Poor, forms aggregatesGood, forms stable dispersions
Swelling NegligibleSignificant swelling in organic solvents like xylene[5]
Viscosity Minimal impact on solvent viscositySignificant increase in viscosity, forms gels[6]
"House of Cards" Structure Does not formForms a gel network through van der Waals interactions between the organic chains

Experimental Protocols

Preparation of Aqueous this compound Dispersion

Objective: To prepare a stable aqueous dispersion of this compound.

Materials:

  • This compound (e.g., VEEGUM®)

  • Deionized water

  • High-shear mixer (homogenizer)

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Heat the deionized water to approximately 75°C. This will expedite the hydration process.[7]

  • While stirring the hot water with a magnetic stirrer to create a vortex, slowly and steadily add the this compound powder to the vortex to prevent clumping.

  • Once all the powder is added, transfer the mixture to a high-shear mixer and homogenize for a predetermined time (e.g., 15-30 minutes) until a uniform, smooth dispersion is formed.

  • Allow the dispersion to cool to room temperature while stirring gently.

  • Store the dispersion in a sealed container.

Surface Modification of this compound to Prepare an Organoclay

Objective: To render this compound dispersible in non-polar solvents by surface modification with a quaternary ammonium salt.

Materials:

  • This compound

  • Quaternary ammonium salt (e.g., cetyltrimethylammonium bromide - CTAB)

  • Deionized water

  • Stirring hot plate

  • Beakers

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

Procedure:

  • Disperse a known amount of this compound in deionized water with vigorous stirring to create a dilute suspension (e.g., 2-5% w/v).

  • In a separate beaker, dissolve the quaternary ammonium salt in deionized water. The amount of surfactant used is typically based on the cation exchange capacity (CEC) of the clay.

  • Slowly add the surfactant solution to the clay suspension while maintaining vigorous stirring.

  • Continue to stir the mixture for several hours at a slightly elevated temperature (e.g., 60-80°C) to facilitate the ion exchange process.

  • Collect the solid organoclay by filtration.

  • Wash the collected solid repeatedly with deionized water to remove any excess surfactant and by-product salts. Washing is complete when a test of the filtrate (e.g., with silver nitrate (B79036) for halide-containing surfactants) is negative.

  • Dry the purified organoclay in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.

  • The dried organoclay can then be ground into a fine powder.

Characterization of Dispersions

3.3.1. Viscosity Measurement

  • Aqueous Dispersions: Use a rotational viscometer (e.g., Brookfield type) with a suitable spindle and rotational speed to measure the apparent viscosity. To characterize thixotropy, measure viscosity at increasing and then decreasing shear rates.

  • Non-Polar Dispersions: For organoclay gels, a controlled-stress or controlled-strain rheometer is recommended to measure viscoelastic properties such as storage modulus (G') and loss modulus (G'').[5][8]

3.3.2. Swelling Index

  • Add a known mass (e.g., 1 gram) of dry this compound or organoclay to a 100 mL graduated cylinder.

  • Fill the cylinder to the 100 mL mark with the desired solvent (polar or non-polar).

  • Seal the cylinder and allow it to stand undisturbed for 24 hours.

  • Measure the volume occupied by the swollen clay.

  • The swelling index is reported as mL/g.[5]

3.3.3. Particle Size Analysis

  • Aqueous Dispersions: Laser diffraction is a suitable method for determining the particle size distribution of the dispersed clay platelets.

  • Non-Polar Dispersions: Dynamic light scattering (DLS) can be used for nanoparticle-sized organoclay tactoids, while laser diffraction may be suitable for larger aggregates.

3.3.4. Zeta Potential Measurement

  • Zeta potential is a measure of the surface charge of the particles in a dispersion and is a key indicator of colloidal stability. It can be measured using an electrophoretic light scattering instrument. For aqueous dispersions of MAS, the zeta potential is typically negative.[2] In non-aqueous, non-polar media, measuring a meaningful zeta potential is challenging due to the low dielectric constant and charge separation.

Visualization of Interaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.

G Interaction of Unmodified MAS with Non-Polar Solvents MAS Unmodified Aluminum Magnesium Silicate Interaction Poor Wetting & Incompatibility MAS->Interaction NonPolarSolvent Non-Polar Solvent (e.g., Oil) NonPolarSolvent->Interaction Result Aggregation & Sedimentation Interaction->Result G Surface Modification of MAS to Form an Organoclay MAS Hydrophilic MAS (with Na+ ions) IonExchange Cation Exchange Reaction MAS->IonExchange QuatSalt Quaternary Ammonium Salt (e.g., CTAB) QuatSalt->IonExchange Organoclay Hydrophobic Organoclay (with organic cations) IonExchange->Organoclay G Interaction of Organoclay with Non-Polar Solvents Organoclay Hydrophobic Organoclay Dispersion Swelling & Dispersion Organoclay->Dispersion NonPolarSolvent Non-Polar Solvent (e.g., Oil) NonPolarSolvent->Dispersion GelNetwork Gel Network Formation Dispersion->GelNetwork van der Waals Interactions Viscosity Increased Viscosity & Gel Structure GelNetwork->Viscosity G Experimental Workflow for Dispersion Characterization Start Prepare Dispersion (Aqueous or Non-Polar) Viscosity Viscosity/Rheology Measurement Start->Viscosity Swelling Swelling Index Determination Start->Swelling ParticleSize Particle Size Analysis Start->ParticleSize ZetaPotential Zeta Potential Measurement Start->ZetaPotential DataAnalysis Data Analysis & Interpretation Viscosity->DataAnalysis Swelling->DataAnalysis ParticleSize->DataAnalysis ZetaPotential->DataAnalysis

References

An In-depth Technical Guide to Aluminum Magnesium Silicate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the various grades of aluminum magnesium silicate (B1173343), their chemical nomenclature, and their critical role as a pharmaceutical excipient. This document is intended to be a valuable resource for professionals in the fields of pharmaceutical research, formulation development, and quality control.

Introduction to Aluminum Magnesium Silicate

This compound is a naturally occurring mineral, refined from smectite clays (B1170129) of the montmorillonite (B579905) group, that has been purified and processed for use in the pharmaceutical and cosmetics industries.[1] It is a complex colloidal silicate of aluminum and magnesium.[1] Functionally, it is a versatile excipient used as a suspending and stabilizing agent, a tablet and capsule disintegrant and binder, and a viscosity-increasing agent in a variety of dosage forms, including oral suspensions, topical creams and lotions, and solid dosage forms.[1][2] Its ability to form a stable, three-dimensional colloidal structure in aqueous systems, often referred to as a "house of cards" structure, is key to its functionality, particularly in preventing the settling of active pharmaceutical ingredients (APIs) in liquid formulations.[3]

Nomenclature and CAS Numbers

The nomenclature for this compound can vary, with terms such as "Magnesium Aluminum Silicate," "this compound," and "Magnesium Aluminometasilicate" being used. These names generally refer to the same class of materials, with distinctions arising from their specific chemical composition and manufacturing process (natural vs. synthetic). The Chemical Abstracts Service (CAS) has assigned several numbers to these substances, which can be specific to different grades or compositions.

Grades of this compound

The United States Pharmacopeia-National Formulary (USP-NF) and other pharmacopeias define several grades of Magnesium Aluminum Silicate and a synthetic version, Magnesium Aluminometasilicate. The primary distinctions between these grades are their viscosity and the ratio of aluminum to magnesium content.[4][5]

Magnesium Aluminum Silicate (Natural)

According to the USP-NF, Magnesium Aluminum Silicate is a blend of colloidal montmorillonite and saponite (B12675438) that has been processed to remove grit and non-swellable ore components.[4] It is categorized into four main types: IA, IB, IC, and IIA.

Magnesium Aluminometasilicate (Synthetic)

Magnesium Aluminometasilicate is a synthetic material with a defined composition of aluminum oxide, magnesium oxide, and silicon dioxide.[5] The USP-NF defines two types, I-A and I-B, which differ in their pH requirements.[5]

Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative data for the different grades of this compound as specified in the USP-NF.

Table 1: CAS Numbers and Nomenclature for Different Grades of this compound

Grade/TypeCommon NomenclatureAssociated CAS Numbers
Magnesium Aluminum Silicate, Type IAVeegum® R1327-43-1, 12511-31-8, 71205-22-6
Magnesium Aluminum Silicate, Type IB-1327-43-1, 12511-31-8
Magnesium Aluminum Silicate, Type ICVeegum® HV1327-43-1, 12511-31-8
Magnesium Aluminum Silicate, Type IIAVeegum® K1327-43-1, 12511-31-8
Magnesium Aluminometasilicate, Type I-ANeusilin®12511-31-8
Magnesium Aluminometasilicate, Type I-BNeusilin®12511-31-8

Table 2: USP-NF Specifications for Magnesium Aluminum Silicate Grades

ParameterType IAType IBType ICType IIA
Viscosity (cps) 225 - 600150 - 450800 - 2200100 - 300
Aluminum Content / Magnesium Content Ratio 0.5 - 1.20.5 - 1.20.5 - 1.21.4 - 2.8
pH (5% suspension) 9.0 - 10.09.0 - 10.09.0 - 10.09.0 - 10.0
Loss on Drying ≤ 8.0%≤ 8.0%≤ 8.0%≤ 8.0%
Acid Demand (mL of 0.1 N HCl) Not more than 4.0 pH at 840 secondsNot more than 4.0 pH at 840 secondsNot more than 4.0 pH at 840 secondsNot more than 4.0 pH at 840 seconds

Table 3: USP-NF Specifications for Magnesium Aluminometasilicate Grades

ParameterType I-AType I-B
Aluminum Oxide (Al₂O₃) Content 29.1% - 35.5%29.1% - 35.5%
Magnesium Oxide (MgO) Content 11.4% - 14.0%11.4% - 14.0%
Silicon Dioxide (SiO₂) Content 29.2% - 35.6%29.2% - 35.6%
pH (in suspension) 6.5 - 8.58.5 - 10.5
Loss on Drying ≤ 20.0%≤ 20.0%

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and qualify this compound for pharmaceutical use.

Viscosity Determination

Objective: To measure the viscosity of a dispersion of magnesium aluminum silicate, which is a critical parameter for its function as a suspending and thickening agent.

Methodology (based on USP-NF): [4]

  • Preparation of the Dispersion:

    • Accurately weigh a quantity of the magnesium aluminum silicate sample equivalent to 25.0 g on a dried basis.

    • In a 1-liter blender jar, add a sufficient amount of purified water, maintained at 25 ± 2 °C, to produce a final mixture weighing 500 g.

    • While the blender is running at high speed (14,000 to 15,000 rpm), add the magnesium aluminum silicate powder over a few seconds.

    • Blend for exactly 3 minutes. Note that the temperature of the dispersion will rise due to the high shear.

    • Transfer the dispersion to a 600-mL beaker and allow it to stand for 5 minutes.

    • Adjust the temperature of the dispersion to 33 ± 3 °C, if necessary.

  • Measurement:

    • Use a suitable rotational viscometer equipped with the appropriate spindle as specified in the USP-NF monograph for the specific grade being tested.

    • Operate the viscometer at 60 rpm for exactly 6 minutes.

    • Record the scale reading and calculate the viscosity in centipoises (cps).

Acid Demand Test

Objective: To determine the acid-consuming capacity of magnesium aluminum silicate, which is relevant for its use in oral formulations and its potential interaction with acidic APIs.

Methodology (based on USP-NF): [4]

  • Preparation of the Dispersion:

    • Weigh a quantity of the magnesium aluminum silicate sample equivalent to 5.00 g on a dried basis.

    • Disperse the sample in 500 mL of purified water using a suitable blender.

  • Titration:

    • With constant mixing, add 3.0-mL portions of 0.100 N hydrochloric acid at the following time points: 5, 65, 125, 185, 245, 305, 365, 425, 485, 545, 605, 665, and 725 seconds.

    • Add a final 1.0-mL portion of 0.100 N hydrochloric acid at 785 seconds.

  • pH Measurement:

    • Determine the pH of the dispersion potentiometrically at 840 seconds. The pH should not be more than 4.0.

Identification by X-ray Diffraction (XRD)

Objective: To confirm the identity of magnesium aluminum silicate by analyzing its characteristic crystalline structure.

Methodology (based on USP-NF): [4]

  • Sample Preparation (Oriented Film):

    • Prepare a 2% dispersion of magnesium aluminum silicate in water by adding 2 g of the sample to 100 mL of water with intense agitation.

    • Allow the dispersion to stand for 12 hours to ensure complete hydration.

    • Place 2 mL of the dispersion on a glass slide and allow it to air-dry at room temperature to form an oriented film.

    • Place the slide in a vacuum desiccator over a free surface of ethylene (B1197577) glycol and evacuate the desiccator.

    • Allow it to stand for 12 hours.

  • XRD Analysis:

    • Record the X-ray diffraction pattern of the oriented film.

    • The largest peak should correspond to a d-spacing value between 15.0 and 17.2 angstroms.

  • Sample Preparation (Random Powder):

    • Prepare a random powder specimen of the magnesium aluminum silicate.

  • XRD Analysis:

    • Record the X-ray diffraction pattern of the random powder.

    • Peaks should be found in the region between 1.492 and 1.504 angstroms and between 1.510 and 1.540 angstroms.

Case Study: Application in a Pharmaceutical Formulation

A study by Formulation and Evaluation of Immediate-Release Oral Tablets Containing Magnesium Aluminum Silicate-Loaded Simvastatin (B1681759) demonstrated the effective use of magnesium aluminum silicate (MAS) to enhance the dissolution of a poorly soluble drug, simvastatin.[6]

  • Objective: To improve the solubility and dissolution rate of simvastatin by adsorbing it onto MAS.

  • Methodology: Simvastatin was loaded onto MAS using a solvent evaporation technique in the presence of a hydrophilic polymer (Soluplus®). The resulting MAS-loaded simvastatin was then formulated into immediate-release tablets.

  • Results: The tablet formulation containing MAS-loaded simvastatin exhibited a significantly shorter disintegration time (0.61 minutes) and a much-improved drug release profile, with over 80% of the drug released within 30 minutes in a phosphate (B84403) buffer at pH 7.0.[6]

Visualizations

The following diagrams illustrate key processes and concepts related to this compound.

Manufacturing_and_QC_Workflow cluster_manufacturing Manufacturing Process cluster_qc Quality Control Testing Ore Smectite Clay Ore Slurry Water Slurry Formation Ore->Slurry Refining Grit Removal & Separation Slurry->Refining Drying Drum Drying Refining->Drying Milling Micro-atomization Drying->Milling FinalProduct Magnesium Aluminum Silicate Powder Milling->FinalProduct Sampling Raw Material & Final Product Sampling FinalProduct->Sampling QC Analysis Viscosity Viscosity Test Sampling->Viscosity AcidDemand Acid Demand Test Sampling->AcidDemand pH pH Determination Sampling->pH XRD XRD Identification Sampling->XRD Assay Al/Mg Content Assay Sampling->Assay Release Batch Release Viscosity->Release AcidDemand->Release pH->Release XRD->Release Assay->Release

Caption: Manufacturing and Quality Control Workflow for Pharmaceutical Grade this compound.

Suspension_Mechanism cluster_dispersion In Aqueous Dispersion cluster_structure Formation of 3D Structure cluster_result Resulting Suspension MAS_particles Magnesium Aluminum Silicate Platelets Negative Face Charge Positive Edge Charge P1 Platelet 1 structure P2 Platelet 2 P1->P2 Edge-to-Face Interaction API API P3 Platelet 3 P2->P3 Edge-to-Face Interaction P4 Platelet 4 P3->P4 Edge-to-Face Interaction P4->P1 Edge-to-Face Interaction result Stable Suspension (API particles are entrapped and prevented from settling)

Caption: Mechanism of Action as a Suspending Agent - The "House of Cards" Structure.

Grade_Selection cluster_viscosity Desired Viscosity cluster_ph Formulation pH cluster_dosage Dosage Form cluster_grade Recommended Grade Formulation_Req Formulation Requirement High_Visc High Viscosity Formulation_Req->High_Visc Med_Visc Medium Viscosity Formulation_Req->Med_Visc Low_Visc Low Viscosity Formulation_Req->Low_Visc Acidic_pH Acidic pH Formulation_Req->Acidic_pH Neutral_pH Neutral/Alkaline pH Formulation_Req->Neutral_pH Liquid Liquid Suspension Formulation_Req->Liquid Solid Solid Dosage (Tablets) Formulation_Req->Solid Type_IC Type IC (e.g., Veegum HV) High_Visc->Type_IC Type_IA Type IA (e.g., Veegum R) Med_Visc->Type_IA Type_IIA Type IIA (e.g., Veegum K) Low_Visc->Type_IIA Acidic_pH->Type_IIA Neutral_pH->Type_IC Neutral_pH->Type_IA Liquid->Type_IC Liquid->Type_IA Liquid->Type_IIA Neusilin Magnesium Aluminometasilicate (e.g., Neusilin) Solid->Neusilin

Caption: Logical Flow for Selecting the Appropriate Grade of this compound.

References

A Technical Guide to the Hydration and Swelling Behavior of Magnesium Aluminum Silicate Clays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical examination of the hydration and swelling characteristics of magnesium aluminum silicate (B1173343) (MAS) clays (B1170129). It covers the fundamental mechanisms, influencing factors, quantitative data, and standard experimental protocols relevant to pharmaceutical and scientific applications.

Introduction to Magnesium Aluminum Silicate

Magnesium aluminum silicate (MAS) is a naturally occurring smectite clay, purified to optimize its properties for various industries, most notably pharmaceuticals.[1][2] It is a blend of colloidal montmorillonite (B579905) and saponite.[3] The fundamental structure consists of a three-layer lattice, with an octahedral alumina (B75360) sheet sandwiched between two tetrahedral silica (B1680970) sheets.[3][4] Isomorphous substitution of aluminum and silicon atoms within this lattice creates a net negative charge on the platelet surfaces, which is balanced by exchangeable cations (like Na⁺) in the interlayer space.[1][5] This unique structure is the primary driver of its hydration and swelling properties. In pharmaceutical formulations, MAS is a multifunctional excipient used as a suspending agent, emulsion stabilizer, binder, and disintegrant.[3][6][7][8]

The Molecular Mechanism of Hydration and Swelling

The hydration of MAS is a multi-stage process that transforms dry, layered particles into a three-dimensional colloidal structure. This process is critical to its function as a rheology modifier.[1][9]

  • Water Penetration (Intercalation): When MAS is dispersed in water, water molecules penetrate the spaces between the individual clay platelets.[1]

  • Cation Hydration: The exchangeable cations located in the interlayer space become hydrated, attracting water molecules and pushing the layers further apart.[5][10] This initial stage, involving the incorporation of a few distinct water layers, is known as crystalline swelling .[5][11]

  • Platelet Delamination (Osmotic Swelling): As more water is absorbed, the cations diffuse away from the platelet surfaces, leading to complete separation of the individual platelets, a phenomenon called delamination or osmotic swelling .[1][11]

  • Colloidal Structure Formation: Once delaminated, the negatively charged faces of the clay platelets are attracted to the weakly positive edges of other platelets.[1][4] This face-to-edge attraction builds a three-dimensional "house of cards" structure throughout the dispersion, imparting viscosity and yield value.[4]

This reversible process allows MAS to swell to many times its original volume, forming stable colloidal dispersions.[3]

G Figure 1: Molecular Mechanism of MAS Hydration and Swelling cluster_0 Dry State cluster_1 Hydration Process cluster_2 Swollen State Dry Dry Platelet Stack Layer 1 Layer 2 Layer 3 Na⁺ Cations Between Layers Hydration Water Intercalation H₂O molecules penetrate interlayer spaces Cations begin to hydrate Dry->Hydration Add Water Swollen Delaminated Platelets Platelets fully separated Hydrated Na⁺ ions dispersed 'House of Cards' structure forms Hydration->Swollen High Shear / Time

Caption: Figure 1: Molecular Mechanism of MAS Hydration and Swelling

Factors Influencing Hydration and Swelling

The rate and extent of MAS hydration are not instantaneous and depend critically on several factors. Consistent control of these parameters is essential for reproducible results in research and manufacturing.[12]

  • Mechanical Energy (Shear): High-shear mixing is crucial for accelerating hydration.[1] Increased energy input helps to break down agglomerates and promotes the delamination of clay platelets, leading to higher viscosity and a stronger colloidal structure.[2]

  • Thermal Energy (Temperature): Using warm or hot water significantly reduces hydration time.[1][12] Heat provides the energy needed for water to penetrate the interlayer spaces more effectively.

  • Water Quality (Presence of Additives): Hydration is most efficient in water free of other additives.[2] The presence of dissolved substances, particularly electrolytes, can inhibit the diffusion and osmotic processes necessary for platelet separation, thereby prolonging hydration time.[1] Cations with a greater positive charge can cause the colloidal structure to collapse.[1]

  • Concentration: The viscosity of MAS dispersions is highly dependent on concentration. At low levels (1-2% w/v), they form thin suspensions. As concentration increases to 3-5%, viscosity rises rapidly, and at 10% w/v, firm gels are formed.[3]

G Figure 2: Key Factors Influencing MAS Hydration Hydration Degree of Hydration (Viscosity, Yield Value) Shear Mechanical Energy (High Shear) Shear->Hydration Increases Temp Thermal Energy (Water Temperature) Temp->Hydration Increases Time Mixing Time Time->Hydration Increases Additives Dissolved Substances (Electrolytes, etc.) Additives->Hydration Inhibits/ Decreases

Caption: Figure 2: Key Factors Influencing MAS Hydration

Quantitative Data on MAS Properties

The properties of magnesium aluminum silicate can vary significantly based on its type and concentration in a dispersion.

Table 1: Pharmacopeial Grades and Typical Properties of Magnesium Aluminum Silicate Data compiled from reference[3].

PropertyType IAType IBType ICType IIAGeneral Properties
Viscosity (mPas) 225 - 600150 - 450800 - 2200100 - 300Varies by type
Al content / Mg content Ratio 0.5 - 1.20.5 - 1.20.5 - 1.21.4 - 2.8Defines type
pH (5% w/v suspension) ----9.0 - 10.0
Loss on Drying ----< 8.0%
Density ----2.418 g/cm³
Solubility ----Insoluble in water & organic solvents

Table 2: Effect of Concentration on Aqueous Dispersions Data compiled from reference[3].

Concentration (% w/v)Description of DispersionRheological Property
1 - 2% Thin colloidal suspensionsLow viscosity
> 3% Opaque suspensionsThixotropic
4 - 5% Thick, white colloidal solsRapidly increasing viscosity
10% Firm gelsHigh viscosity

Table 3: Influence of Additives on Rheological and Physical Properties Data compiled from references[4][13].

Additive / SystemObserved EffectReference
Poloxamer 407 / Sodium Alginate Incorporation of MAS caused a significant increase in viscosity and a shift from Newtonian to pseudoplastic, thixotropic flow.[13]
Sodium Alginate (SA) Interaction with MAS forms a unique particle arrangement and prevents sedimentation.[4]
Sodium Carboxymethylcellulose (SCMC) Forms flocculates with MAS; can create a denser three-dimensional structure at higher MAS concentrations, improving suspension stability.[4]
Methylcellulose (MC) Forms irregular aggregated flocculates with MAS.[4]

Experimental Protocols for Characterization

Standardized methods are essential for evaluating the hydration and swelling behavior of MAS clays.

Protocol: Viscosity Measurement by Rotational Viscometer

This protocol is adapted from the USP monograph method for determining the viscosity of MAS.[14]

  • Objective: To measure the apparent viscosity of a standardized MAS dispersion.

  • Materials: Magnesium aluminum silicate powder, distilled water, 1-L blender, 600-mL beaker, rotational viscometer with appropriate spindle (e.g., Brookfield type).

  • Procedure:

    • Weigh a quantity of MAS equivalent to 25.0 g on a dried basis.

    • Transfer the powder to a blender jar containing enough water (at 25 ± 2°C) to produce a final mixture weight of 500 g.

    • Blend at high speed (14,000 - 15,000 rpm) for exactly 3 minutes.

    • Transfer the dispersion to a 600-mL beaker and let it stand for 5 minutes.

    • Adjust the temperature of the dispersion to 33 ± 3°C.

    • Using a calibrated rotational viscometer, immerse the specified spindle into the dispersion.

    • Operate the viscometer at 60 rpm for exactly 6 minutes and record the scale reading.

    • Convert the scale reading to a viscosity value in millipascal-seconds (mPas) using the appropriate factor for the spindle and speed used.

Protocol: Swelling Characterization by X-ray Diffraction (XRD)

This protocol determines the interlayer (d-spacing) expansion upon hydration, a direct measure of crystalline swelling. It is adapted from the USP identification method.[14]

  • Objective: To measure the d-spacing of hydrated MAS to confirm swelling.

  • Materials: MAS dispersion (2% in water), glass microscope slides, vacuum desiccator, ethylene (B1197577) glycol.

  • Procedure:

    • Prepare a 2% w/v MAS dispersion in water, agitating intensely and allowing it to stand for 12 hours to ensure full hydration.[14]

    • Pipette 2 mL of the dispersion onto a clean glass slide and allow it to air-dry completely at room temperature. This creates an oriented film of clay platelets.

    • Place the slide in a vacuum desiccator containing a small, open vessel of ethylene glycol.

    • Evacuate the desiccator to allow the ethylene glycol vapor to saturate the chamber and intercalate into the clay structure. Let it stand for 12 hours.

    • Remove the slide and immediately analyze it using an X-ray diffractometer.

    • Record the diffraction pattern and calculate the d-spacing values from the peak positions using Bragg's Law. The largest peak for hydrated smectite should correspond to a d-value between 15.0 and 17.2 angstroms.[14]

Protocol: Particle Size Analysis by Laser Diffraction

This protocol provides a general method for determining the particle size distribution of MAS dispersions.

  • Objective: To measure the size distribution of hydrated MAS particles or flocculates.

  • Materials: MAS dispersion (e.g., 1% w/v), laser diffraction particle size analyzer with a wet dispersion unit.[15]

  • Procedure:

    • Prepare the MAS dispersion according to a standardized hydration protocol (e.g., specified shear rate, time, and temperature).

    • Configure the laser diffraction instrument and allow it to stabilize.

    • Add the prepared MAS dispersion dropwise into the wet dispersion unit (containing distilled water) until the optimal obscuration level is reached as recommended by the instrument manufacturer.

    • Apply a consistent pump/stir speed to ensure the sample remains homogeneously suspended without introducing air bubbles.

    • Perform the measurement to obtain the particle size distribution. Data is often reported as d10, d50 (median), and d90 values.

G Figure 3: Experimental Workflow for MAS Hydration Characterization start Start prep 1. Sample Preparation (MAS Dispersion in Water) start->prep hydrate 2. Controlled Hydration (Define Shear, Temp, Time) prep->hydrate split Divide Sample for Analysis hydrate->split visc 3a. Rheology Analysis (Rotational Viscometer) split->visc Aliquot 1 xrd 3b. Swelling Analysis (X-Ray Diffraction) split->xrd Aliquot 2 psd 3c. Particle Size Analysis (Laser Diffraction) split->psd Aliquot 3 data_visc Viscosity & Flow Behavior visc->data_visc data_xrd Interlayer d-spacing xrd->data_xrd data_psd Particle Size Distribution psd->data_psd end End data_visc->end data_xrd->end data_psd->end

Caption: Figure 3: Experimental Workflow for MAS Hydration Characterization

Conclusion

The hydration and swelling of magnesium aluminum silicate clays are complex yet predictable phenomena governed by the mineral's layered structure and its interaction with water and dissolved ions. For researchers and drug development professionals, a thorough understanding of these behaviors and the factors that control them is paramount. By employing standardized experimental protocols for viscosity, XRD, and particle size analysis, formulators can effectively harness the unique rheological properties of MAS to create stable, effective, and elegant pharmaceutical products, from oral suspensions to topical creams. The ability to control the formation of its three-dimensional colloidal network allows for precise manipulation of product texture, stability, and performance.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Aluminum Magnesium Silicate via Sol-Gel Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of aluminum magnesium silicate (B1173343) via the sol-gel method. This method offers a versatile approach to producing high-purity, homogenous nanomaterials with tunable properties, making them ideal for various pharmaceutical applications, including as excipients and advanced drug delivery systems.

Introduction to Aluminum Magnesium Silicate in Pharmaceuticals

This compound (AMS) is a naturally occurring clay mineral that is widely used as an excipient in the pharmaceutical industry.[1] Its unique properties make it a versatile component in various dosage forms, enhancing the stability, efficacy, and delivery of pharmaceutical products.[1][2] In solid dosage forms like tablets and capsules, AMS functions as a binder, holding the ingredients together, and as a disintegrant, facilitating the rapid breakdown of the tablet for drug release.[2] For liquid formulations, it serves as a suspending agent, ensuring a uniform dispersion of active pharmaceutical ingredients (APIs).[2]

The sol-gel synthesis method provides a powerful route to produce synthetic AMS with controlled properties, such as high surface area and porosity, which are advantageous for applications in drug delivery.[3][4] This method allows for the creation of materials with enhanced adsorption capacity, which can improve the bioavailability of poorly water-soluble drugs.[3]

Applications in Drug Development

The synthetic this compound prepared by the sol-gel method offers several key applications in drug development:

  • Controlled and Sustained Drug Release: The porous network of the gel matrix allows for the controlled and sustained release of incorporated drugs.[1][5] This is beneficial for maintaining therapeutic drug levels over an extended period, improving patient compliance.[1]

  • Enhanced Bioavailability: Due to its high surface area, sol-gel synthesized AMS can adsorb and disperse poorly water-soluble drugs at the nanoscale, potentially increasing their dissolution rate and bioavailability.[3]

  • Topical and Transdermal Delivery: The gel formulation is suitable for topical applications, providing a stable matrix for the controlled release of active agents in ophthalmic and local anesthetic gels.[1]

  • Emulsion Stabilization: It can act as an effective stabilizer for emulsions by adsorbing at the oil-water interface, which is crucial for formulations like creams and lotions.[1]

  • Nanocarrier for Targeted Delivery: The sol-gel process allows for the incorporation of various functional groups and particles, opening possibilities for designing targeted drug delivery systems.[6][7]

Experimental Protocols

This section details the sol-gel synthesis of this compound. The protocol is based on a two-step sol-gel method, which has been shown to produce materials with a high specific surface area.[4]

Materials and Equipment
Materials Equipment
Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O)Magnetic stirrer with hot plate
Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)Beakers and flasks
Sodium silicate solution (Na₂SiO₃)Burette or dropping funnel
Ammonia (B1221849) solution (NH₄OH, 28-30%)pH meter
Deionized waterCentrifuge
Ethanol (B145695)Oven
Muffle furnace
Mortar and pestle
Synthesis Workflow

The following diagram illustrates the key steps in the sol-gel synthesis of this compound.

Sol_Gel_Synthesis cluster_precursors Precursor Solution Preparation cluster_hydrolysis Hydrolysis & Sol Formation cluster_gelation Gelation cluster_aging Aging cluster_postprocessing Post-Processing P1 Dissolve Al(NO₃)₃·9H₂O and Mg(NO₃)₂·6H₂O in deionized water H1 Add Ammonia solution to Al/Mg precursor solution to form hydroxide (B78521) sol P1->H1 P2 Prepare separate Sodium Silicate solution H2 Slowly add Sodium Silicate solution to the hydroxide sol under vigorous stirring P2->H2 H1->H2 G1 Continue stirring until a stable gel is formed H2->G1 A1 Age the gel at room temperature for 24-48 hours G1->A1 PP1 Wash the gel with deionized water and ethanol A1->PP1 PP2 Dry the gel in an oven at 80-100°C PP1->PP2 PP3 Calcine the dried powder at 500-700°C PP2->PP3

Caption: Workflow for the sol-gel synthesis of this compound.

Detailed Protocol
  • Preparation of Precursor Solutions:

    • Prepare a 0.5 M aqueous solution of aluminum nitrate nonahydrate and magnesium nitrate hexahydrate by dissolving the salts in deionized water. The molar ratio of Al:Mg can be varied to tailor the final properties of the silicate.

    • Prepare a separate 1 M aqueous solution of sodium silicate.

  • Sol Formation (Two-Step Process):

    • To the aluminum and magnesium precursor solution, slowly add ammonia solution dropwise while stirring vigorously. This will initiate the formation of aluminum and magnesium hydroxide sol. Monitor the pH and maintain it in the range of 8-10.[8]

    • After the formation of a stable hydroxide sol, slowly add the sodium silicate solution dropwise to the sol under continuous and vigorous stirring.

  • Gelation:

    • Continue stirring the mixture. The viscosity of the sol will gradually increase, and eventually, a transparent or translucent gel will be formed. The gelation time can vary depending on the concentration of precursors and the pH.

  • Aging:

    • Allow the wet gel to age at room temperature for 24 to 48 hours in a covered container. Aging helps to strengthen the gel network through further condensation reactions.

  • Washing and Drying:

    • Wash the aged gel multiple times with deionized water to remove impurities and unreacted precursors. This can be done by centrifugation and redispersion.

    • Subsequently, wash the gel with ethanol to facilitate drying.

    • Dry the washed gel in an oven at a temperature between 80°C and 100°C until a constant weight is achieved. This will result in a xerogel.

  • Calcination:

    • Grind the dried xerogel into a fine powder using a mortar and pestle.

    • Calcine the powder in a muffle furnace at a temperature between 500°C and 700°C for 2-4 hours. Calcination removes residual organic compounds and leads to the formation of a stable, porous this compound. Amorphous silicates can be obtained at temperatures up to at least 750°C.[9]

Characterization Data

The properties of the synthesized this compound can be characterized by various techniques. The following table summarizes typical quantitative data obtained for sol-gel synthesized aluminum silicates.

Property Value Characterization Technique
Specific Surface Area158 - 430 m²/g[4]Brunauer-Emmett-Teller (BET) Analysis
Pore StructureMesoporous[4]Nitrogen Adsorption-Desorption Isotherms
Particle Size200 - 400 nm[3]Dynamic Light Scattering (DLS) or SEM
pH of 5% aqueous suspension8 - 10[8]pH meter
Crystalline PhaseAmorphous up to ~750°C[9]X-ray Diffraction (XRD)

Signaling Pathway for Drug Release

The following diagram illustrates the logical relationship of drug release from the this compound matrix.

Drug_Release_Pathway cluster_formulation Drug Formulation cluster_hydration Hydration & Swelling cluster_diffusion Drug Diffusion cluster_release Sustained Release DF1 Drug incorporated into porous AMS matrix HS1 Ingestion or topical application leads to hydration of the gel matrix DF1->HS1 HS2 AMS matrix swells, forming a viscous gel layer HS1->HS2 DD1 Drug molecules diffuse through the water-filled channels of the gel HS2->DD1 DD2 Matrix erosion may also contribute to drug release HS2->DD2 SR1 Sustained release of the drug over an extended period DD1->SR1 DD2->SR1

Caption: Mechanism of sustained drug release from an this compound matrix.

Conclusion

The sol-gel method provides a robust and tunable approach for the synthesis of this compound with properties tailored for pharmaceutical applications. The resulting materials exhibit high surface area and porosity, making them excellent candidates for advanced drug delivery systems to enhance the bioavailability of poorly soluble drugs and to achieve controlled and sustained release profiles. The detailed protocols and characterization data provided herein serve as a valuable resource for researchers and professionals in the field of drug development.

References

Application Notes and Protocols for Hydrothermal Synthesis of Aluminum Magnesium Silicate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the hydrothermal synthesis of aluminum magnesium silicate (B1173343) clays (B1170129), materials of significant interest in pharmaceutical formulations as excipients, stabilizers, and drug delivery vehicles. The protocols offer detailed, step-by-step procedures for the laboratory-scale synthesis of two common synthetic aluminum magnesium silicates: saponite (B12675438) and hectorite (B576562).

Application Notes

Aluminum magnesium silicates are a class of synthetic smectite clays that are structurally similar to naturally occurring minerals like montmorillonite. Their high surface area, cation exchange capacity, and rheological properties make them valuable in various applications, including drug development, where they can be used to modify viscosity, suspend drugs, and act as tablet binders. Hydrothermal synthesis is a prevalent method for producing these materials with high purity and controlled properties.[1] This method involves the crystallization of a precursor gel or solution in a sealed, heated vessel (autoclave), where elevated temperature and pressure facilitate the formation of the desired crystalline phase.

The key parameters influencing the hydrothermal synthesis of aluminum magnesium silicate are:

  • Temperature: Higher temperatures generally lead to increased crystallinity and larger particle sizes. The typical temperature range for synthesis is broad, from as low as 60°C to over 450°C.[1][2] For instance, well-crystallized Cu-saponite has been achieved at 200°C.[1]

  • Time: The duration of the hydrothermal treatment affects the completion of the crystallization process. Longer reaction times typically result in better-crystallized products. Synthesis times can range from a few hours to several days or even months.[2][3] For example, the synthesis of pure saponite can be achieved in 4 days at 230°C.[3]

  • pH: The pH of the precursor solution plays a crucial role in the formation of the desired smectite phase and can influence the incorporation of aluminum into the silicate structure. The successful synthesis of pure saponite has been reported over a wide pH range of 5.5 to 14.[3]

  • Precursor Materials: The choice of silicon, magnesium, and aluminum sources (e.g., sodium silicate, magnesium chloride, aluminum chloride) and their respective concentrations directly determines the chemical composition and structural characteristics of the final product.[3][4] The presence of Mg²⁺ is considered essential for the formation of smectites.[5]

  • Reactant Ratios: The molar ratios of the starting materials, such as the Si/Al ratio, are critical in controlling the layer charge and cation exchange capacity of the synthesized clay. Well-crystallized saponite has been obtained with Si/Al ratios ranging from 5.43 to 12.30.

By carefully controlling these parameters, the physicochemical properties of the synthetic this compound can be tailored to meet the specific requirements of a pharmaceutical formulation, such as drug loading capacity, release kinetics, and compatibility with active pharmaceutical ingredients (APIs).

Data on Hydrothermal Synthesis Parameters

The following table summarizes various parameters reported in the literature for the hydrothermal synthesis of different types of aluminum magnesium silicates.

ProductTemperature (°C)TimePressurePrecursorsKey Findings
Saponite 2304 daysAutogenousNa₂SiO₃, AlCl₃, MgCl₂Successful synthesis of pure saponite.[3]
Saponite 300 - 5507 - 200 days1 kbarAmorphous gel of ideal saponite compositionSaponite crystallizes within 7 days.[6]
Cu-Saponite 60 - 2306 - 48 hoursAutogenousCopper nitrate, sodium silicateBetter crystallinity was achieved at 200°C for 36 hours.[1]
Hectorite 12012 hoursAutogenousLiOH, MgCl₂, SiO₂, H₂OSuccessful synthesis of hectorite.[7]
Hectorite 150Not SpecifiedAutogenousLiCl, MgCl₂, Na₂SiO₃, H₂OStudy of phase equilibrium for hectorite synthesis.
Zn-Saponite 9516 hoursAtmospheric (Microwave reflux)Not specifiedSuccessful synthesis with a high cation exchange capacity.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Saponite

This protocol is adapted from a method for the synthesis of pure saponite.[3]

1. Materials and Reagents:

  • Sodium silicate solution (Na₂SiO₃)

  • Aluminum chloride solution (AlCl₃)

  • Magnesium chloride solution (MgCl₂)

  • Deionized water

  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

2. Preparation of Precursor Gel:

  • Prepare stock solutions of Na₂SiO₃, AlCl₃, and MgCl₂ of known concentrations.

  • In a beaker under continuous stirring, slowly add the AlCl₃ solution to the Na₂SiO₃ solution. An amorphous aluminosilicate (B74896) precipitate will form instantaneously.

  • To this mixture, add the MgCl₂ solution to achieve the desired stoichiometric ratio for saponite (e.g., Si:Al:Mg molar ratio of 3.6:0.4:3).

  • Adjust the pH of the final gel slurry to the desired value (e.g., between 5.5 and 14) using HCl or NaOH.

3. Hydrothermal Treatment:

  • Transfer the precursor gel into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 230°C.

  • Maintain the temperature for 4 days.

  • After the reaction is complete, allow the autoclave to cool down to room temperature.

4. Product Recovery and Characterization:

  • Carefully open the autoclave and collect the solid product.

  • Wash the product repeatedly with deionized water to remove any unreacted precursors and soluble byproducts. Centrifugation can be used to facilitate the washing process.

  • Dry the washed product in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

  • The final product should be characterized using techniques such as X-ray Diffraction (XRD) to confirm the saponite phase, Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups, and Scanning Electron Microscopy (SEM) to observe the morphology.

Protocol 2: Hydrothermal Synthesis of Hectorite

This protocol is a generalized procedure based on common methods for hectorite synthesis.

1. Materials and Reagents:

  • Magnesium chloride (MgCl₂)

  • Lithium fluoride (B91410) (LiF) or Lithium hydroxide (LiOH)

  • Sodium silicate solution (water glass)

  • Ammonium (B1175870) hydroxide or Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

2. Preparation of Precursor Solution:

  • Prepare an aqueous solution of magnesium chloride and lithium fluoride (or lithium hydroxide).

  • In a separate beaker, dilute the sodium silicate solution with deionized water.

  • Under vigorous stirring, slowly add the magnesium and lithium salt solution to the diluted silicate solution.

  • Adjust the pH of the resulting slurry to a basic condition (e.g., pH 9-11) using ammonium hydroxide or NaOH to form a precipitate.

3. Hydrothermal Treatment:

  • Transfer the precursor slurry to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in an oven or a programmable furnace.

  • Heat the autoclave to a temperature between 120°C and 200°C.[7]

  • Maintain the temperature for a duration of 12 to 72 hours. Longer times and higher temperatures generally improve crystallinity.[7]

  • After the synthesis is complete, turn off the heat and let the autoclave cool to room temperature.

4. Product Recovery and Characterization:

  • Retrieve the solid product from the autoclave.

  • Wash the product multiple times with deionized water to remove residual salts. Use centrifugation to aid in the separation of the solid from the supernatant.

  • Dry the purified hectorite powder in an oven at approximately 80-100°C.

  • Characterize the synthesized hectorite using XRD to verify its crystalline structure, FTIR to analyze its chemical bonds, and techniques like Transmission Electron Microscopy (TEM) to study its particle size and morphology.

Visualizations

Hydrothermal_Synthesis_Workflow cluster_prep Precursor Preparation cluster_synthesis Hydrothermal Reaction cluster_post Post-Synthesis Processing cluster_char Characterization p1 Mixing of Precursor Solutions (Si, Al, Mg sources) p2 pH Adjustment p1->p2 s1 Transfer to Autoclave p2->s1 s2 Heating and Pressurization s1->s2 po1 Cooling and Depressurization s2->po1 po2 Washing and Purification po1->po2 po3 Drying po2->po3 c1 XRD, FTIR, SEM, etc. po3->c1

Caption: Experimental workflow for hydrothermal synthesis of this compound.

Synthesis_Parameters_Influence cluster_params Synthesis Parameters cluster_props Product Properties Temp Temperature Crystallinity Crystallinity Temp->Crystallinity ParticleSize Particle Size Temp->ParticleSize Time Time Time->Crystallinity pH pH pH->Crystallinity Purity Phase Purity pH->Purity Precursors Precursor Ratio Precursors->Purity CEC Cation Exchange Capacity Precursors->CEC

Caption: Influence of key synthesis parameters on product properties.

References

Characterization of Aluminum Magnesium Silicate Using Fourier-Transform Infrared Spectroscopy (FTIR) and Thermogravimetric Analysis (TGA)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aluminum magnesium silicate (B1173343) is a naturally occurring smectite clay mineral that is widely utilized in the pharmaceutical, cosmetic, and food industries. Its unique properties, including high surface area, cation exchange capacity, and ability to form stable colloidal dispersions, make it a valuable excipient. In pharmaceutical formulations, it is primarily used as a suspending agent, thickener, and emulsion stabilizer. The physical and chemical properties of aluminum magnesium silicate can vary depending on its source and processing. Therefore, thorough characterization is crucial to ensure its quality, consistency, and performance in final products.

This application note provides detailed protocols for the characterization of this compound using two key analytical techniques: Fourier-Transform Infrared Spectroscopy (FTIR) and Thermogravimetric Analysis (TGA). FTIR spectroscopy is employed to identify the functional groups present in the material, providing a qualitative fingerprint of its chemical composition. TGA is used to evaluate its thermal stability and determine the content of water and other volatile components.

Experimental Protocols

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To obtain the infrared spectrum of this compound for identification and qualitative analysis of its chemical bonds.

Methodology: Potassium Bromide (KBr) Pellet Method

This method involves mixing the solid sample with dry potassium bromide powder and compressing the mixture into a thin, transparent pellet.[1][2]

Materials and Equipment:

  • This compound sample

  • Infrared (IR) grade Potassium Bromide (KBr), dried in an oven at 105-110°C for at least 2 hours to remove moisture.

  • Agate mortar and pestle

  • Pellet press with a die set (e.g., 13 mm)

  • FTIR Spectrometer

  • Spatula

  • Analytical balance

Protocol:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of dry IR-grade KBr.[1]

    • Transfer the KBr to the agate mortar and grind it to a fine powder.

    • Add the this compound sample to the mortar.

    • Grind the sample and KBr together thoroughly for several minutes to ensure a homogenous mixture and reduce particle size.[3] The particle size should ideally be less than the wavelength of the IR radiation to minimize scattering.[3]

  • Pellet Formation:

    • Carefully transfer a portion of the mixture into the pellet die.

    • Ensure the powder is evenly distributed.

    • Place the die in the pellet press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[2]

    • Carefully remove the pellet from the die. A good pellet should be clear and free of cracks.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000 - 400 cm⁻¹).

    • The number of scans can be adjusted to improve the signal-to-noise ratio (e.g., 16 or 32 scans).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and quantify the water content of this compound.

Methodology:

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Materials and Equipment:

  • This compound sample

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pans (e.g., alumina (B75360) or platinum)

  • Analytical balance

  • Inert gas supply (e.g., nitrogen)

Protocol:

  • Instrument Setup:

    • Turn on the TGA instrument and the inert gas supply.

    • Set the purge gas flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove evolved gases.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample directly into a clean, tared TGA sample pan.

    • Record the initial sample mass.

  • Thermal Program:

    • Place the sample pan in the TGA furnace.

    • Program the instrument with the desired temperature profile. A typical program for this compound would be:

      • Equilibrate at a starting temperature (e.g., 30°C).

      • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 800-1000°C).[4][5]

  • Data Acquisition:

    • Start the thermal program and data collection.

    • The instrument will record the sample mass as a function of temperature.

  • Data Analysis:

    • Analyze the resulting TGA curve (mass vs. temperature).

    • Determine the temperature ranges of mass loss and the percentage of mass loss in each step.

    • The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rate of mass loss.

Data Presentation and Interpretation

FTIR Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its constituent chemical bonds.

Table 1: Typical FTIR Peak Assignments for this compound

Wavenumber Range (cm⁻¹)AssignmentReference
3600 - 3200O-H stretching vibrations of adsorbed and interlayer water molecules.[6]
~1635H-O-H bending vibration of water molecules.[6]
1100 - 900Si-O-Si asymmetric stretching vibrations. A strong, broad band is characteristic.[7]
~1007Si-O-S stretching vibration.[7]
~887Si-O bending vibrations.[8]
~790Symmetric Si-O-Si stretching.
~610Si-O bending vibrations.[8]
Below 600Bending vibrations of Si-O-S bonds and vibrations involving Al-O and Mg-O bonds.[7][9]
Thermogravimetric Analysis (TGA)

The TGA curve of this compound typically shows distinct stages of mass loss corresponding to dehydration and dehydroxylation.

Table 2: Typical TGA Weight Loss Data for this compound

Temperature Range (°C)EventTypical Weight Loss (%)Reference
Room Temperature - ~200Dehydration (Loss of physisorbed and interlayer water)5 - 15[4][5][10]
~200 - ~800Dehydroxylation (Loss of structural hydroxyl groups)2 - 5[4]

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_ftir FTIR Analysis cluster_tga TGA Analysis cluster_analysis Data Analysis & Interpretation sample Aluminum Magnesium Silicate Sample ftir_prep Mix with KBr & Press Pellet sample->ftir_prep ~1-2 mg tga_prep Weigh Sample in TGA Pan sample->tga_prep ~5-10 mg ftir_acq Acquire FTIR Spectrum ftir_prep->ftir_acq ftir_data FTIR Spectrum Data ftir_acq->ftir_data interp Characterization Report: - Functional Group Identification - Thermal Stability Profile - Water Content Quantification ftir_data->interp tga_acq Run TGA Program tga_prep->tga_acq tga_data TGA Curve Data tga_acq->tga_data tga_data->interp

Caption: Experimental workflow for the characterization of this compound.

Conclusion

The application of FTIR and TGA provides a comprehensive characterization of this compound. FTIR spectroscopy serves as a rapid and reliable tool for confirming the identity of the material through the identification of its characteristic functional groups. TGA offers valuable quantitative information regarding its thermal stability and water content, which are critical parameters for its performance in various applications. The detailed protocols and data interpretation guidelines presented in this application note can be effectively utilized by researchers, scientists, and drug development professionals for the quality control and characterization of this compound.

References

Application Notes: Aluminum Magnesium Silicate as a Rheological Modifier in Ceramic Slips

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Formulation Professionals

Introduction

Aluminum magnesium silicate (B1173343) is a highly refined, water-washed smectite clay utilized extensively as a rheological modifier in aqueous systems, including ceramic slips and glazes.[1] Marketed under trade names such as VEEGUM®, this inorganic compound is prized for its ability to swell and form a colloidal structure in water, resulting in high-viscosity, thixotropic gels even at low concentrations.[1] In ceramic applications, it functions as a suspending agent, plasticizer, and binder, offering significant improvements in slip stability, workability, and the quality of the final ceramic piece.[1] Its inorganic nature ensures it is not susceptible to microbial attack and does not impact the fired whiteness of the ceramic body.[1]

Mechanism of Action: Thixotropic Rheology

When dispersed in water, aluminum magnesium silicate delaminates into sub-microscopic platelets. These platelets possess a net negative charge on their faces and a slight positive charge on their edges. This charge distribution leads to the formation of a three-dimensional "house of cards" structure within the aqueous phase.

  • At Rest: The electrostatic attraction between the positive edges and negative faces builds a gel structure that immobilizes solid particles (clays, frits, pigments) and prevents them from settling. This state is characterized by high viscosity and a defined yield stress—the minimum force required to initiate flow.

  • Under Shear: When energy is applied (e.g., through mixing, pumping, or brushing), the weak electrostatic bonds are easily broken. This causes the structure to collapse, resulting in a significant decrease in viscosity (shear-thinning). The slip flows easily, ensuring smooth application.

  • Post-Shear: Upon removal of the shear force, the electrostatic attractions cause the "house of cards" structure to rapidly rebuild, and the slip regains its high viscosity. This property, known as thixotropy, prevents sagging or running of glazes on vertical surfaces.

This shear-thinning and thixotropic behavior is critical for controlling the application properties of ceramic slips and glazes.[2]

Key Applications and Benefits in Ceramics
  • Suspension Control: The primary function is to prevent the settling of dense raw materials in slips and glazes, ensuring a homogeneous mixture during storage and application.[1] Typical usage levels range from 0.5% to 2.0% by dry weight of the formulation.[3]

  • Improved Plasticity and Workability: In non-plastic formulations like high alumina (B75360) or porcelain bodies, additions of 1.5% to 2.0% can transform the material into a plastic and workable mass suitable for throwing or modeling.[1]

  • Glaze Hardening: It acts as a non-migrating binder, increasing the surface hardness of unfired glazes. This minimizes damage during handling and decoration before firing.

  • Application Control: By creating a thixotropic system, it allows for the application of a uniform coating that resists dripping and sagging, while ensuring the glaze flows smoothly from a brush or spray gun.

Quantitative Data: Rheological Effects

The addition of this compound has a pronounced, dose-dependent effect on the rheological properties of a ceramic slip. While exact values depend on the specific slip formulation (particle size, solids loading, other additives), the following table provides illustrative data based on trends observed in studies of smectite clays (B1170129) in ceramic suspensions. The data demonstrates the increase in viscosity and yield stress with increasing concentration of the modifier.

Concentration of this compound (% of dry solids)Apparent Viscosity at 10 s⁻¹ (Pa·s)Yield Stress (Pa)Observations
0.0 (Control)0.8< 1Slip is fluid, particles may settle over time.
0.52.55Noticeable increase in body, reduced settling.
1.06.015Good suspension, slight gel structure at rest.
1.511.530Excellent suspension, pronounced thixotropy.
2.020.050Very thick slip, may require more water for workability.

Note: Data are illustrative and synthesized from trends reported in studies on smectite clays in ceramic systems. Actual results will vary with the specific formulation. The increase in yield stress and viscosity is a direct result of the formation of a more robust internal particle network.[4][5][6]

Experimental Protocols

Protocol 1: Preparation of a Ceramic Glaze Slip with this compound

This protocol describes the preparation of a 1000g batch of a standard ceramic glaze, incorporating this compound as a rheological modifier.

Materials & Equipment:

  • Ceramic glaze raw materials (e.g., feldspar, silica, kaolin, whiting, frit)

  • This compound (e.g., VEEGUM® T)

  • Deionized water

  • High-shear mixer (propeller or dispersion blade)

  • Weighing balance (0.01g accuracy)

  • Sieve (80-mesh)

  • Spatulas and mixing containers

Procedure:

  • Pre-hydration of Rheological Modifier: a. Weigh 10g of this compound powder (for a 1% concentration). b. In a separate container, measure approximately 200g of warm (40-50°C) deionized water. c. While mixing the water at high speed, slowly sprinkle the this compound powder into the vortex to avoid clumping. d. Continue mixing for a minimum of 30 minutes, or until the dispersion is smooth, translucent, and free of lumps. Proper hydration is critical for full activation.[1] This pre-hydrated gel will be added to the main batch.

  • Weighing Dry Ingredients: a. Tare a clean, dry mixing container. b. Weigh out all dry glaze components except the this compound, according to the formulation, and add them to the container.

  • Mixing the Glaze Slip: a. Measure the remaining amount of deionized water for the formulation (e.g., if the total water is 500g, use the remaining 300g). b. Add approximately 80% of this remaining water to the dry ingredients. c. Mix with a propeller mixer at low speed until the powders are wetted, then increase speed and mix for 10-15 minutes. d. Add the pre-hydrated this compound gel (from Step 1) to the main batch. e. Continue mixing for another 15 minutes, using the remaining water to rinse the pre-hydration container and adjust the slip's specific gravity if necessary.

  • Sieving and Storage: a. Pass the entire batch of glaze slip through an 80-mesh sieve to remove any agglomerates and ensure homogeneity. A stiff brush can be used to aid this process. b. Allow the slip to age for at least 24 hours before conducting rheological measurements to ensure full hydration and stabilization.

Protocol 2: Rheological Characterization of the Ceramic Slip

This protocol outlines the procedure for measuring the key rheological properties of the prepared ceramic slip using a rotational rheometer.

Equipment:

  • Rotational rheometer with a suitable geometry (e.g., concentric cylinder or parallel plate). A sandblasted or serrated geometry is recommended to prevent wall slip effects.

  • Temperature control unit.

  • Data acquisition and analysis software.

Procedure:

  • Sample Loading and Equilibration: a. Ensure the rheometer geometry and sample stage are clean and dry. b. Vigorously stir the aged ceramic slip to ensure homogeneity before taking a sample. c. Load the sample onto the rheometer, ensuring the geometry is correctly filled without trapping air bubbles. d. Set the temperature to the desired measurement value (e.g., 25°C) and allow the sample to equilibrate for 5 minutes.

  • Flow Curve Measurement (Viscosity vs. Shear Rate): a. Set up a shear rate sweep from a low rate to a high rate (e.g., 0.1 s⁻¹ to 200 s⁻¹) and then back down to the low rate. This will reveal shear-thinning behavior and measure the degree of thixotropy (the area between the upward and downward curves). b. Record the apparent viscosity (Pa·s) and shear stress (Pa) as a function of the shear rate (s⁻¹).

  • Yield Stress Measurement: a. Perform a controlled stress ramp, increasing the applied stress logarithmically from a very low value (e.g., 0.1 Pa) until significant flow is detected (a sharp increase in shear rate). b. The yield stress is the stress at which this transition occurs. Alternatively, the yield stress can be determined by fitting the flow curve data to a rheological model such as Herschel-Bulkley.

  • Data Analysis: a. Plot the apparent viscosity versus the shear rate to visualize the shear-thinning behavior. b. Plot the shear stress versus the shear rate (the flow curve). c. Analyze the flow curve using appropriate rheological models (e.g., Herschel-Bulkley: τ = τ₀ + Kγ̇ⁿ) to quantify the yield stress (τ₀), consistency index (K), and flow behavior index (n).

Visualizations

experimental_workflow cluster_prep Protocol 1: Slip Preparation cluster_analysis Protocol 2: Rheological Analysis P1 Pre-hydrate Aluminum Magnesium Silicate P4 Add Hydrated Modifier P1->P4 P2 Weigh Dry Glaze Components P3 Mix Main Batch P2->P3 P3->P4 P5 Final Mix & Sieve P4->P5 P6 Age Slip (24h) P5->P6 A1 Load Sample on Rheometer P6->A1 Transfer Aged Slip A2 Equilibrate Temperature A1->A2 A3 Measure Flow Curve (Viscosity vs. Shear Rate) A2->A3 A4 Measure Yield Stress A2->A4 A5 Analyze Data with Rheological Models A3->A5 A4->A5

Caption: Experimental workflow for preparing and analyzing a ceramic slip.

Caption: Mechanism of thixotropy in slips modified with this compound.

References

Application Notes: Aluminum Magnesium Silicate as a Catalyst Support for Hydrocarbon Conversion

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aluminum magnesium silicate (B1173343) is a versatile material utilized as a catalyst support in a variety of hydrocarbon conversion processes. Its properties, such as high surface area, thermal stability, and tunable acidity, make it an effective platform for dispersing active metal catalysts.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging aluminum magnesium silicate-supported catalysts for hydrocarbon conversion reactions.

Key Applications

This compound-supported catalysts are effective in several key hydrocarbon conversion reactions, including:

  • CO2 Hydrogenation: Conversion of carbon dioxide into valuable hydrocarbons and oxygenates.[2][3][4]

  • Hydrocracking: Breaking down large hydrocarbon molecules into smaller, more valuable products like gasoline and diesel.[5][6]

  • Ethanol to Butadiene Conversion: A key process in the production of synthetic rubber.[7]

Data Presentation

The performance of this compound-supported catalysts is influenced by the choice of active metal, preparation method, and reaction conditions. Below are summaries of quantitative data from relevant studies.

Table 1: Catalytic Performance of Co/M-SBA-15 Catalysts in CO2 Hydrogenation *

Catalyst SupportCO2 Conversion (%)CH4 Selectivity (%)Methanol Selectivity (%)CO Selectivity (%)C2+ Hydrocarbons Selectivity (%)
Mg-SBA-15 5.3~75~10~10~5
Al-SBA-15 2.4 - 3.256 - 81Not specifiedNot specifiedNot specified

*Reaction conditions: T = 180 °C, p = 2.0 MPa, H2/CO2/Ar = 6:3:1, 4000 cm³ h⁻¹ gcat⁻¹.[2][3][4]

Table 2: Oxygenate Production in CO2 Hydrogenation over Co/M-SBA-15 Catalysts *

Catalyst SupportFormate Concentration (mM)Acetate Concentration (mM)
Mg-SBA-15 Detected (<0.2)Detected (<0.2)
Al-SBA-15 Detected (<0.2)Detected (<0.2)
Ti-SBA-15 3.61.2

*Reaction conditions: T = 180 °C, p = 2.0 MPa, H2/CO2/Ar = 6:3:1, 4000 cm³ h⁻¹ gcat⁻¹, 72 h time-on-stream.[2][3][4]

Experimental Protocols

This section provides detailed methodologies for the preparation of this compound supports, catalyst synthesis, and hydrocarbon conversion reactions.

Protocol 1: Synthesis of this compound Support

This protocol describes a general method for synthesizing this compound via co-precipitation.

Materials:

  • Magnesium salt (e.g., magnesium sulfate, magnesium chloride)[8][9]

  • Aluminum salt (e.g., aluminum sulfate, aluminum chloride)[8][9]

  • Silicate source (e.g., sodium silicate, potassium silicate)[8][9]

  • Deionized water[8]

  • Acid and Base for pH adjustment (e.g., HCl, NaOH)[8]

Procedure:

  • Prepare a mixed salt solution: Dissolve the magnesium and aluminum salts in deionized water in the desired molar ratio.[8]

  • Prepare a silicate solution: Dissolve the silicate source in a separate container of deionized water.[8]

  • Co-precipitation: Slowly add the mixed salt solution to the silicate solution under vigorous stirring.[8]

  • pH Adjustment: Adjust the pH of the resulting slurry to the desired level using an acid or base. This step is crucial for controlling the surface properties of the support.[8]

  • Aging: Allow the precipitate to age for a specified period (e.g., 8-24 hours) at a constant temperature (e.g., 90-140 °C) to promote crystallization and improve textural properties.[10]

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water to remove any unreacted precursors and impurity ions.[8]

  • Drying: Dry the washed solid in an oven at a controlled temperature (e.g., 60-90 °C) for 6-24 hours.[10]

  • Calcination: Calcine the dried powder in a furnace at high temperatures (e.g., 450-550 °C) for a specified duration (e.g., 1-3 hours) to obtain the final this compound support.[11]

Protocol 2: Preparation of Supported Cobalt Catalyst for CO2 Hydrogenation

This protocol details the impregnation method for preparing a cobalt catalyst supported on this compound.

Materials:

  • This compound support (from Protocol 1)

  • Cobalt (II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)[2]

  • Ethanol (EtOH)[2]

  • Hydrogen gas (H₂)

  • Argon gas (Ar)

  • Synthetic air

Procedure:

  • Impregnation: Disperse the this compound support material in a solution of cobalt nitrate in ethanol. Stir the mixture for 2 hours at room temperature.[2]

  • Drying: Dry the impregnated support overnight at 45 °C in air.[2]

  • Reduction: Place the dried catalyst in a tube furnace and reduce it under a flow of hydrogen gas. The reduction is typically carried out in two stages: 2 hours at 200 °C followed by 8 hours at 450 °C, with a heating rate of 1 °C/min.[2]

  • Passivation: After reduction, passivate the surface of the metallic cobalt nanoparticles to prevent unregulated oxidation upon exposure to air. This is done by flowing a mixture of argon and synthetic air (e.g., 90 cm³/min Ar and 10 cm³/min synthetic air) over the catalyst as it cools.[2]

Protocol 3: Catalytic Testing for CO2 Hydrogenation

This protocol outlines the procedure for evaluating the performance of the prepared catalyst in a fixed-bed reactor.

Materials:

  • Prepared supported cobalt catalyst

  • Sieves (200-400 μm grain size)

  • High-pressure fixed-bed reactor setup

  • Gas chromatograph (GC) for online product analysis

  • High-performance liquid chromatograph (HPLC) for liquid product analysis

  • Gases: H₂, CO₂, Ar

Procedure:

  • Catalyst Loading: Sieve the catalyst to a grain size of 200-400 μm and load a specific amount (e.g., 850 mg) into the stainless-steel reactor.[2]

  • In-situ Reduction: Before the reaction, reduce the catalyst in-situ at 450 °C for 8 hours in a flow of hydrogen (200 cm³ STP min⁻¹) at ambient pressure to remove the passivation layer.[2]

  • Reaction:

    • Set the reactor temperature to 180 °C and the pressure to 2.0 MPa.[2][3][4]

    • Introduce the reactant gas mixture (H₂/CO₂/Ar = 6:3:1) at a total flow rate of 4000 cm³ h⁻¹ per gram of catalyst.[2][3][4]

  • Product Analysis:

    • Continuously monitor the gaseous products (methane, CO, C₂+ hydrocarbons) using an online gas chromatograph.[2]

    • Collect the liquid products (formate, acetate, methanol) over time and analyze them using HPLC.[2][3][4]

Visualizations

Diagram 1: Experimental Workflow for Catalyst Preparation and Testing

G cluster_prep Catalyst Preparation cluster_test Catalytic Testing Support_Prep Support Synthesis (Protocol 1) Impregnation Impregnation (Protocol 2, Step 1) Support_Prep->Impregnation Drying Drying (Protocol 2, Step 2) Impregnation->Drying Reduction Reduction (Protocol 2, Step 3) Drying->Reduction Passivation Passivation (Protocol 2, Step 4) Reduction->Passivation Loading Catalyst Loading (Protocol 3, Step 1) Passivation->Loading InSitu_Reduction In-situ Reduction (Protocol 3, Step 2) Loading->InSitu_Reduction Reaction CO2 Hydrogenation (Protocol 3, Step 3) InSitu_Reduction->Reaction Analysis Product Analysis (GC & HPLC) (Protocol 3, Step 4) Reaction->Analysis

Caption: Workflow for catalyst preparation and testing.

Diagram 2: Logical Relationship in CO2 Hydrogenation

G Reactants CO2 + H2 Catalyst Aluminum Magnesium Silicate Supported Catalyst Reactants->Catalyst Reaction Conditions (Temp, Pressure) Products Hydrocarbons (CH4, C2+) Oxygenates (Methanol, Formate, Acetate) CO Catalyst->Products Catalytic Conversion

Caption: Reactants, catalyst, and products in CO2 hydrogenation.

References

Application Notes: Controlled Drug Delivery Using Aluminum Magnesium Silicate Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aluminum magnesium silicate (B1173343) (MAS), a naturally occurring smectite clay, is a highly valuable excipient in the pharmaceutical industry.[1][2] Comprised of colloidal montmorillonite (B579905) and saponite, its unique layered silicate structure, high specific surface area, and cation exchange capacity make it an ideal candidate for developing controlled drug delivery systems.[1][2][3] The negatively charged silicate sheets can interact with cationic drug molecules, leading to intercalation where the drug is held within the clay's interlayer spaces.[4][5][6] This mechanism protects the active pharmaceutical ingredient (API) and allows for its gradual and sustained release, which can improve therapeutic efficacy, reduce dosing frequency, and minimize side effects.[3][7] MAS is versatile and has been successfully formulated into various dosage forms, including oral tablets, topical creams, and mucoadhesive buccal films.[1][8]

Applications in Controlled Drug Delivery

The application of aluminum magnesium silicate matrices spans several routes of administration:

  • Oral Delivery: MAS is widely used in solid oral dosage forms as a binder and disintegrant.[1] In controlled release formulations, it forms a hydrophilic gel matrix that modulates the release of the entrapped drug.[7] By complexing with the API, it can sustain the release profile, often achieving zero-order release kinetics.[9][10] This is particularly beneficial for highly water-soluble drugs, where it can prevent rapid initial release.[11] It has also been used to enhance the solubility and bioavailability of poorly water-soluble drugs by creating amorphous solid dispersions.[12]

  • Buccal and Transdermal Delivery: In combination with polymers like sodium alginate, MAS can be formulated into films and mucoadhesive tablets for buccal delivery.[8][13][14] The clay-drug complexes act as microreservoirs within the film, allowing for sustained permeation of the drug across the mucosal membrane.[13][15] The mucoadhesive properties, enhanced by the presence of MAS, ensure prolonged contact time at the site of absorption.[8][14]

  • Topical Delivery: As a rheology modifier and emulsion stabilizer, MAS is a key component in creams and ointments.[16] It provides the desired viscosity and prevents the separation of phases, ensuring uniform drug distribution and consistent application. For topical applications, MAS can provide sustained release of the active ingredient directly at the site of action.[16]

Mechanism of Drug Intercalation and Release

The primary mechanism for controlled release from MAS matrices involves the intercalation of cationic drug molecules into the interlayer spaces of the negatively charged silicate sheets. This process is driven by electrostatic interactions and cation exchange. The entrapped drug is then released through a combination of diffusion and matrix erosion, often dependent on the pH and ionic strength of the surrounding medium.

cluster_0 Drug Loading (Intercalation) cluster_1 Controlled Release Mechanism Drug Cationic Drug (+) MAS MAS Platelets (Negative Surface Charge) Drug->MAS Electrostatic Interaction Complex Drug-MAS Intercalated Complex MAS->Complex Intercalation ReleaseMedium Aqueous Medium (e.g., GI Fluid) Complex->ReleaseMedium Exposure Swelling Matrix Swelling & Hydration ReleaseMedium->Swelling Diffusion Drug Diffusion (Sustained Release) Swelling->Diffusion Through Gel Layer Erosion Matrix Erosion (Drug Release) Swelling->Erosion Surface Erosion

Caption: Drug intercalation into MAS and subsequent release mechanism.

Data Presentation

Table 1: Physicochemical Characterization of Drug-MAS Formulations

Characterization TechniqueParameter MeasuredTypical Observation for Drug-MAS ComplexReference
X-Ray Diffraction (XRD)Interlayer spacing (d-spacing)Increase in d-spacing upon drug intercalation.[4][9]
Fourier-Transform Infrared Spectroscopy (FTIR)Vibrational bands of drug and MASShifts in characteristic peaks, indicating electrostatic interactions and hydrogen bonding between drug and silicate layers.[4][10]
Differential Scanning Calorimetry (DSC)Thermal transitions (e.g., melting point)Disappearance or shift of the drug's melting endotherm, suggesting the drug is in an amorphous state or molecularly dispersed within the clay.[5][9]
Isothermal Titration Calorimetry (ITC)Binding Affinity (Ka), Enthalpy (ΔH)High binding affinity, often with an exothermic enthalpy change, indicating a spontaneous and enthalpically driven binding process.[9][17]
Scanning Electron Microscopy (SEM)Surface morphologyChanges in particle morphology and aggregation upon drug complexation. Can show smooth surfaces on coated tablets.[4][10]

Table 2: Summary of In Vitro Drug Release Kinetics from MAS Matrices

Drug ModelFormulation TypeRelease MediumRelease Kinetics ModelKey FindingsReference
GentamicinClay MatrixN/AHiguchi, Korsmeyer-PeppasSustained release profile achieved.[4]
Propranolol HClHPMC Matrix TabletspH 1.2 and 6.8 bufferZero-order, HiguchiComplexation with MAS led to prolonged, near zero-order release compared to the free drug.[6][9]
AcetaminophenCoated TabletsAcidic medium & pH 6.8 bufferZero-order, Diffusion/ErosionCoated tablets showed zero-order release in acid, followed by swelling and erosion at higher pH.[10]
Nicotine (B1678760)Sodium Alginate TabletsN/AZero-order, Swelling/ErosionThe swollen gel matrix of the tablets controlled drug diffusion and release.[8]
TheophyllineSmectite HybridpH 1.2 and pH 6.8/7.4N/ADrug remained bound in simulated gastric fluid (pH 1.2) and showed prolonged release in simulated intestinal fluid.[5]

Experimental Protocols

Protocol 1: Preparation of Drug-Aluminum Magnesium Silicate (MAS) Complexes

This protocol describes a common method for preparing drug-MAS complexes via aqueous dispersion.

Materials:

  • Active Pharmaceutical Ingredient (API), cationic

  • This compound (pharmaceutical grade)

  • Deionized water

  • pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)

  • Magnetic stirrer and stir bar

  • Centrifuge

  • Freeze-dryer or drying oven

Procedure:

  • MAS Dispersion: Disperse a defined amount of MAS (e.g., 1% w/v) in deionized water under constant magnetic stirring until a homogenous colloidal dispersion is formed. This may take several hours.

  • Drug Solution Preparation: Separately, dissolve the API in deionized water to create a stock solution of known concentration.

  • Complexation: Slowly add the API solution to the MAS dispersion while stirring continuously.

  • pH Adjustment: Adjust the pH of the mixture to a level that ensures the drug is in its cationic form to facilitate electrostatic interaction with the negatively charged MAS.[5][8]

  • Incubation: Allow the mixture to stir for an extended period (e.g., 24 hours) at a controlled temperature (e.g., 25°C) to ensure maximum intercalation.[17]

  • Separation: Separate the formed drug-MAS complex from the supernatant by centrifugation.

  • Washing: Wash the collected solid complex with deionized water to remove any unbound drug. Repeat the centrifugation and washing steps 2-3 times.

  • Drying: Dry the final product. Freeze-drying is often preferred to obtain a fine powder, but oven drying at a controlled temperature (e.g., 60°C) can also be used.

  • Characterization: The resulting powder should be characterized to confirm complex formation and determine drug loading.

Protocol 2: Characterization of Drug-MAS Complexes

This protocol outlines key analytical techniques to confirm the successful formation of the drug-MAS complex.

1. X-Ray Diffraction (XRD) Analysis:

  • Objective: To confirm the intercalation of the drug into the MAS layers by measuring changes in the basal spacing (d-spacing).

  • Sample Preparation: Gently pack the dried powder sample of the drug-MAS complex, pure MAS, and pure drug into the sample holder.

  • Instrumentation: Use a powder X-ray diffractometer with Cu Kα radiation.

  • Analysis: Scan the samples over a 2θ range (e.g., 2° to 40°). An increase in the d-spacing of the (001) plane for the complex compared to pure MAS indicates successful drug intercalation.[4][9]

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To identify the interactions (e.g., hydrogen bonds, electrostatic interactions) between the drug and MAS.

  • Sample Preparation: Prepare pellets by mixing a small amount of the sample with KBr powder and compressing it. Alternatively, use an Attenuated Total Reflectance (ATR-FTIR) accessory.

  • Analysis: Record the spectra over a range (e.g., 4000 to 400 cm⁻¹). Compare the spectrum of the complex with those of the individual components. Shifts in the characteristic absorption bands of the drug's functional groups (e.g., amine groups) and the Si-O bands of MAS indicate interaction.[4][10]

3. In Vitro Drug Release Study

This protocol describes how to evaluate the drug release profile from a MAS-based formulation (e.g., tablets).

Materials:

  • Drug-MAS complex tablets

  • USP Dissolution Apparatus 2 (Paddle type)

  • Dissolution medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8)

  • UV-Vis Spectrophotometer or HPLC system for drug quantification

  • Syringes and filters

Procedure:

  • Apparatus Setup: Set up the dissolution apparatus. Fill the vessels with a defined volume (e.g., 900 mL) of the dissolution medium, maintained at 37 ± 0.5°C. Set the paddle speed (e.g., 50 rpm).

  • Sample Introduction: Place one tablet into each dissolution vessel.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the medium (e.g., 5 mL).

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant total volume.

  • Sample Preparation: Filter the collected samples through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Quantification: Analyze the concentration of the drug in each sample using a validated analytical method like UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the cumulative percentage of drug released versus time to obtain the release profile. The data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[4]

cluster_prep Preparation Workflow cluster_char Characterization Workflow cluster_form Formulation & Testing P1 Disperse MAS in Water P3 Mix Drug and MAS Dispersions P1->P3 P2 Dissolve Drug in Water P2->P3 P4 Incubate & Stir P3->P4 P5 Separate & Wash Complex P4->P5 P6 Dry Complex P5->P6 C1 XRD Analysis P6->C1 Dried Complex F1 Formulate into Dosage Form (e.g., Tablets) P6->F1 C2 FTIR Analysis C3 SEM Analysis C4 In Vitro Release Study F2 Perform Release Study F1->F2

Caption: Workflow for preparation and analysis of MAS delivery systems.

References

Application of Aluminum Magnesium Silicate in Topical Pharmaceutical Preparations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aluminum magnesium silicate (B1173343), a naturally occurring clay mineral, is a versatile excipient widely employed in topical pharmaceutical preparations.[1] Its unique colloidal structure and physicochemical properties make it an invaluable ingredient for formulators seeking to enhance the stability, performance, and aesthetics of creams, lotions, gels, and suspensions.[1] This document provides detailed application notes and protocols for the effective utilization of aluminum magnesium silicate in topical drug development.

Core Functions and Applications

This compound serves several key functions in topical formulations:

  • Viscosity Modifier and Thickening Agent: It effectively increases the viscosity of aqueous-based formulations, creating a desirable texture and preventing the product from being too runny.[1] At concentrations of 3% w/v and above, its aqueous dispersions become opaque and exhibit a rapid increase in viscosity, forming thick colloidal sols at 4-5% w/v and firm gels at 10% w/v.[2]

  • Suspending Agent: Its ability to form a stable colloidal network in water makes it an excellent suspending agent, preventing the settling of active pharmaceutical ingredients (APIs) and other insoluble components. This ensures uniform dosage and product homogeneity.[1]

  • Emulsion Stabilizer: In oil-in-water (O/W) and water-in-oil (W/O) emulsions, this compound adsorbs at the oil-water interface, strengthening the emulsion film and preventing phase separation.[1][3]

  • Thixotropic Agent: Formulations containing this compound exhibit shear-thinning behavior, meaning they are viscous under low-shear conditions (e.g., in the container) but flow easily when subjected to high shear (e.g., during application to the skin). This property improves spreadability and user experience.

  • Adsorbent: It can absorb excess oil and wound exudate, making it a useful component in preparations for oily skin or weeping dermatoses.

Quantitative Data on Viscosity

The viscosity of a topical formulation is a critical quality attribute that affects its physical stability, spreadability, and drug release characteristics. The addition of this compound significantly impacts the rheology of a formulation. The following tables summarize the typical viscosity of aqueous dispersions of different grades of magnesium aluminum silicate and the effect of its concentration on the viscosity of a model gel formulation.

Table 1: USP NF Viscosity Specifications for Magnesium Aluminum Silicate Types

TypeViscosity (mPa·s)
IA225–600
IB150–450
IC800–2200
IIA100–300

(Source: Adapted from USP-NF)

Table 2: Effect of this compound (Type IA) Concentration on the Viscosity of a Carbomer Gel Base

Concentration of this compound (% w/w)Viscosity (mPa·s) at 20 rpm
0 (Control)15,000
1.025,000
2.040,000
3.065,000

Note: This is example data and actual viscosity will vary depending on the specific formulation components and processing parameters.

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of topical formulations containing this compound.

Preparation of an Aqueous Gel

This protocol describes the preparation of a basic aqueous gel using this compound as the primary gelling agent.

Materials:

  • This compound (e.g., Type IC)

  • Purified Water

  • Glycerin (optional, as a humectant)

  • Preservative (e.g., phenoxyethanol)

  • Active Pharmaceutical Ingredient (API)

  • High-shear mixer (homogenizer)

Procedure:

  • Hydration of this compound:

    • Heat approximately 80% of the purified water to 75°C.

    • While stirring with a propeller mixer, slowly and uniformly sprinkle the this compound powder onto the surface of the hot water to avoid clumping.

    • Increase the mixing speed to create a vortex and continue mixing for a specified time (e.g., 20-30 minutes) until the clay is fully hydrated. A high-shear mixer can be used to accelerate hydration.

  • Addition of Other Ingredients:

    • In a separate vessel, dissolve the preservative and glycerin (if used) in the remaining portion of purified water.

    • Once the this compound dispersion has cooled to room temperature, add the preservative solution while mixing.

  • Incorporation of API:

    • If the API is water-soluble, dissolve it in a small amount of purified water and add it to the gel base with gentle mixing.

    • If the API is insoluble, it should be dispersed in a suitable vehicle (e.g., a portion of the glycerin) before being incorporated into the gel to ensure uniform distribution.

  • Final Mixing and Quality Control:

    • Mix the final formulation until uniform. Avoid excessive aeration.

    • Check the pH of the gel and adjust if necessary using a suitable pH adjuster (e.g., citric acid or sodium hydroxide (B78521) solution).

    • Perform quality control tests, including viscosity, appearance, and pH.

Gel_Preparation_Workflow cluster_hydration Hydration cluster_addition Ingredient Addition cluster_api API Incorporation cluster_final Final Steps A Heat Water (75°C) B Disperse Aluminum Magnesium Silicate A->B C High-Shear Mixing B->C E Cool Dispersion C->E D Prepare Preservative Solution F Add Preservative Solution D->F E->F H Add API to Gel Base F->H G Prepare API (Solubilize/Disperse) G->H I Final Mixing H->I J pH Adjustment I->J K Quality Control J->K

Workflow for the preparation of an aqueous gel.
Preparation of an Oil-in-Water (O/W) Emulsion

This protocol outlines the preparation of a stable O/W emulsion where this compound contributes to the stability of the formulation.

Materials:

  • Oil Phase:

    • Lipophilic ingredients (e.g., mineral oil, cetyl alcohol)

    • Oil-soluble emulsifier (e.g., sorbitan (B8754009) monostearate)

  • Aqueous Phase:

    • This compound

    • Purified Water

    • Hydrophilic emulsifier (e.g., polysorbate 80)

    • Humectant (e.g., propylene (B89431) glycol)

    • Preservative

    • API (if water-soluble)

  • Homogenizer

Procedure:

  • Preparation of the Aqueous Phase:

    • Disperse the this compound in hot purified water (75°C) with high-shear mixing until fully hydrated, as described in the gel preparation protocol.

    • Add the hydrophilic emulsifier, humectant, and preservative to the hydrated clay dispersion and maintain the temperature at 75°C.

  • Preparation of the Oil Phase:

    • In a separate vessel, combine all oil-phase ingredients and heat to 75-80°C until all components are melted and uniform.

  • Emulsification:

    • Slowly add the hot oil phase to the hot aqueous phase with continuous high-shear mixing.

    • Continue homogenization for a specified period (e.g., 5-10 minutes) to ensure the formation of a fine and uniform emulsion.

  • Cooling and API Incorporation:

    • Cool the emulsion to room temperature with gentle, continuous stirring.

    • If the API is water-soluble and heat-sensitive, dissolve it in a small amount of water and add it to the emulsion once it has cooled. If the API is oil-soluble, it should be added to the oil phase before emulsification.

  • Final Steps:

    • Adjust the final weight with purified water if necessary.

    • Perform quality control tests, including viscosity, globule size analysis, and pH.

Emulsion_Preparation_Workflow cluster_aqueous_phase Aqueous Phase Preparation cluster_oil_phase Oil Phase Preparation cluster_emulsification Emulsification cluster_cooling_api Cooling and API Addition cluster_final_qc Finalization A Hydrate Aluminum Magnesium Silicate in Hot Water (75°C) B Add Hydrophilic Emulsifier & Other Aqueous Components A->B D Slowly Add Oil Phase to Aqueous Phase with High-Shear Mixing B->D C Combine and Heat Oil Phase Ingredients (75-80°C) C->D E Homogenize D->E F Cool Emulsion with Gentle Stirring E->F G Incorporate API F->G H Final Quality Control (Viscosity, Globule Size, pH) G->H

Workflow for preparing an O/W emulsion.
Stability Testing Protocol

This protocol provides a framework for assessing the physical and chemical stability of a topical preparation containing this compound.

1. Test Batches:

  • Prepare at least two pilot-scale batches of the final formulation.[4]

2. Storage Conditions:

  • Long-Term Stability: Store samples at the intended storage condition (e.g., 25°C ± 2°C / 60% RH ± 5% RH) for the proposed shelf-life.

  • Accelerated Stability: Store samples at an elevated temperature (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a minimum of six months.[5]

  • Freeze-Thaw Cycling: Subject samples to a minimum of three cycles of freezing (e.g., -10°C for 24 hours) followed by thawing at room temperature (e.g., 25°C for 24 hours).[6][7] This is particularly important for emulsions and suspensions.[8]

3. Testing Intervals:

  • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Accelerated: 0, 1, 2, 3, and 6 months.

  • Freeze-Thaw: After each cycle.[7]

4. Evaluation Parameters:

  • Physical Appearance: Color, odor, phase separation, creaming, sedimentation, and crystal growth.

  • pH: Measure the pH of the formulation at each time point.

  • Viscosity and Rheology: Assess changes in viscosity and flow properties using a calibrated viscometer or rheometer.

  • Microscopic Examination: For emulsions and suspensions, observe globule or particle size and distribution.

  • Assay and Degradation Products: Quantify the concentration of the API and any known degradation products using a validated analytical method (e.g., HPLC).

  • Microbial Limits: Test for microbial contamination at the beginning and end of the study.

5. Photostability Testing:

  • Expose the formulation to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]

  • Evaluate for any changes in physical appearance, pH, and API concentration.

Stability_Testing_Logic A Formulation Prepared B Initial Testing (Time 0) - Physical Appearance - pH - Viscosity - Assay A->B C Long-Term Storage (25°C/60% RH) B->C D Accelerated Storage (40°C/75% RH) B->D E Freeze-Thaw Cycling (-10°C / 25°C) B->E F Photostability Testing B->F G Periodic Testing (e.g., 3, 6, 9, 12 months) C->G H Periodic Testing (e.g., 1, 2, 3, 6 months) D->H I Testing After Each Cycle E->I J Post-Exposure Testing F->J K Data Analysis and Shelf-Life Determination G->K H->K I->K J->K

Logical flow of a stability testing program.
In Vitro Drug Release Testing (IVRT)

IVRT is a crucial tool for assessing the performance of topical formulations and can be used to support bioequivalence studies.

Apparatus:

  • Vertical diffusion cells (e.g., Franz diffusion cells).

Membrane:

  • A synthetic, inert membrane (e.g., polysulfone, cellulose (B213188) acetate) that is compatible with the formulation and does not act as a barrier to drug release.

Receptor Medium:

  • A buffered aqueous solution in which the drug is sufficiently soluble to maintain sink conditions. The pH should be appropriate for the drug's solubility and stability.

Procedure:

  • Preparation:

    • Equilibrate the diffusion cells to a constant temperature, typically 32°C, to mimic skin surface temperature.

    • Mount the synthetic membrane onto the diffusion cell, ensuring no air bubbles are trapped between the membrane and the receptor medium.

  • Sample Application:

    • Apply a finite dose of the topical formulation uniformly to the surface of the membrane.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the receptor medium for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Analysis:

    • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis:

    • Calculate the cumulative amount of drug released per unit area over time.

    • Plot the cumulative amount of drug released versus the square root of time. The slope of the linear portion of the curve represents the release rate.

Conclusion

This compound is a highly functional and versatile excipient for the development of topical pharmaceutical preparations. Its ability to modify rheology, suspend active ingredients, and stabilize emulsions allows for the creation of elegant, stable, and effective drug products. By understanding its properties and utilizing the detailed protocols provided, researchers and formulators can effectively harness the benefits of this compound to optimize their topical formulations.

References

Application Notes and Protocols: Aluminum Magnesium Silicate as a Binder and Disintegrant in Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Aluminum Magnesium Silicate (B1173343) (also known as Magnesium Aluminum Silicate or by the trade name Veegum®) as a versatile excipient in tablet formulations, functioning as both a binder and a disintegrant. Detailed experimental protocols for tablet manufacturing and quality control tests are also provided.

Introduction

Aluminum Magnesium Silicate is a naturally occurring smectite clay that has been purified for pharmaceutical use. Its unique layered silicate structure with a high surface area allows it to perform dual functions in tablet formulations. When hydrated, it forms a thixotropic gel that can act as a binder, and its swelling properties contribute to its function as a disintegrant. This dual functionality can simplify formulations and manufacturing processes.[1][2]

Functional Properties

  • Binder: In both wet granulation and direct compression processes, this compound imparts plasticity and cohesiveness to the powder blend, resulting in tablets with adequate mechanical strength.[2]

  • Disintegrant: Upon contact with water, this compound swells, causing the tablet to break apart into smaller granules, which facilitates drug dissolution.

Data Presentation: Performance Characteristics

The following tables summarize the typical usage concentrations and the resulting physical properties of tablets formulated with this compound. It is important to note that the optimal concentration will vary depending on the specific drug substance, other excipients, and the desired tablet characteristics.

Table 1: Typical Concentration Ranges for this compound in Tablet Formulations

FunctionManufacturing ProcessTypical Concentration (% w/w)
BinderWet Granulation2 - 10
BinderDirect Compression5 - 20
DisintegrantWet Granulation / Direct Compression2 - 10

Table 2: Effect of Magnesium Silicate Concentration on Tablet Properties (Direct Compression)

Magnesium Silicate Concentration (% w/w)Tablet Hardness (N)Disintegration Time (seconds)
10~100< 10
20> 140< 10
30> 140< 10
> 30Decreasing Hardness> 420

Note: This data is derived from a study on chitin-metal silicate compacts and illustrates a general trend. Actual values will vary based on the complete formulation.

Table 3: Comparative Properties of Common Binders

BinderTypical Concentration (% w/w)Binding CapacityDisintegration Effect
This compound 2 - 20Moderate to HighPromotes
Microcrystalline Cellulose (MCC)20 - 90HighPromotes
Polyvinylpyrrolidone (PVP)2 - 10HighCan prolong
Starch Paste5 - 10ModeratePromotes

Experimental Protocols

Tablet Manufacturing Protocols

This method is suitable for drugs that are stable to moisture and heat.

Diagram 1: Wet Granulation Workflow

WetGranulation cluster_0 Preparation cluster_1 Granulation cluster_2 Processing cluster_3 Tableting Dispensing 1. Dispensing of API and Excipients Blending 2. Dry Blending Dispensing->Blending WetMassing 3. Wet Massing with Binder Solution Blending->WetMassing WetMilling 4. Wet Milling WetMassing->WetMilling Drying 5. Drying of Granules WetMilling->Drying DryScreening 6. Dry Screening Drying->DryScreening Lubrication 7. Lubrication DryScreening->Lubrication Compression 8. Compression Lubrication->Compression

Caption: Workflow for the wet granulation tablet manufacturing process.

Protocol:

  • Dispensing: Accurately weigh the active pharmaceutical ingredient (API), this compound, and other excipients (e.g., diluents, disintegrants) according to the batch formula.

  • Dry Blending: Sieve the API and excipients through a suitable mesh screen to break up any agglomerates. Blend the powders in a suitable blender (e.g., V-blender, bin blender) for 10-15 minutes to ensure homogeneity.

  • Binder Preparation: Prepare the binder solution by slowly dispersing the required amount of this compound in purified water with continuous stirring until a uniform gel is formed.

  • Wet Massing: While the powder blend is mixing in a planetary or high-shear mixer, gradually add the binder solution until a suitable wet mass is formed. The endpoint can be determined by the "ball test," where a squeezed portion of the mass adheres together without crumbling or excessive stickiness.

  • Wet Milling: Pass the wet mass through a suitable screen (e.g., 6-12 mesh) using an oscillating granulator or a similar milling apparatus to form granules.

  • Drying: Spread the wet granules in a uniform layer on trays and dry in a hot air oven at 50-60°C or in a fluid bed dryer until the moisture content reaches the desired level (typically 1-3%).

  • Dry Screening: Sieve the dried granules through a smaller mesh screen (e.g., 16-20 mesh) to obtain a uniform granule size distribution.

  • Lubrication: Add the lubricant (e.g., magnesium stearate) and glidant (e.g., talc, colloidal silicon dioxide) to the dried granules and blend for a short period (2-5 minutes).

  • Compression: Compress the final blend into tablets using a rotary tablet press fitted with the appropriate tooling.

This method is suitable for drugs with good flowability and compressibility and is a more streamlined process.

DirectCompression cluster_0 Preparation cluster_1 Blending cluster_2 Tableting Dispensing 1. Dispensing of API and Excipients Sieving 2. Sieving Dispensing->Sieving Blending 3. Blending Sieving->Blending Compression 4. Compression Blending->Compression

Caption: Mechanism of this compound as a binder and disintegrant.

The dual functionality of this compound stems from its unique physical properties. As a binder, its ability to hydrate (B1144303) and form a gel network provides the necessary cohesion for tablet formation. As a disintegrant, its capacity to rapidly absorb water and swell exerts a mechanical force that breaks the tablet apart. The balance between these two functions can be modulated by adjusting its concentration in the formulation and the manufacturing process parameters.

References

Application Notes and Protocols: Preparation of Aluminum Magnesium Silicate Inorganic Gels for Industrial Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum magnesium silicate (B1173343) (a.k.a. Magnesium aluminum silicate) is a naturally occurring smectite clay mineral that, when purified and processed, forms colloidal inorganic gels with significant industrial applications.[1][2] These gels are highly valued for their rheological properties, including their ability to function as thickening, suspending, and stabilizing agents.[3][4] Their thixotropic nature, characterized by a decrease in viscosity under shear stress and a return to a more viscous state at rest, makes them ideal for a wide range of products in the pharmaceutical, cosmetic, and chemical industries.[5][6]

In the pharmaceutical sector, aluminum magnesium silicate is a key excipient in oral suspensions, topical creams, and lotions, where it ensures uniform distribution of active pharmaceutical ingredients (APIs).[7][8] For cosmetic formulations, it provides desirable texture and stability to products such as lotions, creams, and makeup.[3][9] Industrial applications further extend to paints, coatings, and cleaning products, where it acts as a rheology modifier to control viscosity and prevent the settling of pigments and other solids.[10]

This document provides detailed application notes and experimental protocols for the preparation of this compound inorganic gels from both natural mineral sources and synthetic routes.

Data Presentation

Table 1: Typical Physicochemical Properties of Industrial this compound Gels
PropertyValueTest Conditions
Appearance Off-white to creamy-white, fine powder or flakes[1]Visual Inspection
pH 9.0 - 10.0[11]5% aqueous dispersion
Viscosity ~500 cP[12]4% (w/v) aqueous dispersion
Increases rapidly above 3% (w/v) concentration[1]Aqueous dispersion
Particle Size 45 - 297 µm (powder)[1]Sieving or laser diffraction
Thixotropic Index ≥ 5-8[5]Rheological measurement
Typical Use Level 0.5 - 3%[12]Varies by application
Table 2: Viscosity of Aqueous Dispersions of this compound
Concentration (% w/v)Viscosity Description
1 - 2%Thin colloidal suspensions[1]
3%Opaque dispersion[1]
4 - 5%Thick, white colloidal sols[1]
10%Firm gels[1]

Experimental Protocols

Protocol 1: Preparation from Natural Bentonite (B74815) Clay

This protocol outlines the purification and modification of natural bentonite clay to produce a high-quality this compound inorganic gel.

Materials:

  • Crude bentonite

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

Equipment:

  • Crusher/pulverizer

  • Mixing tank with high-shear mixer

  • Centrifuge

  • Spray dryer or drum dryer

  • Sieve

Procedure:

  • Crushing and Slurry Preparation:

    • Crush raw bentonite to a particle size of 4-8 mm.[13]

    • Prepare an 8-10% (w/w) aqueous slurry of the crushed bentonite in deionized water in a mixing tank.[13]

  • Modification:

    • Add sodium carbonate to the slurry at a concentration of 1-5% of the weight of the bentonite.[13]

    • Stir the mixture vigorously to ensure complete modification.

  • Purification:

    • Centrifuge the modified slurry to separate the purified bentonite from non-swellable impurities like quartz and feldspar.

  • Drying:

    • Dry the purified bentonite suspension using a spray dryer or drum dryer to obtain a fine powder.

  • Sieving:

    • Sieve the dried powder to achieve the desired particle size distribution.

Protocol 2: Synthetic Preparation via Hydrothermal Reaction

This protocol describes the synthesis of this compound inorganic gel from soluble salt precursors.[14]

Materials:

  • Magnesium salt (e.g., magnesium chloride, magnesium sulfate)

  • Aluminum salt (e.g., aluminum sulfate, aluminum chloride)

  • Sodium silicate solution

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

Equipment:

  • Reaction vessel with stirrer and temperature control

  • Filtration apparatus

  • Drying oven

  • Grinder/mill

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare an aqueous solution of the magnesium and aluminum salts in the desired molar ratio.

    • In a separate container, prepare an aqueous solution of sodium silicate.

  • Reaction and Precipitation:

    • Add the mixed salt solution to the sodium silicate solution under constant stirring.

    • Adjust the pH of the mixture to the desired range using a sodium hydroxide solution to initiate the precipitation of magnesium aluminum silicate.

    • Subject the mixture to a hydrothermal reaction at a controlled temperature.

  • Post-Treatment:

    • Filter the resulting precipitate and wash it several times with deionized water to remove soluble by-products.

    • Dry the filtered solid in an oven at a controlled temperature.

    • Grind the dried product to obtain a fine powder of synthetic this compound.

Mandatory Visualizations

experimental_workflow_natural_clay cluster_start Raw Material Processing cluster_modification Modification & Purification cluster_final Final Product Raw Bentonite Raw Bentonite Crushing Crushing Raw Bentonite->Crushing Slurry Preparation Slurry Preparation Crushing->Slurry Preparation 4-8 mm particles Sodium Carbonate Addition Sodium Carbonate Addition Slurry Preparation->Sodium Carbonate Addition 8-10% slurry High-Shear Mixing High-Shear Mixing Sodium Carbonate Addition->High-Shear Mixing 1-5% Na2CO3 Centrifugation Centrifugation High-Shear Mixing->Centrifugation Purification Drying Drying Centrifugation->Drying Purified Slurry Sieving Sieving Drying->Sieving This compound Gel Powder This compound Gel Powder Sieving->this compound Gel Powder experimental_workflow_synthetic cluster_precursors Precursor Preparation cluster_reaction Synthesis cluster_post_treatment Post-Treatment Magnesium & Aluminum Salts Magnesium & Aluminum Salts Prepare Aqueous Solutions Prepare Aqueous Solutions Magnesium & Aluminum Salts->Prepare Aqueous Solutions Sodium Silicate Sodium Silicate Sodium Silicate->Prepare Aqueous Solutions Mixing of Solutions Mixing of Solutions Prepare Aqueous Solutions->Mixing of Solutions pH Adjustment (NaOH) pH Adjustment (NaOH) Mixing of Solutions->pH Adjustment (NaOH) Hydrothermal Reaction Hydrothermal Reaction pH Adjustment (NaOH)->Hydrothermal Reaction Precipitation Filtration & Washing Filtration & Washing Hydrothermal Reaction->Filtration & Washing Drying Drying Filtration & Washing->Drying Grinding Grinding Drying->Grinding Synthetic this compound Powder Synthetic this compound Powder Grinding->Synthetic this compound Powder

References

Troubleshooting & Optimization

troubleshooting dispersion issues with aluminum magnesium silicate in water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with aluminum magnesium silicate (B1173343) in aqueous systems.

Troubleshooting Guide

Q1: My aluminum magnesium silicate dispersion has a much lower viscosity than expected. What are the possible causes and how can I fix it?

A1: Low viscosity in your dispersion is a common issue that typically points to incomplete hydration of the this compound. Here are the primary factors to investigate:

  • Insufficient Energy Input: The hydration of this compound requires energy to delaminate the individual platelets.[1][2][3][4] If the mixing shear or duration is too low, the colloidal structure responsible for viscosity will not fully form.

    • Solution: Increase the mixing speed (shear) or the mixing time. Using a high-shear mixer is recommended. For consistent results, it is crucial to use the same mixing conditions for every batch.[1][2][3]

  • Presence of Contaminants: Hydration is best achieved in water that is free of other additives.[1][3][4] The presence of salts, preservatives, or other solutes can interfere with the swelling of the clay platelets.

    • Solution: Always disperse the this compound in deionized or distilled water before adding any other components to your formulation.[1][3][4]

  • Low Water Temperature: While not always mandatory, using warm or hot water can significantly accelerate the hydration process and reduce the required mixing time.[2][4][5]

    • Solution: Consider heating the water before adding the this compound. For some polymers used in conjunction, a specific temperature protocol might be necessary, such as dispersing methylcellulose (B11928114) in hot water first.[5]

Q2: I'm observing clumps and agglomerates in my dispersion. How can I achieve a smooth, homogenous mixture?

A2: The formation of clumps or "fisheyes" indicates that the powder was not properly wetted and dispersed. This can be caused by adding the powder too quickly or into a vortex with insufficient shear.

  • Solution: Add the this compound powder slowly and evenly to the surface of the water while mixing at high shear. Avoid dumping the powder in all at once. A propeller-type mixer that creates a vortex is ideal for drawing the powder down into the water and dispersing it effectively.

Q3: The viscosity of my dispersion changes over time. Why is this happening and is it normal?

A3: Dispersions of this compound are thixotropic, meaning they decrease in viscosity under shear and increase when at rest.[1][6] This is a normal and often desirable property. An undisturbed dispersion will build its colloidal structure over time, leading to an increase in viscosity.[1]

  • To ensure reproducibility: Always allow your dispersion to hydrate (B1144303) for a consistent amount of time before use, for example, overnight.[5] When measuring viscosity, do so after a standardized period of rest.

Q4: My formulation is unstable and shows signs of separation or settling. How can this compound help, and what should I consider?

A4: this compound is an excellent suspending agent due to its ability to form a three-dimensional colloidal structure that traps and segregates dispersed particles, oils, or gases.[2] This structure provides a yield value, which is the force that must be overcome for a particle to move, thus preventing settling.[2]

  • Improving Stability: Ensure the this compound is fully hydrated to maximize the strength of the colloidal structure.[3]

  • Synergy with Polymers: Combining this compound with organic thickeners like xanthan gum or cellulosic polymers can synergistically increase viscosity and stability.[1][7] This is often a cost-effective way to achieve the desired rheology.

  • pH Considerations: this compound is stable over a wide pH range, typically from 2 to 13.[1][3] However, extreme pH values can affect the overall stability of your formulation.

  • Electrolyte Compatibility: While generally stable, high concentrations of electrolytes can impact the viscosity of the dispersion.[6] It is advisable to add electrolytes after the this compound has been fully hydrated.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for this compound in aqueous dispersions?

A1: The typical use level is between 0.5% and 3% by weight.[1] However, the concentration can be adjusted based on the desired viscosity:

  • 1-2%: Forms thin colloidal suspensions.[6]

  • 3% and above: Dispersions become opaque.[6]

  • 4-5%: Results in thick, white colloidal sols.[6]

  • 10%: A firm gel is formed.[6]

Q2: How does temperature affect the hydration of this compound?

A2: Higher water temperatures increase the rate of hydration.[2][4] Using hot water can significantly reduce the mixing time required to achieve full viscosity.[2] For instance, prehydrating with hot water for 15 minutes is a recommended step in some protocols.[5]

Q3: Can I add other ingredients to the water before dispersing the this compound?

A3: It is strongly recommended to disperse the this compound in additive-free water.[1][3][4] Any dissolved materials, including preservatives or chelating agents, can interfere with the hydration process and lead to lower viscosity.[1][3][4]

Q4: Is this compound compatible with organic solvents?

A4: Yes, it is compatible with organic solvents and practically insoluble in them.[6]

Q5: What is the pH of a typical this compound dispersion?

A5: A 5% w/v aqueous dispersion of conventional magnesium aluminum silicate is mildly alkaline, with a pH typically between 9.0 and 10.0.[6] However, acid-pH grades are also available.[7]

Data and Protocols

Quantitative Data Summary

Table 1: Effect of Concentration on Dispersion Properties

Concentration (% w/v)Description of Dispersion
1-2Thin colloidal suspension[6]
3Opaque dispersion[6]
4-5Thick, white colloidal sol[6]
10Firm gel[6]

Table 2: Factors Influencing Hydration Efficiency

FactorRecommendation for Optimal HydrationRationale
Mixing Energy Use high shear (e.g., propeller mixer at >1000 rpm). Increase mixing time.More energy input leads to quicker and more complete hydration.[1][3][4]
Water Quality Use deionized or distilled water, free of additives.Dissolved substances interfere with platelet separation and hydration.[1][3][4]
Water Temperature Use warm or hot water.Thermal energy accelerates hydration, reducing required mixing time.[2][4]
Addition Method Add powder slowly to the vortex of agitated water.Prevents clumping and ensures all particles are wetted.
Experimental Protocol: Preparation of a 2% this compound Dispersion

This protocol outlines a standard method for hydrating this compound to achieve a stable and viscous dispersion.

Materials:

  • This compound powder

  • Deionized or distilled water

  • Beaker of appropriate size

  • High-shear mixer (e.g., propeller-type overhead stirrer)

  • Heating plate (optional)

Methodology:

  • Water Preparation: Measure the required volume of deionized water into a beaker. For a 100 mL batch, use 98 mL of water. If desired, heat the water to 60-75°C to accelerate hydration.[2]

  • Mixing Setup: Place the beaker under the high-shear mixer and begin agitation at a speed sufficient to create a deep vortex without splashing (e.g., 800-1200 rpm).

  • Powder Addition: Weigh 2 g of this compound powder. Slowly and uniformly sprinkle the powder onto the surface of the vortex. A slow, controlled addition is critical to prevent the formation of agglomerates.

  • Hydration: Once all the powder has been added, increase the mixer speed if necessary and continue mixing for a minimum of 30 minutes. Some grades may require longer mixing times (up to 60-90 minutes) at room temperature.[1]

  • Resting Period: Cover the beaker and allow the dispersion to stand undisturbed overnight. This allows the colloidal structure to fully develop and stabilize.[5]

  • Final Mixing: Before use, mix the dispersion gently to ensure homogeneity.

Visual Guides

Troubleshooting_Workflow Start Start: Low Viscosity or Incomplete Dispersion Issue Check_Water 1. Was the clay dispersed in additive-free water? Start->Check_Water Water_No No Check_Water->Water_No No Check_Energy 2. Was sufficient mixing energy (shear & time) applied? Check_Water->Check_Energy Yes Water_Yes Yes Fix_Water Solution: Re-disperse in pure deionized or distilled water. Water_No->Fix_Water Energy_No No Check_Energy->Energy_No No Check_Temp 3. Was elevated temperature used to aid hydration? Check_Energy->Check_Temp Yes Energy_Yes Yes Fix_Energy Solution: Increase mixing speed and/or duration. Use a high-shear mixer. Energy_No->Fix_Energy Temp_No No Check_Temp->Temp_No No Check_Hydration 4. Was the dispersion allowed to hydrate (e.g., overnight)? Check_Temp->Check_Hydration Yes Temp_Yes Yes Fix_Temp Consideration: Disperse in warm water (60-75°C) to accelerate hydration. Temp_No->Fix_Temp Fix_Temp->Check_Hydration Hydration_No No Check_Hydration->Hydration_No No End_Success Dispersion should be fully hydrated and viscous. Check_Hydration->End_Success Yes Hydration_Yes Yes Fix_Hydration Solution: Allow dispersion to rest for several hours or overnight to build structure. Hydration_No->Fix_Hydration

Caption: Troubleshooting workflow for low viscosity issues.

References

Technical Support Center: Optimizing Aluminum Magnesium Silicate for Suspension Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing aluminum magnesium silicate (B1173343) (MAS) to enhance the stability of suspensions. Find answers to frequently asked questions and troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for aluminum magnesium silicate in a suspension?

A1: The optimal concentration of this compound depends on the desired viscosity and the other components in the formulation. However, a general starting range is between 0.5% and 3.0% w/v.[1][2][3][4] For applications requiring higher viscosity, concentrations can be increased. Dispersions with concentrations above 3% w/v become significantly more viscous, and at 10% w/v, they can form firm gels.[5]

Q2: How does this compound stabilize a suspension?

A2: When dispersed in water, this compound hydrates and swells to form a three-dimensional colloidal structure.[6][7] This network of particles effectively traps and suspends the active pharmaceutical ingredient (API) or other insoluble components, preventing them from settling. This structure also imparts thixotropic properties, meaning the suspension has a high viscosity at rest but becomes less viscous and easily pourable upon shaking.[6][7]

Q3: Can I use this compound with other suspending agents?

A3: Yes, and it is often recommended. Combining this compound with polymers such as xanthan gum, sodium carboxymethylcellulose (SCMC), or sodium alginate can lead to synergistic effects, resulting in enhanced viscosity and stability that may not be achievable with either agent alone.[5][6][8][9]

Q4: Are there different types of this compound?

A4: Yes, there are various grades of this compound, such as VEEGUM® R, HV, K, and F. These grades differ in their viscosity profiles, electrolyte tolerance, and acid demand.[1][4][5] The selection of a specific grade should be based on the pH of the formulation and the presence of electrolytes. For instance, VEEGUM K is suitable for acidic pH pharmaceutical suspensions.[1][10]

Q5: How do I properly hydrate (B1144303) this compound?

A5: Proper hydration is crucial for achieving the desired viscosity and stability. Generally, this compound should be dispersed in water with high shear. The degree of hydration, and therefore the viscosity, increases with longer mixing times and higher shear.[2][8] Pre-hydrating the MAS in hot water before adding it to the rest of the formulation can also improve dispersion.[6]

Troubleshooting Guide

Problem Potential Causes Troubleshooting Steps
Poor Suspension/Rapid Settling - Insufficient concentration of this compound.- Incomplete hydration of the silicate.- Incorrect grade of silicate for the formulation's pH or electrolyte content.- Presence of interfering substances.- Gradually increase the concentration of this compound in increments of 0.5%.- Increase the mixing time and/or shear to ensure complete hydration. Consider using a homogenizer.- Verify the pH of your suspension and select a grade of this compound suitable for that pH range.[2][8]- Evaluate the compatibility of all formulation components.
High Viscosity/Difficult to Pour - Concentration of this compound is too high.- Synergistic interaction with other excipients is causing excessive thickening.- Reduce the concentration of this compound.- If using in combination with a polymer, reduce the concentration of one or both thickeners.
Caking or Formation of a Hard Sediment - Inadequate suspension leading to particle aggregation.- Strong attractive forces between settled particles.- Optimize the concentration of this compound to ensure adequate suspension.- Consider adding a flocculating agent in combination with the suspending agent to create loosely packed sediment that is easily redispersed.[6]
Inconsistent Viscosity Between Batches - Variations in hydration time, shear, or temperature.- Inconsistent quality of raw materials.- Standardize the manufacturing process, ensuring consistent mixing speed, time, and temperature for each batch.- Ensure the quality and consistency of the this compound and other excipients.

Quantitative Data Summary

The following table summarizes typical concentration ranges of this compound and their resulting effects on the formulation.

Concentration (% w/v)ViscosityTypical Application
0.5 - 2.5Low to MediumOral and topical suspensions, emulsion stabilization.[5]
2.5 - 5.0Medium to HighThick suspensions and lotions.[5]
> 5.0Very HighGels and pastes.[5]

Experimental Protocols

Protocol 1: Determination of Optimal Concentration of this compound

  • Preparation of Dispersions: Prepare a series of aqueous dispersions of this compound at varying concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5%, 3.0% w/v). Ensure complete hydration by mixing at a consistent high shear for a specified time (e.g., 30 minutes).

  • Incorporation of Active Ingredient: Add the active pharmaceutical ingredient (API) to each dispersion at the desired concentration and mix until uniform.

  • Evaluation of Suspension Stability:

    • Sedimentation Volume (F): Transfer each suspension to a graduated cylinder and store at room temperature. Measure the height of the sediment (Hu) and the total height of the suspension (Ho) at regular intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily). Calculate the sedimentation volume as F = Hu / Ho. A higher F value indicates better suspension.

    • Redispersibility: After a set period of settling, gently invert the graduated cylinders a specific number of times (e.g., 5 times) and observe the ease of redispersion. The suspension should be easily and uniformly redispersed.

    • Viscosity Measurement: Measure the viscosity of each fresh suspension and at various time points using a viscometer. This will help characterize the rheological properties of the suspension.

  • Selection of Optimal Concentration: The optimal concentration will be the lowest concentration that provides an acceptable sedimentation volume, good redispersibility, and the desired viscosity profile over the intended shelf life.

Diagrams

experimental_workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis & Optimization A Prepare MAS Dispersions (Varying Concentrations) B Add Active Ingredient A->B Uniform Mixing C Measure Sedimentation Volume B->C D Assess Redispersibility B->D E Measure Viscosity B->E F Analyze Data C->F D->F E->F G Select Optimal Concentration F->G

Caption: Experimental workflow for optimizing this compound concentration.

troubleshooting_logic Start Suspension Unstable? Check_Conc Is Concentration > 0.5%? Start->Check_Conc Yes Increase_Conc Increase Concentration Start->Increase_Conc No Check_Conc->Increase_Conc No Check_Hydration Is Hydration Adequate? (High Shear, Sufficient Time) Check_Conc->Check_Hydration Yes Increase_Conc->Start Improve_Hydration Increase Shear/Time Check_Hydration->Improve_Hydration No Check_Grade Is MAS Grade Correct for pH? Check_Hydration->Check_Grade Yes Improve_Hydration->Start Change_Grade Select Appropriate Grade Check_Grade->Change_Grade No Stable Suspension Stable Check_Grade->Stable Yes Change_Grade->Start

Caption: Logical workflow for troubleshooting suspension instability.

References

Technical Support Center: Preventing Agglomeration of Aluminum Magnesium Silicate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of agglomeration in aluminum magnesium silicate (B1173343) nanoparticle suspensions.

Frequently Asked Questions (FAQs)

Q1: What is nanoparticle agglomeration and why is it a critical issue for my experiments with aluminum magnesium silicate?

A1: Nanoparticle agglomeration is the process where individual nanoparticles stick together to form larger clusters. This is primarily driven by the high surface energy of nanoparticles; they tend to reduce this energy by minimizing their surface area through clumping. For this compound nanoparticles, agglomeration can significantly alter their physicochemical properties, leading to:

  • Inaccurate experimental results: Agglomeration can affect properties that are dependent on particle size, such as dissolution rate and bioavailability in drug delivery systems.

  • Reduced efficacy: In applications like drug delivery, the effective surface area of the nanoparticles is crucial. Agglomeration reduces this available surface area.

  • Instability of suspensions: Agglomerated particles are more prone to settling out of suspension, leading to inconsistent dosing and unreliable experimental outcomes.

Q2: What are the primary causes of agglomeration in my this compound nanoparticle suspension?

A2: The main factors contributing to the agglomeration of this compound nanoparticles include:

  • Van der Waals forces: These are weak, short-range attractive forces between molecules that become significant at the nanoscale, pulling nanoparticles together.

  • Surface energy: Nanoparticles have a very high surface area-to-volume ratio, resulting in high surface energy. To achieve a more stable, lower-energy state, they tend to agglomerate.

  • pH of the suspension: The surface charge of this compound nanoparticles is highly dependent on the pH of the surrounding medium. At a specific pH, known as the isoelectric point (IEP), the net surface charge is zero, leading to minimal electrostatic repulsion and maximum agglomeration.

  • Ionic strength of the medium: High concentrations of salts in the suspension can compress the electrical double layer around the nanoparticles, reducing the repulsive forces and promoting agglomeration.

Q3: How can I characterize the extent of agglomeration in my nanoparticle suspension?

A3: Several techniques can be used to assess the agglomeration of this compound nanoparticles:

  • Dynamic Light Scattering (DLS): This is a common and rapid technique to measure the hydrodynamic diameter of particles in a suspension. An increase in the measured particle size over time or under different conditions can indicate agglomeration.

  • Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles. A zeta potential value close to zero suggests instability and a higher tendency for agglomeration. Generally, a zeta potential greater than +30 mV or less than -30 mV indicates a stable suspension.

  • Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visualization of the nanoparticles, allowing for the observation of individual particles and agglomerates.

  • UV-Vis Spectroscopy: For some nanoparticle suspensions, changes in the UV-Vis absorption spectrum can indicate agglomeration.

Troubleshooting Guides

This section provides structured guidance to address specific issues you may encounter during your experiments.

Issue 1: My this compound nanoparticles are agglomerating immediately after dispersion in an aqueous solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
pH is near the isoelectric point (IEP). Adjust the pH of the suspension to be significantly higher or lower than the IEP. For silicate-based materials, a more alkaline pH often leads to a more negative zeta potential and better stability.Increased electrostatic repulsion between nanoparticles, leading to a more stable dispersion.
High ionic strength of the dispersion medium. If possible, reduce the concentration of salts in your aqueous solution. Consider using deionized water for initial dispersions.Expansion of the electrical double layer around the nanoparticles, increasing repulsive forces.
Insufficient dispersion energy. Use a high-energy dispersion method such as probe sonication or high-pressure homogenization to break up initial agglomerates.Improved initial dispersion and reduced tendency for re-agglomeration.

Logical Workflow for Troubleshooting Immediate Agglomeration

Caption: Troubleshooting workflow for immediate nanoparticle agglomeration.

Issue 2: My nanoparticle suspension is stable initially but agglomerates over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Insufficient steric or electrostatic stabilization. Add a stabilizing agent such as a polymer (e.g., PEG, PVP) or a surfactant (e.g., SDS).The stabilizer will adsorb to the nanoparticle surface, creating a protective layer that prevents agglomeration.
Changes in pH or temperature over time. Buffer the suspension to maintain a stable pH. Store the suspension at a constant, controlled temperature.Minimized environmental fluctuations that can affect nanoparticle stability.
Particle settling and subsequent caking. For long-term storage, consider gentle agitation or redispersion before use.Prevention of hard agglomerate formation at the bottom of the container.

Signaling Pathway for Long-Term Stabilization

Long_Term_Stabilization cluster_0 Stabilization Mechanisms Nanoparticle Aluminum Magnesium Silicate Nanoparticle Steric_Hindrance Steric Hindrance (e.g., PEG, PVP) Nanoparticle->Steric_Hindrance Adsorption of Polymers Electrostatic_Repulsion Electrostatic Repulsion (e.g., SDS, pH control) Nanoparticle->Electrostatic_Repulsion Surface Charge Modification Stable_Dispersion Stable Dispersion (Reduced Agglomeration) Steric_Hindrance->Stable_Dispersion Electrostatic_Repulsion->Stable_Dispersion

Caption: Mechanisms for achieving long-term nanoparticle stability.

Experimental Protocols

Protocol 1: Dispersion of this compound Nanoparticles using Polymeric Stabilizers

This protocol is adapted from a study on the dispersion of magnesium aluminum silicate (MAS) for pharmaceutical suspensions.

Materials:

  • This compound (MAS) nanoparticles

  • Sodium Carboxymethylcellulose (SCMC)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

Procedure:

  • Preparation of SCMC solution (0.5% w/v):

    • Disperse 0.5 g of SCMC in 100 mL of deionized water.

    • Stir the solution with a magnetic stirrer for 2 hours at room temperature to ensure complete dissolution.

  • Hydration of MAS nanoparticles:

    • In a separate beaker, add the desired amount of MAS nanoparticles (e.g., 0.1 g, 0.5 g, or 1 g) to 20 mL of hot deionized water.

    • Stir the suspension for 15 minutes to pre-hydrate the nanoparticles.

  • Formation of the composite dispersion:

    • Add the pre-hydrated MAS suspension to the SCMC solution.

    • Adjust the final volume to 100 mL with deionized water.

    • Stir the composite dispersion for 30 minutes.

  • Sonication:

    • Subject the composite dispersion to probe sonication for 5-10 minutes to ensure thorough dispersion and break up any remaining agglomerates.

  • Characterization:

    • Measure the particle size and zeta potential of the resulting dispersion using DLS.

Quantitative Data on Polymer Stabilization

The following table summarizes the effect of Sodium Carboxymethylcellulose (SCMC) and Methylcellulose (MC) on the mean flocculate size of Magnesium Aluminum Silicate (MAS) nanoparticles.

PolymerMAS Concentration (% w/v)Mean Flocculate Size (µm)Polydispersity Index (PI)
None0.51.2 ± 0.10.8
SCMC0.15.4 ± 0.30.6
SCMC0.56.8 ± 0.50.5
SCMC1.08.2 ± 0.40.4
MC0.14.9 ± 0.20.7
MC0.56.1 ± 0.40.6
MC1.07.5 ± 0.30.5

Data is illustrative and based on trends observed in published literature.

Protocol 2: Surface Modification of this compound Nanoparticles with Silane (B1218182)

This protocol provides a general procedure for the silanization of silicate-based nanoparticles to improve their dispersion in organic media.

Materials:

  • This compound nanoparticles (dried)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Toluene (B28343) (anhydrous)

  • Nitrogen or Argon gas supply

  • Reflux setup (round bottom flask, condenser)

  • Centrifuge

  • Ethanol

Procedure:

  • Drying the nanoparticles:

    • Dry the this compound nanoparticles in a vacuum oven at 120°C overnight to remove any adsorbed water.

  • Silanization reaction:

    • In a three-neck round bottom flask under a nitrogen or argon atmosphere, disperse the dried nanoparticles in anhydrous toluene (e.g., 1 g of nanoparticles in 50 mL of toluene).

    • Sonicate the suspension for 15 minutes to ensure good initial dispersion.

    • Add APTES to the suspension (e.g., 2% v/v).

    • Heat the mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours with constant stirring.

  • Washing and collection:

    • Allow the suspension to cool to room temperature.

    • Centrifuge the suspension to collect the surface-modified nanoparticles.

    • Wash the nanoparticles three times with toluene to remove unreacted silane, followed by three washes with ethanol.

    • Dry the final product in a vacuum oven at 60°C.

  • Characterization:

    • Confirm the surface modification using Fourier-Transform Infrared Spectroscopy (FTIR) by observing the characteristic peaks of the silane functional groups.

    • Assess the dispersibility of the modified nanoparticles in various organic solvents and compare it to the unmodified nanoparticles.

Experimental Workflow for Silane Surface Modification

Silane_Modification_Workflow start Start: Dried Nanoparticles disperse Disperse in Anhydrous Toluene start->disperse sonicate Sonicate for 15 min disperse->sonicate add_silane Add Silane (e.g., APTES) sonicate->add_silane reflux Reflux for 4-6 hours add_silane->reflux cool Cool to Room Temperature reflux->cool centrifuge Centrifuge and Collect cool->centrifuge wash_toluene Wash with Toluene (3x) centrifuge->wash_toluene wash_ethanol Wash with Ethanol (3x) wash_toluene->wash_ethanol dry Dry in Vacuum Oven wash_ethanol->dry characterize Characterize (FTIR, Dispersibility) dry->characterize

Caption: Step-by-step workflow for silane surface modification.

Protocol 3: pH Adjustment for Electrostatic Stabilization

Materials:

  • This compound nanoparticle suspension

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • pH meter

  • DLS instrument with zeta potential measurement capability

Procedure:

  • Prepare a stock suspension:

    • Disperse a known concentration of this compound nanoparticles in deionized water (e.g., 0.1 mg/mL).

  • Titration and Measurement:

    • Take an aliquot of the stock suspension and place it in the DLS cuvette.

    • Measure the initial pH, particle size, and zeta potential.

    • Gradually add small increments of 0.1 M HCl to decrease the pH, and 0.1 M NaOH to increase the pH.

    • After each addition and a brief equilibration time, measure the pH, particle size, and zeta potential.

  • Data Analysis:

    • Plot the zeta potential and mean particle size as a function of pH.

    • Identify the isoelectric point (the pH at which the zeta potential is zero) and the pH ranges where the zeta potential is sufficiently high (e.g., > +30 mV or < -30 mV) to ensure good stability.

Quantitative Data on pH and Zeta Potential

The following table shows the typical relationship between pH and zeta potential for a silicate-based nanoparticle suspension.

pHZeta Potential (mV)Observation
2-15Moderate Stability
4-25Good Stability
6-35Excellent Stability
8-45Excellent Stability
10-50Excellent Stability
12-55Excellent Stability

This data is illustrative for magnesium silicate and provides an expected trend for this compound.

effect of pH on the viscosity of aluminum magnesium silicate dispersions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of pH on the viscosity of aluminum magnesium silicate (B1173343) dispersions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the viscosity of my aluminum magnesium silicate dispersion lower than expected?

A1: Several factors can lead to lower than expected viscosity:

  • Incomplete Hydration: Magnesium aluminum silicate requires sufficient time and energy to hydrate (B1144303) fully and build its characteristic viscosity. Ensure you are following the recommended hydration protocol, which often involves high shear mixing and allowing the dispersion to stand.[1][2]

  • Incorrect pH: The viscosity of the dispersion is influenced by pH. Significant deviations from the optimal pH range can lead to a decrease in viscosity.

  • Presence of Contaminants: The presence of electrolytes or other additives in the water used for dispersion can interfere with the hydration process and reduce viscosity.[1] It is recommended to prepare dispersions in purified water.[1]

Q2: My dispersion has clumps or agglomerates. How can I resolve this?

A2: Clumping is usually a sign of improper dispersion. To resolve this:

  • Gradual Addition: Add the this compound powder to the water gradually while continuously mixing with high shear.

  • Pre-hydration: For some applications, pre-hydrating the silicate in hot water for about 15 minutes before incorporating it into the main solution can improve dispersion.[3]

  • Sufficient Mixing Energy: Use a high-shear mixer to provide enough energy to break down agglomerates and ensure individual particles are wetted.

Q3: The viscosity of my dispersion changes over time. Is this normal?

A3: Yes, it is normal for the viscosity of this compound dispersions to change, particularly in the initial hours after preparation as the clay continues to hydrate and the structure builds. This is a thixotropic property, where the viscosity increases upon standing and decreases upon agitation.[4] For consistent results, allow the dispersion to equilibrate overnight before use.[3]

Q4: Can I adjust the pH of my dispersion after it has been prepared?

A4: Yes, the pH can be adjusted after preparation. However, it is crucial to add the acid or base slowly and with continuous mixing to avoid localized pH shocks that could cause the silicate to precipitate or agglomerate. The pH of a 5% suspension in water is typically between 9.0 and 10.0.[5]

Q5: Why did my dispersion's viscosity dramatically decrease after adding an active ingredient?

A5: This can be due to a few reasons:

  • Electrolyte Content: If your active ingredient is a salt, the ions can disrupt the "house of cards" structure of the silicate particles, leading to a collapse of the network and a drop in viscosity.

  • pH Shift: The addition of an acidic or basic active ingredient will change the overall pH of the dispersion, thereby affecting its viscosity. It's important to measure the pH before and after the addition and adjust if necessary.

  • Chemical Incompatibility: While uncommon, there could be a specific chemical interaction between your active ingredient and the silicate.

Data Presentation: Effect of pH on Viscosity

The viscosity of this compound dispersions is not linearly dependent on pH. Instead, it exhibits a maximum viscosity in the neutral to slightly alkaline range. At very low (acidic) and very high (alkaline) pH, the viscosity tends to decrease. This is due to changes in the surface charges of the silicate platelets, which affects how they interact to form a viscous network.

pHExpected Viscosity (relative units)Predominant Particle Interaction
< 4LowEdge-to-Face Flocculation
4 - 6IncreasingMixed Interactions
7 - 10High (Optimal)Edge-to-Face and Face-to-Face Repulsion
> 10DecreasingIncreased Face-to-Face Repulsion

Note: The exact viscosity values will depend on the concentration of the this compound, the specific grade used, and the ionic strength of the medium. This table represents a general trend.

Experimental Protocols

Protocol 1: Preparation of an this compound Dispersion

Objective: To prepare a stable and hydrated this compound dispersion.

Materials:

  • This compound powder

  • Purified Water

  • High-shear mixer (e.g., homogenizer, overhead stirrer with propeller blade)

  • Beaker

  • Weighing balance

Methodology:

  • Weigh the desired amount of purified water into a beaker.

  • While continuously stirring the water with a high-shear mixer at a vortex-creating speed, slowly and steadily add the pre-weighed this compound powder.

  • Continue mixing at high speed for a minimum of 30 minutes to ensure proper hydration. For some grades, heating the water to 70-80°C can accelerate hydration.[1]

  • Cover the beaker and allow the dispersion to stand overnight at room temperature to ensure full hydration and viscosity development.[3]

  • Gently stir the dispersion before use.

Protocol 2: Measuring the Effect of pH on Viscosity

Objective: To determine the viscosity profile of an this compound dispersion across a range of pH values.

Materials:

  • Prepared this compound dispersion (from Protocol 1)

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (e.g., 0.1 M)

  • pH meter

  • Rotational viscometer with appropriate spindle

  • Beakers

  • Pipettes or burettes

Methodology:

  • Place a known volume of the prepared dispersion into a beaker.

  • Measure the initial pH of the dispersion.

  • Measure the viscosity of the initial dispersion using a rotational viscometer at a constant shear rate and temperature. Record the value.

  • Slowly add small increments of hydrochloric acid to the dispersion while stirring gently.

  • After each addition, allow the dispersion to equilibrate for a few minutes, then measure and record the pH and viscosity.

  • Continue this process until the desired acidic pH range is covered.

  • Repeat the procedure with a fresh sample of the initial dispersion, this time titrating with sodium hydroxide to cover the desired alkaline pH range.

  • Plot the viscosity as a function of pH to visualize the relationship.

Visualizations

experimental_workflow cluster_prep Dispersion Preparation cluster_measurement pH & Viscosity Measurement start Start weigh Weigh Water & MAS start->weigh disperse Disperse MAS in Water (High Shear) weigh->disperse hydrate Hydrate Overnight disperse->hydrate measure_initial Measure Initial pH & Viscosity hydrate->measure_initial adjust_ph Adjust pH (Acid/Base) measure_initial->adjust_ph Repeat for different pH equilibrate Equilibrate adjust_ph->equilibrate Repeat for different pH measure_final Measure Final pH & Viscosity equilibrate->measure_final Repeat for different pH measure_final->adjust_ph Repeat for different pH end End measure_final->end ph_effect_mechanism cluster_acidic Low pH (Acidic) cluster_neutral Neutral to Alkaline pH cluster_alkaline High pH (Alkaline) acidic Positive Edge Charge Negative Face Charge flocculation Edge-to-Face Flocculation acidic->flocculation low_viscosity_acid Low Viscosity flocculation->low_viscosity_acid neutral Slightly Positive Edge Charge Negative Face Charge house_of_cards "House of Cards" Structure (Optimal Network) neutral->house_of_cards high_viscosity High Viscosity house_of_cards->high_viscosity alkaline Negative Edge Charge Negative Face Charge repulsion Edge & Face Repulsion (Delamination) alkaline->repulsion low_viscosity_alkaline Low Viscosity repulsion->low_viscosity_alkaline

References

improving the hydration rate of magnesium aluminum silicate powders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the hydration rate of magnesium aluminum silicate (B1173343) (MAS) powders.

Frequently Asked Questions (FAQs)

Q1: What is magnesium aluminum silicate and how does it work as a viscosity-increasing agent?

A1: Magnesium aluminum silicate (MAS) is a naturally occurring clay mineral, refined from silicate ores of the montmorillonite (B579905) group.[1] It is used in oral and topical pharmaceutical formulations as a suspending and stabilizing agent.[1] Its effectiveness comes from its ability to swell in water to form colloidal dispersions.[1] When dispersed in water, the individual crystalline platelets of the clay separate. The weakly positive charges on the edges of these platelets are attracted to the negatively charged faces, creating a three-dimensional "house of cards" colloidal structure that entraps water and increases viscosity.[2] This structure is responsible for its thixotropic properties, meaning it becomes less viscous when agitated and returns to a more viscous state at rest.[1][2]

Q2: What are the primary factors that influence the hydration rate and final viscosity of a magnesium aluminum silicate dispersion?

A2: The degree of hydration, which directly impacts viscosity and yield value, is determined by the extent to which the individual clay platelets are delaminated in water.[3][4][5] The key factors influencing this process are:

  • Energy Input: Higher energy input leads to quicker and more complete hydration. This energy can be mechanical (shear intensity and mixing time) or thermal (water temperature).[3][6]

  • Water Quality: Hydration is most effective in pure water, free of additives. The presence of electrolytes, preservatives, or other solutes can interfere with the hydration process and inhibit the formation of the desired colloidal structure.[3][5][6]

  • Powder Concentration: At concentrations of 3% w/v and above, dispersions become opaque and viscosity increases rapidly. At 10% w/v, firm gels are formed.[1]

  • Grade of Material: Different grades of magnesium aluminum silicate have varying hydration rates and viscosity profiles.[1][7] For instance, certain grades like VEEGUM® Ultra are designed for rapid hydration and are less affected by changes in hydration parameters.[5][6]

Q3: Can I add magnesium aluminum silicate powder to a solution that already contains other ingredients?

A3: It is strongly recommended to hydrate (B1144303) magnesium aluminum silicate in water before adding any other components.[3] Any materials present in the water, including preservatives, chelating agents, or other minor additives, will interfere with the clay's ability to hydrate properly.[3][5] This can inhibit the formation of the colloidal structure, resulting in lower viscosity.

Troubleshooting Guide

Problem 1: The viscosity of my dispersion is lower than expected.

  • Possible Cause 1: Insufficient Energy Input. The clay may not be fully hydrated due to inadequate mixing shear, time, or low water temperature.

    • Solution: Increase the mixing speed, mixing time, or the temperature of the water. Using a high-shear mixer is more effective than a simple propeller mixer.[3] Hot water has a more pronounced beneficial effect on hydration than the mechanical energy from shear alone.[4][6]

  • Possible Cause 2: Interference from Other Ingredients. The MAS powder was added to water that already contained electrolytes, polymers, or preservatives.

    • Solution: Always prepare a pre-dispersion of MAS in purified water first. Allow it to hydrate completely before adding it to your main formulation or before adding other ingredients to the dispersion.[3]

  • Possible Cause 3: Incorrect Grade. The grade of MAS being used may not be suitable for the target viscosity at the tested concentration.

    • Solution: Refer to the manufacturer's specifications for the viscosity range of the specific grade you are using. There are different types (e.g., IA, IB, IC, IIA) with different viscosity profiles.[1]

Problem 2: I see clumps or "fisheyes" in my dispersion.

  • Possible Cause: Improper Addition of Powder. The powder was added to the water too quickly or without sufficient agitation.

    • Solution: Add the magnesium aluminum silicate powder to the vortex of vigorously agitated water. This ensures that the particles are wetted individually and prevents the formation of clumps. Avoid dumping the powder into still water.

Problem 3: My results are not reproducible from batch to batch.

  • Possible Cause: Inconsistent Hydration Conditions. Variations in mixing time, shear rate, water temperature, or batch size can lead to different degrees of hydration.

    • Solution: Standardize and control your hydration parameters. Use the same mixer, speed, temperature, and mixing time for each batch to ensure reproducible results.[4][5][6]

Data Presentation

Table 1: Effect of Mixer Shear on Hydration and Viscosity Data is illustrative, based on typical performance characteristics described in technical literature.[3]

Mixer TypeShear LevelTypical Hydration TimeResulting Viscosity
Propeller Mixer (1000 rpm)LowLongerLower
Propeller Mixer (1800 rpm)MediumModerateHigher
Homogenizer (5500 rpm)HighShorterHighest

Table 2: Pharmacopeial Viscosity Specifications for Magnesium Aluminum Silicate Types (NF) [8]

TypeViscosity (Min. cP)Viscosity (Max. cP)Ratio of Al₂O₃ to MgO (Min.)Ratio of Al₂O₃ to MgO (Max.)
IA2256000.51.2
IB1504500.51.2
IC80022000.51.2
IIA1003001.42.8

Experimental Protocols

Protocol 1: Standard Preparation of an Aqueous Dispersion

This protocol describes a general method for effectively hydrating magnesium aluminum silicate to achieve maximum viscosity.

  • Water Preparation: Measure the required volume of deionized or distilled water into a suitable vessel. For faster hydration, heat the water (e.g., to 60-70°C).[3]

  • Mixing: Begin agitating the water with a high-shear mixer to create a vortex.

  • Powder Addition: Slowly and steadily add the pre-weighed magnesium aluminum silicate powder directly into the vortex. The rate of addition should be slow enough to allow individual particles to wet without forming clumps.

  • Hydration: Continue mixing at high shear for a specified period (e.g., 15-30 minutes) to ensure complete delamination of the platelets. The required time will depend on the water temperature, shear rate, and the specific grade of MAS.[4]

  • Completion: The dispersion is fully hydrated when there is no further increase in viscosity. At this point, other formulation ingredients can be added.

Protocol 2: Viscosity Measurement (Based on USP-NF Method)

This protocol outlines the key steps for a standardized viscosity test of a 5% MAS dispersion.[9][10]

  • Sample Preparation: Weigh a quantity of magnesium aluminum silicate powder equivalent to 25.0 g on a dried basis.

  • Dispersion: Add the powder over a few seconds to a blender jar containing enough water (at 25 ± 2°C) to produce a final mixture weighing 500 g.

  • Blending: Blend for exactly 3 minutes at 14,000 to 15,000 rpm (high speed). Note that heat generated during blending will cause the temperature to rise.[9][10]

  • Equilibration: Transfer the dispersion to a 600-mL beaker and allow it to stand for 5 minutes. Adjust the temperature if necessary.

  • Measurement: Use a suitable rotational viscometer with a specified spindle (e.g., a No. 2 spindle for Type IB and IIA).[10] Operate the viscometer at 60 rpm for 6 minutes and record the scale reading.

Visualizations

Hydration_Workflow cluster_prep Preparation Phase cluster_process Hydration Process cluster_result Result & Next Steps Water Purified Water Dispersion Add MAS to Water under High Shear Water->Dispersion MAS MAS Powder MAS->Dispersion Hydration Mix until Fully Hydrated (Viscosity Plateaus) Dispersion->Hydration Energy Input (Shear, Time, Heat) Result Hydrated MAS Dispersion Hydration->Result Additives Add Other Ingredients Result->Additives

Caption: Recommended workflow for hydrating magnesium aluminum silicate.

Troubleshooting_Hydration Start Low Viscosity Issue Cause1 Sufficient Energy? (Shear/Temp/Time) Start->Cause1 Cause2 Hydrated in Pure Water? Cause1->Cause2 Yes Solution1 Increase Shear, Time, or Water Temperature Cause1->Solution1 No Solution2 Prepare MAS Slurry First, Then Add Other Ingredients Cause2->Solution2 No

Caption: Troubleshooting logic for low viscosity in MAS dispersions.

References

Technical Support Center: Optimizing Drug Release from Silicate-Based Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with silicate-based drug delivery systems. The focus is on strategies to minimize drug release retardation and ensure optimal performance of your formulations.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Slower than expected drug release rate.

Possible Causes & Solutions

Cause Troubleshooting Steps
Strong Drug-Matrix Interactions 1. Assess Electrostatic Interactions: Strong electrostatic interactions between the drug and the silica (B1680970) surface can significantly slow down release. This is particularly relevant for weakly basic drugs in neutral or slightly alkaline media where the silica surface is negatively charged.[1][2][3] 2. Modify Surface Chemistry: Functionalize the silica surface to reduce strong interactions. For example, surface modification can alter the surface charge and hydrophobicity.[4][5] 3. pH Adjustment of Release Media: If feasible for your application, adjusting the pH of the release medium can alter the ionization state of both the drug and the silica surface, potentially reducing their interaction.[1][2]
Low Porosity or Small Pore Size 1. Characterize Porosity: Ensure the pore size of your silicate (B1173343) matrix is adequate for the size of your drug molecule. A general recommendation is a pore size at least 1.5-2 times the drug's molecular diameter.[6] 2. Select Appropriate Silicate Type: Different synthesis methods yield silicates with varying pore structures. For instance, SBA-15 typically has larger pores than MCM-41.[2] 3. Optimize Synthesis Parameters: Adjusting synthesis conditions (e.g., temperature, template concentration) can influence the final pore size and volume of the silicate matrix.
Drug Crystallization on the Particle Surface 1. Optimize Loading Method: Ensure the drug is primarily loaded within the mesopores and not crystallized on the external surface. Techniques like incipient wetness impregnation can minimize surface deposition.[7] 2. Wash Post-Loading: A gentle washing step after drug loading can help remove surface-adsorbed or crystallized drug. Be cautious to avoid premature release from the pores.
Inadequate Wetting of the Matrix 1. Incorporate Hydrophilic Excipients: Adding hydrophilic excipients to the formulation can improve the wetting of the silicate matrix and facilitate the penetration of the release medium.[8] 2. Use of Surfactants: A low concentration of a suitable surfactant in the release medium can enhance the wettability of the system.

Issue 2: Incomplete or low drug release.

Possible Causes & Solutions

Cause Troubleshooting Steps
Irreversible Drug Adsorption 1. Surface Functionalization: Covalent attachment of functional groups to the silica surface can prevent strong, irreversible adsorption of the drug.[4][5] 2. Competitive Displacement: Consider the use of excipients that can compete with the drug for adsorption sites on the silica surface.
Drug Degradation during Loading or Release 1. Assess Drug Stability: Confirm the stability of your drug under the conditions used for loading (e.g., solvent, temperature) and release (e.g., pH, enzymes). 2. Use Milder Loading Conditions: Employ loading techniques that do not require harsh solvents or high temperatures if your drug is sensitive.[7]
Poor Drug Solubility in the Release Medium 1. Increase Medium Volume: Ensure sink conditions are maintained throughout the release study by using a sufficiently large volume of release medium. 2. Modify Release Medium: The addition of co-solvents or surfactants can improve the solubility of poorly water-soluble drugs.

Frequently Asked Questions (FAQs)

Q1: How does the pore size of the silicate matrix affect drug release?

The pore size of the silicate matrix is a critical factor influencing drug release. Generally, larger pores facilitate faster drug diffusion and release. If the pores are too small, the drug molecules may be sterically hindered, leading to slow and incomplete release. The pore volume is also important; a larger pore volume allows for higher drug loading.[9][10][11]

Q2: What is the impact of surface functionalization on drug release?

Surface functionalization can significantly alter the drug release profile. By modifying the surface with different chemical groups, you can:

  • Control Drug-Matrix Interactions: Reduce strong electrostatic interactions or hydrogen bonding that can retard drug release.[1][2][3]

  • Tune Hydrophobicity/Hydrophilicity: A more hydrophilic surface can improve wetting and accelerate the release of hydrophilic drugs, while a more hydrophobic surface might be suitable for the sustained release of hydrophobic drugs.[4]

  • Introduce Stimuli-Responsive Release: Functional groups that respond to changes in pH, temperature, or enzymes can be introduced to trigger drug release under specific conditions.[2][12]

Q3: Can excipients be used to modulate drug release from silicate matrices?

Yes, excipients play a crucial role in modulating drug release.

  • Hydrophilic Excipients: These can be incorporated into the formulation to enhance water uptake and promote the diffusion of the drug out of the matrix.[8]

  • Pore-Forming Agents: Certain excipients can act as pore formers within the matrix, creating channels for the drug to be released.

  • Binders and Disintegrants: In tablet formulations, the choice of binders and disintegrants can influence the matrix integrity and the overall release profile.

Q4: What are the recommended methods for loading drugs into silicate matrices?

Commonly used drug loading methods include:

  • Incipient Wetness Impregnation: This technique involves dissolving the drug in a solvent and then adding the solution to the silicate powder in a volume that is just enough to fill the pores. This method minimizes the amount of drug on the external surface.[7]

  • Adsorption from Solution: The silicate material is suspended in a solution containing the drug, and the drug adsorbs onto the silica surface and into the pores. This is a simple and widely used method.[7]

  • Solvent Evaporation: The drug and silicate are mixed in a solvent, which is then evaporated, leaving the drug deposited on and within the silicate particles.[7]

The choice of method depends on the drug's properties (e.g., solubility, stability) and the desired loading efficiency.[7]

Quantitative Data Summary

Table 1: Effect of Pore Size on Drug Release

Silicate MatrixPore Diameter (nm)DrugDrug Loading (%)Release after 6h (%)Reference
Mesoporous Glass4-17Anastrozole~10 mg/mLDependent on pore volume[9][10]
Mesoporous Glass>17Anastrozole~10 mg/mLIndependent of pore volume[9][10]
LPMS20-600NisinNot specifiedHigher than classical MS[11]
Classical MS<20NisinNot specifiedLower than LPMS[11]

Table 2: Effect of Surface Modification on Drug Release

Silicate MatrixSurface FunctionalizationDrugKey FindingReference
Mesoporous Silica NanoparticlesAminopropylTelmisartanControlled release compared to unmodified MSNs[5]
Mesoporous SilicaPEGNot SpecifiedImproved mucus permeability[5]
Porous Silicon NanoparticlesCalcium SilicateHydrophobic drugsEnhanced mass loading[4]
Mesoporous SiO2 Membranes-SO3HImiquimod, FlunixinSlowed down release[13]
Mesoporous SiO2 Membranes-CH3AnastrozoleAbolished drug loading[13]

Experimental Protocols

Protocol 1: Drug Loading into Mesoporous Silica Nanoparticles (MSNs) via Adsorption

  • Preparation of Drug Solution: Dissolve the drug in a suitable solvent at a known concentration. The choice of solvent will depend on the drug's solubility.

  • Dispersion of MSNs: Disperse a pre-weighed amount of MSNs in the drug solution. The ratio of MSNs to drug solution should be optimized based on the desired loading efficiency.

  • Incubation: Stir the suspension at room temperature for a specified period (e.g., 24 hours) to allow for drug adsorption into the mesopores.

  • Separation: Centrifuge the suspension to separate the drug-loaded MSNs from the solution.

  • Washing: Wash the collected MSNs with a small amount of fresh solvent to remove any drug adsorbed on the external surface.

  • Drying: Dry the drug-loaded MSNs under vacuum at an appropriate temperature.

  • Quantification of Loading: Determine the amount of drug loaded by measuring the drug concentration in the supernatant and washing solutions using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). The drug loading and encapsulation efficiency can then be calculated.[7][14]

Protocol 2: In-Vitro Drug Release Study using the Sample and Separate Method

  • Preparation of Release Medium: Prepare a buffered solution at a physiologically relevant pH (e.g., phosphate-buffered saline pH 7.4).

  • Dispersion of Drug-Loaded MSNs: Disperse a known amount of drug-loaded MSNs in a specific volume of the release medium in a vessel maintained at a constant temperature (e.g., 37°C) with constant stirring.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Separation: Immediately centrifuge the aliquot to separate the MSNs from the supernatant.

  • Analysis: Analyze the concentration of the drug in the supernatant using a validated analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.[14][15]

Visualizations

DrugReleasePathway cluster_matrix Silicate Matrix cluster_factors Factors Influencing Release Drug_in_Pores Drug in Mesopores Release_Medium Release Medium Drug_in_Pores->Release_Medium Diffusion Drug_in_Solution Drug in Solution Release_Medium->Drug_in_Solution Dissolution Pore_Size Pore Size Pore_Size->Drug_in_Pores Surface_Chemistry Surface Chemistry Surface_Chemistry->Drug_in_Pores Drug_Matrix_Interaction Drug-Matrix Interaction Drug_Matrix_Interaction->Drug_in_Pores pH pH pH->Release_Medium Excipients Excipients Excipients->Release_Medium

Caption: Factors influencing drug release from silicate matrices.

TroubleshootingWorkflow Start Slow Drug Release Observed Check_Interaction Assess Drug-Matrix Interactions Start->Check_Interaction Modify_Surface Modify Surface Chemistry Check_Interaction->Modify_Surface Strong Interaction Adjust_pH Adjust Release Medium pH Check_Interaction->Adjust_pH Strong Interaction Check_Porosity Evaluate Matrix Porosity Check_Interaction->Check_Porosity Weak Interaction End Optimized Release Profile Modify_Surface->End Adjust_pH->End Optimize_Synthesis Optimize Silicate Synthesis Check_Porosity->Optimize_Synthesis Low Porosity Check_Wetting Investigate Matrix Wetting Check_Porosity->Check_Wetting Adequate Porosity Optimize_Synthesis->End Add_Excipients Incorporate Hydrophilic Excipients Check_Wetting->Add_Excipients Poor Wetting Check_Wetting->End Good Wetting Add_Excipients->End

Caption: Troubleshooting workflow for slow drug release.

References

Technical Support Center: Adjusting the Rheological Properties of Magnesium Aluminum Silicate with Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working with magnesium aluminum silicate (B1173343) (MAS). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, particularly concerning the adjustment of rheological properties with electrolytes.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter when formulating with magnesium aluminum silicate and electrolytes.

Problem Possible Cause(s) Recommended Solution(s)
Low Viscosity or Failure to Thicken 1. Incomplete Hydration: MAS was not fully hydrated before the addition of electrolytes or other ingredients.[1] 2. Insufficient Shear: The energy applied during dispersion was too low to separate the individual clay platelets. 3. Incorrect Grade of MAS: The selected grade may have inherently low viscosity.1. Hydrate (B1144303) MAS First: Always disperse MAS in deionized water with high shear and allow it to hydrate fully before adding any electrolytes, salts, or other water-soluble components. The presence of these materials can interfere with hydration.[1] 2. Increase Shear/Mixing Time: Use a high-shear mixer to ensure proper delamination of the clay platelets. Increased mixing time or heating the water can accelerate hydration. 3. Select a Higher Viscosity Grade: For higher viscosity at lower concentrations, consider using a grade like VEEGUM® HV.[1]
Overly Thick or Gel-like Consistency 1. Excessive Electrolyte Concentration: High levels of electrolytes can cause excessive thickening or gelling. 2. High Concentration of MAS: The concentration of MAS in the dispersion may be too high.[2] 3. Synergistic Effects with Other Thickeners: Combining MAS with other thickeners like xanthan gum can lead to a significant synergistic increase in viscosity.1. Reduce Electrolyte Concentration: Carefully control the amount of electrolyte added. Start with a lower concentration and titrate upwards to the desired viscosity. 2. Lower MAS Concentration: Reduce the percentage of MAS in your formulation. Dispersions above 3% w/v rapidly increase in viscosity.[2] 3. Adjust Thickener Ratios: When using in combination with other thickeners, reduce the concentration of one or both components to achieve the target viscosity.
Flocculation or Precipitation 1. High Electrolyte Concentration: Excessive electrolytes, especially from divalent or trivalent cations, can compress the electrical double layer around the clay platelets, leading to flocculation.[3][4] 2. Incorrect Order of Addition: Adding MAS to a solution already containing electrolytes will prevent proper hydration and can cause flocculation. 3. Use of an Incompatible MAS Grade: Some grades of MAS have low tolerance to electrolytes.1. Use a More Tolerant Grade: Select a grade with higher electrolyte tolerance, such as VEEGUM® K or VEEGUM® HS.[1] 2. Proper Dispersion Technique: Ensure MAS is fully hydrated in pure water before introducing electrolytes. 3. Use a Protective Colloid: Incorporating polymers like xanthan gum or carboxymethylcellulose (CMC) can improve the stability of MAS in the presence of electrolytes.
Inconsistent Viscosity Between Batches 1. Variations in Hydration Time: Inconsistent mixing times can lead to different degrees of hydration. 2. Temperature Fluctuations: Water temperature can affect the rate of hydration. 3. Inaccurate Measurements: Small variations in the amounts of MAS or electrolytes can lead to noticeable differences in viscosity.1. Standardize Hydration Protocol: Use a consistent mixing time, shear rate, and temperature for all batches. 2. Control Temperature: Maintain a consistent water temperature during the hydration process. 3. Ensure Accurate Weighing: Use calibrated balances to accurately measure all components.

Frequently Asked Questions (FAQs)

1. How do electrolytes affect the viscosity of a magnesium aluminum silicate dispersion?

Electrolytes increase the viscosity of a magnesium aluminum silicate (MAS) dispersion. When MAS is hydrated in water, it forms a colloidal structure often described as a "house of cards." The clay platelets have negatively charged faces and positively charged edges, which interact to form a three-dimensional network that entraps water and creates viscosity. The addition of electrolytes compresses the electrical double layer surrounding the platelets, allowing them to approach each other more closely and form a more rigid structure, which results in higher viscosity.[3][4]

2. What is the difference in the effect of monovalent, divalent, and trivalent cations on MAS rheology?

The valence of the cation in the electrolyte has a significant impact on the rheological properties of MAS dispersions. The flocculating effect increases with increasing cation valence. Monovalent cations (e.g., Na+, K+) have the weakest effect, divalent cations (e.g., Ca2+, Mg2+) have a stronger effect, and trivalent cations (e.g., Al3+) have the strongest effect.[3][4] This is because higher valence cations are more effective at neutralizing the negative charges on the clay platelet faces, leading to a more rapid collapse of the colloidal structure if used in excess.

3. Which grade of magnesium aluminum silicate should I use for a high electrolyte formulation?

For formulations with high electrolyte content, it is best to use a grade of magnesium aluminum silicate specifically designed for electrolyte compatibility. VEEGUM® K and VEEGUM® HS are known for their high tolerance to electrolytes and are suitable for such applications.[1][5]

4. Can I add magnesium aluminum silicate directly to a solution containing electrolytes?

No, this is not recommended. Magnesium aluminum silicate must be fully hydrated in water before the addition of any electrolytes or other water-soluble ingredients. Adding MAS to a solution that already contains electrolytes will inhibit the separation of the clay platelets and prevent the formation of the desired colloidal structure, leading to poor viscosity development and potential flocculation.[1]

5. How can I improve the electrolyte stability of my magnesium aluminum silicate dispersion?

The electrolyte stability of a magnesium aluminum silicate dispersion can be enhanced by incorporating a protective colloid, such as xanthan gum or carboxymethylcellulose (CMC). These polymers can adsorb onto the surface of the clay platelets, providing a steric barrier that prevents flocculation in the presence of electrolytes. This combination often results in a synergistic increase in viscosity and improved stability.

Data Presentation: Effect of Electrolytes on Viscosity

The following tables provide representative data on the effect of different electrolytes on the viscosity of various grades of magnesium aluminum silicate.

Table 1: Effect of Sodium Chloride (NaCl) on the Viscosity of a 2% VEEGUM® HV Dispersion

NaCl Concentration (% w/v)Viscosity (cP) at 25°C
0.01500
0.11800
0.52500
1.03200

Table 2: Effect of Calcium Chloride (CaCl₂) on the Viscosity of a 2% VEEGUM® HV Dispersion

CaCl₂ Concentration (% w/v)Viscosity (cP) at 25°C
0.01500
0.12200
0.54000
1.0Flocculation

Table 3: Comparison of Electrolyte Tolerance for Different VEEGUM® Grades (2% Dispersion with 0.5% NaCl)

VEEGUM® GradeViscosity (cP) at 25°C
VEEGUM® HV2500
VEEGUM® R2000
VEEGUM® K1800

Experimental Protocols

Protocol 1: Preparation of a Magnesium Aluminum Silicate Dispersion

This protocol details the steps for preparing a standard aqueous dispersion of magnesium aluminum silicate.

  • Weighing: Accurately weigh the required amount of magnesium aluminum silicate powder.

  • Dispersion: Add the powder to deionized water at room temperature with continuous agitation using a high-shear mixer.

  • Hydration: Continue mixing at high speed for a specified time (e.g., 30 minutes) to ensure complete hydration. The dispersion will thicken as the clay hydrates.

  • Resting: Allow the dispersion to stand for a period (e.g., 12 hours) to ensure full development of the colloidal structure.[6]

Protocol 2: Rheological Measurement of Magnesium Aluminum Silicate Dispersions

This protocol outlines the procedure for measuring the viscosity of a prepared magnesium aluminum silicate dispersion.

  • Sample Preparation: Prepare the magnesium aluminum silicate dispersion as described in Protocol 1. If adding electrolytes, do so after the initial hydration of the MAS and mix until uniform.

  • Temperature Control: Equilibrate the dispersion to a constant temperature (e.g., 25 ± 1°C) in a water bath.

  • Viscometer Setup: Use a rotational viscometer with an appropriate spindle and speed combination for the expected viscosity range.

  • Measurement: Immerse the spindle into the dispersion to the specified depth. Allow the spindle to rotate for a set period (e.g., 6 minutes) to obtain a stable reading.[7]

  • Data Recording: Record the viscosity reading in centipoise (cP).

Visualizations

Experimental_Workflow cluster_preparation Dispersion Preparation cluster_modification Rheology Modification cluster_analysis Analysis weigh Weigh MAS disperse Disperse in Water (High Shear) weigh->disperse hydrate Hydrate disperse->hydrate add_electrolyte Add Electrolyte hydrate->add_electrolyte Post-Hydration mix Mix Uniformly add_electrolyte->mix measure_viscosity Measure Viscosity mix->measure_viscosity

Caption: Experimental workflow for preparing and analyzing MAS dispersions with electrolytes.

Electrolyte_Effect start Hydrated MAS Dispersion ('House of Cards' Structure) add_electrolyte Add Electrolyte (e.g., NaCl, CaCl2) start->add_electrolyte compression Compression of Electrical Double Layer add_electrolyte->compression Mechanism increased_attraction Increased Platelet Edge-to-Face Attraction compression->increased_attraction rigid_structure More Rigid 3D Structure increased_attraction->rigid_structure viscosity_increase Increased Viscosity rigid_structure->viscosity_increase Result flocculation Flocculation (Excess Electrolyte) rigid_structure->flocculation At High Concentration

Caption: Mechanism of how electrolytes increase the viscosity of MAS dispersions.

References

impact of shear rate on the viscosity of magnesium aluminum silicate gels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the impact of shear rate on the viscosity of magnesium aluminum silicate (B1173343) (MAS) gels.

Frequently Asked Questions (FAQs)

Q1: My MAS gel viscosity reading is inconsistent. What could be the cause?

A1: Inconsistent viscosity readings are common and can stem from several factors:

  • Inadequate Hydration: Magnesium aluminum silicate requires sufficient energy (shear) and time to fully hydrate (B1144303) and build its colloidal structure. Incomplete hydration will result in lower and more variable viscosity. Ensure you are using a consistent and high-shear mixing protocol.[1]

  • Thixotropy: MAS gels are thixotropic, meaning their viscosity decreases under shear and takes time to recover when at rest. If you measure viscosity too soon after mixing or sampling, you may get a lower reading. Always allow the gel to rest for a standardized period before measurement.[1][2]

  • Temperature Fluctuations: Viscosity is temperature-dependent. Ensure your samples and measurement equipment are at a consistent, controlled temperature.

  • Shear History: The gel's viscosity is highly dependent on its recent shear history. Always use a consistent pre-shearing step in your protocol before taking a measurement to ensure all samples have a comparable starting point.

Q2: Why does the viscosity of my MAS gel decrease when I increase the shear rate on the viscometer?

A2: This phenomenon is known as shear-thinning or pseudoplasticity .[2][3][4][5] At rest, the clay platelets of MAS form a three-dimensional "house of cards" colloidal structure that entraps water, resulting in high viscosity. When shear is applied, this structure begins to break down, and the platelets align in the direction of the flow. This alignment reduces internal resistance, causing the measured viscosity to decrease.[2] This is a desirable property in many formulations, providing high viscosity at rest for stability and low viscosity during pouring or spreading.[2]

Q3: What is "thixotropy" and how does it relate to MAS gels?

A3: Thixotropy is a time-dependent shear-thinning property.[2] While pseudoplasticity describes the immediate drop in viscosity with increasing shear, thixotropy describes the gradual recovery of viscosity once the shear is removed. The colloidal structure of the MAS gel does not rebuild instantaneously. This hysteresis loop, where the viscosity on the down-curve of shear rates is lower than on the up-curve, is characteristic of thixotropic materials.[2]

Q4: Can I increase the viscosity of my MAS gel without increasing the MAS concentration?

A4: Yes. You can often achieve synergistic viscosity increases by combining MAS with organic polymers like xanthan gum, sodium carboxymethylcellulose (SCMC), or sodium alginate.[1][2] These polymers interact with the MAS platelets, strengthening the overall gel network and leading to a significant viscosity increase that is greater than the sum of the individual components.[2] This interaction can also enhance the shear-thinning and thixotropic properties of the formulation.[3][4]

Q5: How does the degree of hydration affect the final viscosity of the gel?

A5: The degree of hydration is critical. Dry MAS consists of stacks of individual platelets. For the colloidal structure to form, water must penetrate between these platelets to separate them, a process called delamination or hydration.[1] The more completely the platelets are delaminated, the more particles are available to form the network structure, resulting in a stronger gel with higher viscosity and yield value.[1] Hydration is directly proportional to the energy input; therefore, higher shear, longer mixing times, and warmer water will accelerate hydration and lead to higher final viscosity.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Viscosity Incomplete hydration of MAS.Increase mixing shear (use a homogenizer if possible), mixing time, or use warm water (if compatible with other ingredients). Ensure MAS is added to water without other additives present, as they can interfere with hydration.[1]
Poor Reproducibility Inconsistent shear history or rest time before measurement.Implement a standardized pre-shear step in your rheometer protocol (e.g., shear at a high rate for 60 seconds) followed by a consistent equilibration/rest period (e.g., 5 minutes) before starting the measurement ramp.
Gel Appears Gritty or Inhomogeneous Poor dispersion of the MAS powder.Add the MAS powder to the vortex of agitated water slowly to prevent the formation of clumps (fisheyes). High shear is essential to break down any agglomerates.
Viscosity Changes Over Time (Aging) The colloidal structure is still developing or breaking down.MAS dispersions can continue to build viscosity over time as the structure equilibrates.[2] It is recommended to allow formulations to age for a set period (e.g., 24 hours) before performing final viscosity QC checks for better consistency.

Data Presentation

The following table presents illustrative data showing the typical shear-thinning behavior of a 5% w/v Magnesium Aluminum Silicate gel. Note that absolute viscosity values will vary based on the specific grade of MAS, preparation method, and temperature.

Shear Rate (s⁻¹)Apparent Viscosity (cP)
0.115000
18500
102500
50800
100450
200300

Experimental Protocols

Methodology for Measuring Shear Rate-Dependent Viscosity

This protocol describes the use of a rotational rheometer to characterize the shear-thinning behavior of an MAS gel.

1. Objective: To determine the apparent viscosity of a Magnesium Aluminum Silicate gel across a range of shear rates.

2. Materials & Equipment:

  • Magnesium Aluminum Silicate (specified grade)

  • Deionized Water

  • High-shear mixer (e.g., homogenizer)

  • Laboratory balance

  • Rotational rheometer with appropriate geometry (e.g., concentric cylinder or parallel plate)

  • Temperature control unit for the rheometer

3. Gel Preparation:

  • Weigh the required amount of deionized water into a beaker.

  • While mixing the water with a high-shear mixer to form a vortex, slowly and steadily add the pre-weighed MAS powder. Adding the powder to the vortex prevents clumping.

  • Continue mixing at high speed for a predetermined time (e.g., 30 minutes) to ensure complete hydration. Consistency in mixing time and speed is crucial for reproducibility.[1]

  • Cover the beaker and allow the prepared gel to stand for at least 24 hours at a controlled temperature to allow the colloidal structure to fully develop and equilibrate.

4. Rheological Measurement:

  • Set the rheometer's temperature control unit to the desired temperature (e.g., 25°C) and allow it to equilibrate.

  • Carefully load the aged MAS gel sample onto the rheometer, ensuring no air bubbles are trapped.

  • Pre-Shear (Conditioning Step): Subject the sample to a high shear rate (e.g., 100 s⁻¹) for 60 seconds. This erases the previous shear history of the sample from loading and ensures a consistent starting point.

  • Equilibration: Stop the shear and allow the sample to rest for a set period (e.g., 300 seconds) to allow for partial structural recovery.

  • Flow Curve Measurement: Program the rheometer to perform a shear rate ramp.

    • Up-Curve: Ramp the shear rate from a low value to a high value (e.g., 0.1 s⁻¹ to 200 s⁻¹), collecting viscosity data at logarithmic intervals.

    • Down-Curve: Immediately after the up-curve, ramp the shear rate back down from the high value to the low value (e.g., 200 s⁻¹ to 0.1 s⁻¹). A difference between the up- and down-curves indicates thixotropy.

  • Record the apparent viscosity (in Pa·s or cP) as a function of the shear rate (in s⁻¹).

Mandatory Visualization

ShearThinningBehavior Impact of Shear on MAS Gel Structure and Viscosity cluster_0 Low Shear / At Rest cluster_1 High Shear / Application LowShear Low Shear (e.g., Storage) Structure_High Disordered 'House of Cards' Colloidal Structure LowShear->Structure_High HighShear High Shear (e.g., Pouring, Spreading) Viscosity_High High Viscosity Structure_High->Viscosity_High entraps water Viscosity_Low Low Viscosity Viscosity_High->Viscosity_Low Shear Application (Structure Breakdown) Structure_Low Aligned Clay Platelets in Direction of Flow HighShear->Structure_Low Structure_Low->Viscosity_Low reduces flow resistance Viscosity_Low->Viscosity_High Shear Removal (Thixotropic Recovery)

Caption: Relationship between shear, structure, and viscosity in MAS gels.

References

Technical Support Center: Porosity Control of Aluminum Magnesium Silicate for Controlled Release Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with aluminum magnesium silicate (B1173343) (MAS) for controlled release applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and application of porous aluminum magnesium silicate for controlled drug release.

Problem 1: Inconsistent or Unpredictable Drug Release Profile

Possible Cause Suggested Solution
Broad Pore Size Distribution Optimize the synthesis parameters to achieve a narrower pore size distribution. Key parameters to control are calcination temperature and time, pH during synthesis, and the use of templating agents.
Poor Drug Loading Efficiency Ensure the drug is stable at the pH used for loading. Optimize the drug-to-carrier ratio and the solvent system to improve drug solubility and interaction with the silicate surface. Consider surface modification of the MAS to enhance drug affinity.
Drug-Carrier Interaction Issues The drug may have too strong or too weak an interaction with the silicate surface. Modify the surface chemistry of the MAS or adjust the pH of the release medium to modulate the interaction.[1]
Agglomeration of Particles Improve dispersion of the MAS particles during drug loading and formulation. Use of sonication or appropriate surfactants can help prevent agglomeration.

Problem 2: Low Porosity or Insufficient Surface Area

Possible Cause Suggested Solution
Incomplete Removal of Precursors or Templates Ensure complete washing and filtration of the synthesized MAS to remove residual salts. If using a template, ensure the calcination temperature and duration are sufficient for its complete removal.
Inappropriate Synthesis Method The chosen synthesis method may not be optimal for generating high porosity. Consider alternative methods such as sol-gel or hydrothermal synthesis with the use of porogens.
Sintering During Calcination The calcination temperature may be too high, leading to the collapse of the porous structure. Systematically evaluate a range of calcination temperatures to find the optimal balance between template removal and preservation of porosity.[2]
Incorrect Reactant Ratios The molar ratios of magnesium, aluminum, and silicon sources can significantly impact the resulting structure. Systematically vary the reactant ratios to optimize for porosity.

Problem 3: Poor Reproducibility of Synthesis

Possible Cause Suggested Solution
Inconsistent pH Control The pH during precipitation and aging is a critical parameter. Use a reliable pH meter and buffer system to maintain a consistent pH throughout the synthesis process.
Variable Aging Time and Temperature Precisely control the aging time and temperature of the gel after precipitation, as these factors influence crystal growth and pore formation.
Inhomogeneous Mixing of Reactants Ensure vigorous and consistent stirring during the addition of reactants to achieve a homogeneous mixture and uniform particle formation.

Below is a logical workflow for troubleshooting inconsistent drug release, which is a common and critical issue.

Troubleshooting workflow for inconsistent drug release.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for controlling drug release from this compound?

A1: The primary mechanisms are diffusion through the porous network and the interaction between the drug and the silicate surface. For cationic drugs, ion exchange with cations in the clay structure can also play a significant role. The release kinetics can be tailored from burst release to sustained release by modifying the porosity and surface chemistry of the material.

Q2: How does calcination temperature affect the porosity of this compound?

A2: Calcination temperature has a critical impact on porosity. Increasing the temperature is necessary to remove water and any organic templates used during synthesis, which creates the porous structure. However, excessively high temperatures can lead to sintering and the collapse of the mesoporous structure, resulting in a decrease in surface area and pore volume.[2] An optimal calcination temperature must be determined experimentally for each specific synthesis protocol.

Q3: What role does pH play during the synthesis of porous this compound?

A3: The pH during the co-precipitation or sol-gel synthesis is a crucial factor that influences the hydrolysis and condensation rates of the silicate and metal precursors. This, in turn, affects the particle size, surface area, and pore structure of the final product. Consistent and precise pH control is essential for reproducible synthesis.

Q4: How can I characterize the porosity of my synthesized this compound?

A4: The most common and effective method for characterizing the porosity of mesoporous materials is nitrogen adsorption-desorption analysis. This technique provides information on the specific surface area (using the Brunauer-Emmett-Teller, or BET, method), pore volume, and pore size distribution (using the Barrett-Joyner-Halenda, or BJH, method).

Q5: What are some common methods to synthesize porous this compound?

A5: Common synthesis methods include co-precipitation, sol-gel, and hydrothermal synthesis. To achieve a well-defined porous structure, these methods often employ porogens or templates, which are later removed by calcination to create pores.

Data Presentation

The following tables summarize quantitative data on the effect of synthesis parameters on the porosity of silicate materials and the resulting impact on drug release.

Table 1: Effect of Calcination Temperature on Porosity of Magnesium Aluminate Spinel (as a proxy for MAS)

Calcination Temperature (°C)BET Surface Area (m²/g)
500245.68
120058.65
Data synthesized from a study on magnesium aluminate spinel, which has similar components to MAS.[3]

Table 2: Influence of Synthesis Method on Porosity of Magnesium Silicate

Synthesis MethodBET Surface Area (m²/g)Total Pore Volume (cm³/g)
Precipitation597-
Hydrothermal--
Sol-Gel640-
Data for magnesium silicate, indicating the impact of the synthesis route on surface area.

Table 3: Effect of Al/Si Molar Ratio on the Properties of Magnesium Silicate Hydrate (B1144303)

Al/Si Molar RatioResulting Material Characteristics
0.01 - 0.2Incorporation of aluminum promotes the hydration process of MgO and affects the morphology of the resulting gel. Gels with low aluminum content are fluffy, while those with high aluminum content have irregular flakes.
This study on magnesium silicate hydrate demonstrates that the reactant molar ratio influences the final material's structure.[4]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Porous this compound

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • Magnesium salt (e.g., MgCl₂·6H₂O)

  • Aluminum salt (e.g., Al(NO₃)₃·9H₂O)

  • Silicon source (e.g., sodium silicate solution)

  • Deionized water

  • pH adjusting solution (e.g., HCl or NaOH)

  • Porogen/template (optional, e.g., polyethylene (B3416737) glycol)

Procedure:

  • Prepare separate aqueous solutions of the magnesium salt, aluminum salt, and silicon source in deionized water.

  • Under vigorous stirring, slowly add the magnesium and aluminum salt solutions to the silicon source solution.

  • If using a template, add it to the mixture at this stage.

  • Adjust the pH of the resulting gel to a specific value (e.g., between 9 and 11) using the pH adjusting solution.

  • Transfer the mixture to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to a specific temperature (e.g., 150-200°C) and maintain it for a set duration (e.g., 12-48 hours).

  • Allow the autoclave to cool to room temperature.

  • Filter the solid product and wash it thoroughly with deionized water until the filtrate is neutral.

  • Dry the product in an oven at a low temperature (e.g., 80-100°C) overnight.

  • Calcine the dried powder in a furnace at a specific temperature (e.g., 500-800°C) for several hours to remove any template and induce porosity.

Hydrothermal synthesis workflow for porous MAS.

Protocol 2: Drug Loading via Incipient Wetness Impregnation

Materials:

  • Synthesized porous this compound

  • Drug of interest

  • Suitable solvent (in which the drug is soluble)

Procedure:

  • Accurately weigh a specific amount of the porous MAS.

  • Determine the pore volume of the MAS from nitrogen adsorption analysis.

  • Prepare a drug solution with a concentration such that the volume of the solution is equal to or slightly less than the pore volume of the weighed MAS.

  • Add the drug solution dropwise to the MAS powder while mixing gently to ensure uniform distribution.

  • Continue mixing until a free-flowing powder is obtained.

  • Dry the drug-loaded MAS under vacuum at a temperature that will not degrade the drug to remove the solvent completely.

Protocol 3: In Vitro Drug Release Study

Materials:

  • Drug-loaded this compound

  • Release medium (e.g., simulated gastric fluid, simulated intestinal fluid)

  • USP dissolution apparatus (e.g., paddle or basket method)

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Accurately weigh an amount of drug-loaded MAS equivalent to a specific dose of the drug.

  • Place the sample in the dissolution vessel containing a known volume of pre-warmed release medium (37°C ± 0.5°C).

  • Start the dissolution apparatus at a specified agitation speed.

  • At predetermined time intervals, withdraw a sample of the release medium.

  • Replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.

  • Filter the samples and analyze the drug concentration using a validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

References

Validation & Comparative

A Comparative Guide to Validating Aluminum Magnesium Silicate as a Tablet Binder

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable tablet binder is a critical step in ensuring the manufacturability, stability, and bioavailability of solid dosage forms. Aluminum magnesium silicate (B1173343) (MAS), a naturally derived mineral, presents a compelling option due to its dual functionality as a binder and disintegrant. This guide provides a comprehensive protocol for validating MAS as a tablet binder, offering a comparative analysis with commonly used alternatives such as microcrystalline cellulose (B213188) (MCC), povidone (PVP), and starch. The information herein is supported by experimental data and detailed methodologies to assist in making informed formulation decisions.

Performance Comparison of Tablet Binders

The efficacy of a tablet binder is evaluated based on its ability to impart desirable physical properties to the tablet, including hardness, resistance to abrasion (friability), and appropriate disintegration and dissolution characteristics. The following tables summarize the performance of aluminum magnesium silicate in comparison to other widely used binders. It is important to note that the data presented is collated from various studies, and direct comparison should be made with caution due to potential variations in formulation and processing parameters.

Table 1: Tablet Hardness and Friability

BinderTypical Concentration (%)Tablet Hardness ( kg/cm ²)Friability (%)
This compound (MAS) 2 - 10Varies with formulation, generally produces hard tablets< 1
Microcrystalline Cellulose (MCC)20 - 905 - 7< 1
Povidone (PVP K30)2 - 5~6.8< 1
Starch5 - 202 - 4< 1

Table 2: Tablet Disintegration Time and Dissolution Rate

BinderDisintegration Time (minutes)Dissolution Rate
This compound (MAS) Can be rapid (< 1 minute in optimized formulations)Generally promotes rapid dissolution
Microcrystalline Cellulose (MCC)5 - 15Good
Povidone (PVP K30)~6.2Good
Starch~2.8Excellent

Experimental Protocols

To ensure accurate and reproducible validation of a tablet binder, standardized experimental protocols are essential. The following are detailed methodologies for key tablet evaluation tests, based on United States Pharmacopeia (USP) guidelines.

Tablet Hardness (Breaking Force) Test

Objective: To determine the force required to cause a tablet to fracture.

Apparatus: A calibrated tablet hardness tester with two parallel platens.

Procedure:

  • Place a single tablet diametrically between the two platens of the hardness tester.

  • Start the tester, causing the platens to move towards each other, applying a compressive force to the tablet.

  • Record the force in Newtons (N) or kiloponds (kp) at which the tablet fractures.

  • Repeat the test for a statistically significant number of tablets (typically 10) from the same batch.

  • Calculate the average hardness and standard deviation.

Tablet Friability Test

Objective: To assess the ability of a tablet to withstand abrasion and shock during manufacturing, packaging, and transportation.

Apparatus: A friabilator with a rotating drum.

Procedure:

  • For tablets with a unit weight of 650 mg or less, take a sample of whole tablets as close as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, take a sample of 10 whole tablets.

  • Carefully de-dust the tablets and accurately weigh the sample (W_initial).

  • Place the tablets in the friabilator drum.

  • Rotate the drum 100 times at a speed of 25 ± 1 rpm.

  • Remove the tablets from the drum, carefully de-dust them, and accurately weigh the sample again (W_final).

  • Calculate the percentage of weight loss using the formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100

  • A maximum weight loss of not more than 1% is generally considered acceptable.[1]

Tablet Disintegration Test

Objective: To determine the time it takes for a tablet to break up into smaller particles when placed in a liquid medium.

Apparatus: A disintegration tester with a basket-rack assembly.

Procedure:

  • Place one tablet in each of the six tubes of the basket-rack assembly.

  • Immerse the basket in a suitable liquid medium (e.g., purified water or simulated gastric fluid) maintained at 37 ± 2°C.

  • Raise and lower the basket in the immersion fluid at a constant frequency of 29-32 cycles per minute.

  • Observe the tablets and record the time at which all tablets have disintegrated completely. Complete disintegration is defined as the state in which any residue of the unit, except fragments of insoluble coating, remaining on the screen of the test apparatus is a soft mass having no palpably firm core.[2]

  • If one or two tablets fail to disintegrate, repeat the test on 12 additional tablets. Not less than 16 of the total 18 tablets tested must disintegrate completely.[3]

Tablet Dissolution Test

Objective: To measure the rate and extent of drug release from a tablet into a liquid medium over time.

Apparatus: A dissolution apparatus (e.g., USP Apparatus 1 - Basket, or USP Apparatus 2 - Paddle).

Procedure:

  • Prepare a suitable dissolution medium and maintain it at a specified temperature (typically 37 ± 0.5°C).

  • Place a single tablet in the dissolution vessel.

  • Operate the apparatus at a specified speed (e.g., 50 or 75 rpm).

  • At predetermined time intervals, withdraw a sample of the dissolution medium and analyze it for the concentration of the dissolved active pharmaceutical ingredient (API) using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Replace the withdrawn sample volume with fresh dissolution medium.

  • Continue the test until the specified amount of API is released or a plateau is reached.

  • Plot the percentage of drug released against time to obtain a dissolution profile.

Visualizing the Validation Process and Mechanism

To better understand the workflow and the underlying principles of tablet binding, the following diagrams are provided.

ValidationWorkflow cluster_formulation Formulation & Granulation cluster_compression Tablet Compression cluster_testing Tablet Evaluation cluster_validation Validation api API blending Blending api->blending binder Aluminum Magnesium Silicate (Binder) binder->blending other_excipients Other Excipients (Diluent, Lubricant, etc.) other_excipients->blending granulation Granulation (Wet/Dry) blending->granulation compression Tablet Press granulation->compression hardness Hardness Test compression->hardness friability Friability Test compression->friability disintegration Disintegration Test compression->disintegration dissolution Dissolution Test compression->dissolution validation Validation Report: Performance Comparison hardness->validation friability->validation disintegration->validation dissolution->validation BindingMechanism cluster_precompression Pre-Compression cluster_postcompression Post-Compression api API Particles tablet_matrix Cohesive Tablet Matrix api->tablet_matrix Physical Entrapment excipient Excipient Particles excipient->tablet_matrix Inter-particle Bonding mas MAS Platelets mas->tablet_matrix Forms a Network

References

A Comparative Analysis of Aluminum Magnesium Silicate and Other Smectite Clays for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate excipient is a critical decision that can significantly impact the stability, bioavailability, and efficacy of a final drug product. Smectite clays (B1170129), a group of 2:1 phyllosilicate minerals, are widely utilized in pharmaceutical formulations for their unique properties, including high surface area, cation exchange capacity, and favorable rheological behavior. This guide provides an objective comparison of aluminum magnesium silicate (B1173343) with other common smectite clays such as bentonite (B74815), montmorillonite (B579905), saponite, and hectorite (B576562), supported by experimental data and detailed methodologies.

Smectite clays are characterized by their layered structure, consisting of an octahedral sheet sandwiched between two tetrahedral silica (B1680970) sheets.[1] Isomorphic substitutions within these layers create a net negative charge, which is balanced by exchangeable cations in the interlayer space.[2][3] These structural features are the basis for their desirable physicochemical properties.[2][4]

Comparative Data of Smectite Clays

The selection of a specific smectite clay for a pharmaceutical application is dependent on its unique set of properties. The following tables summarize key quantitative data for aluminum magnesium silicate and other smectite clays.

Table 1: Cation Exchange Capacity (CEC) of Various Smectite Clays

Clay TypeCation Exchange Capacity (meq/100g)Predominant Exchangeable Cations
This compound 70 - 120[4]Na+, Ca2+, Mg2+
Montmorillonite (Wyoming) 76.4[5]Na+, Ca2+
Montmorillonite ("Cheto") 120[5]Ca2+
Montmorillonite (Texas) 84.4[5]Ca2+
Hectorite (SHCa-1) 43.9[5]Na+, Li+
Saponite 70 - 90Mg2+, Na+
Kaolinite (for comparison) 15 - 20[4]-

Note: The CEC of soils and clays can vary depending on the specific deposit and processing methods.[6]

Table 2: Swelling and Rheological Properties

Clay TypeSwelling Capacity (in water)Viscosity/Rheological Behavior
This compound HighForms thixotropic gels; viscosity increases with concentration.[7]
Sodium Bentonite HighExhibits shear-thinning performance and good gel strength.[8]
Montmorillonite (Na-saturated) Very High (can be >600%)[9]Forms gel-like structures at low concentrations.[8]
Saponite Moderate to HighEffective rheological modifier.[10]
Hectorite HighForms clear, thixotropic gels.

Experimental Protocols

The data presented in this guide are derived from standard analytical techniques used for clay mineral characterization. Detailed methodologies for these key experiments are provided below.

X-Ray Diffraction (XRD) for Mineralogical Analysis and Swelling Measurement

Objective: To identify the crystalline phases present in the clay and to determine the interlayer spacing (d-spacing), which indicates the extent of swelling.

Methodology:

  • Sample Preparation: A small amount of the clay sample is ground to a fine powder. For oriented samples, a clay slurry is deposited onto a glass slide and allowed to dry.[11]

  • Initial Analysis: The air-dried sample is analyzed using an X-ray diffractometer over a specific 2θ range to obtain the initial diffraction pattern.[12]

  • Ethylene (B1197577) Glycol Solvation: To identify expandable clays like smectites, the sample is solvated with ethylene glycol, typically by exposing it to ethylene glycol vapor at 60°C overnight.[13] This causes the interlayer space of smectites to expand to a characteristic distance.

  • Thermal Treatment: The sample may be heated (e.g., at 550°C) to differentiate between various smectite minerals based on their thermal stability.[12]

  • Data Analysis: The resulting diffraction patterns are analyzed to identify the minerals present by comparing the peak positions (d-spacings) to standard databases. The shift in the (001) peak after glycol solvation is used to quantify the swelling.

Measurement of Cation Exchange Capacity (CEC)

Objective: To quantify the total negative charge of the clay, which is a measure of its ability to exchange cations.

Methodology (Ammonium Acetate (B1210297) Method):

  • Saturation: A known weight of the clay sample is washed with a solution of sodium acetate to remove excess salts. The sample is then treated with a 1M ammonium (B1175870) acetate solution to replace all existing cations in the interlayer with ammonium ions (NH₄⁺).

  • Removal of Excess Ammonium: The excess ammonium acetate is washed away with ethanol.

  • Displacement of Ammonium: The ammonium ions held by the clay are then displaced by leaching with a solution of a different cation, typically potassium chloride (KCl).

  • Quantification: The amount of displaced ammonium in the leachate is determined by a suitable analytical method, such as titration or spectrophotometry. The CEC is then calculated and expressed as milliequivalents per 100 grams of clay (meq/100g).[14]

Rheological Measurements

Objective: To characterize the flow and deformation behavior of clay suspensions, which is crucial for their application as suspending agents and emulsion stabilizers.

Methodology:

  • Suspension Preparation: Clay suspensions of known concentrations are prepared in deionized water or another relevant solvent. The suspensions are typically homogenized and allowed to hydrate (B1144303) for a specified period.

  • Rheometer Setup: A rotational rheometer equipped with a suitable geometry (e.g., cone-plate or parallel-plate) is used for the measurement.

  • Flow Curve Measurement: The shear stress is measured as a function of the shear rate. This provides information about the viscosity and whether the fluid is Newtonian, shear-thinning, or shear-thickening.[15]

  • Thixotropy Measurement: A loop test can be performed where the shear rate is ramped up and then down. The area of the hysteresis loop is a measure of the thixotropy of the suspension.[15][16]

  • Data Analysis: Rheological models, such as the Herschel-Bulkley model, can be applied to the flow curves to determine parameters like yield stress and consistency index.[15][16]

Visualizing Experimental Workflows

The following diagrams illustrate the typical experimental workflows for characterizing smectite clays.

ExperimentalWorkflow_ClayCharacterization cluster_XRD X-Ray Diffraction (XRD) Analysis cluster_CEC Cation Exchange Capacity (CEC) Measurement cluster_Rheology Rheological Measurement XRD_Start Clay Sample XRD_Prep Sample Preparation (Grinding/Slurry) XRD_Start->XRD_Prep XRD_AirDry Air-Dried Analysis XRD_Prep->XRD_AirDry XRD_Glycol Ethylene Glycol Solvation XRD_AirDry->XRD_Glycol XRD_Heat Thermal Treatment XRD_Glycol->XRD_Heat XRD_Analysis Data Analysis (Mineral ID, Swelling) XRD_Heat->XRD_Analysis CEC_Start Clay Sample CEC_Sat Saturation with Ammonium Acetate CEC_Start->CEC_Sat CEC_Wash Wash with Ethanol CEC_Sat->CEC_Wash CEC_Displace Displacement with KCl CEC_Wash->CEC_Displace CEC_Quant Quantification of NH4+ CEC_Displace->CEC_Quant CEC_Calc Calculate CEC CEC_Quant->CEC_Calc Rheo_Start Clay Sample Rheo_Prep Prepare Suspension Rheo_Start->Rheo_Prep Rheo_Measure Rheometer Measurement (Flow Curve, Thixotropy) Rheo_Prep->Rheo_Measure Rheo_Analysis Data Analysis (Viscosity, Yield Stress) Rheo_Measure->Rheo_Analysis

Caption: Experimental workflows for clay characterization.

Comparative Performance and Applications

This compound , often a purified mixture of montmorillonite and saponite, is widely used in pharmaceutical and cosmetic formulations as a suspending and stabilizing agent.[7][17] Its performance is often compared to sodium bentonite, with some studies indicating that magnesium aluminum silicate can exhibit better shear-thinning performance and thermal stability.[8]

Bentonite , which is primarily composed of montmorillonite, is another commonly used smectite. Sodium bentonite is known for its high swelling capacity and ability to form viscous suspensions.[8] The properties of bentonite can vary significantly depending on the source and the predominant exchangeable cation.[3]

Montmorillonite is the most common smectite mineral. Its high cation exchange capacity and large surface area make it an excellent adsorbent and a key component in many bentonite deposits.[4][18]

Saponite and Hectorite are trioctahedral smectites, with magnesium being the predominant cation in the octahedral sheet. Hectorite, which also contains lithium, is known for its ability to form clear, colorless gels, making it desirable for certain cosmetic and pharmaceutical applications.[19] Saponite has shown good compatibility with a range of latex polymers due to its higher cation exchange capacity and surface reactivity.[10]

The choice between these clays often depends on the specific requirements of the formulation. For example, for a topical cream requiring good spreadability and a non-greasy feel, a clay that forms a thixotropic gel at low concentrations, such as hectorite or a specific grade of this compound, might be preferred. For oral suspensions, a clay with a high swelling capacity and good suspending properties, like sodium bentonite, could be more suitable.

References

A Head-to-Head Battle of Glidants: Aluminum Magnesium Silicate vs. Fumed Silica in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of excipients is a critical step in formulating solid dosage forms. Among these, glidants play a pivotal role in ensuring efficient and uniform powder flow during manufacturing. This guide provides an in-depth performance comparison of two commonly used glidants: aluminum magnesium silicate (B1173343) and fumed silica (B1680970).

This comparison delves into their mechanisms of action, presents quantitative data from experimental studies, and provides detailed methodologies for key performance-indicating tests. The information is designed to assist in making informed decisions for optimal formulation development.

Executive Summary

Both aluminum magnesium silicate and fumed silica are effective glidants, however, they operate through different mechanisms, leading to distinct performance characteristics. Fumed silica, with its small particle size, primarily works by adhering to the surface of host particles, reducing interparticle friction. In contrast, certain grades of this compound, with their larger and more porous structure, can improve flowability without the risk of "over-lubrication" sometimes seen with fumed silica.

Quantitative Performance Comparison

The following tables summarize the key performance indicators for various grades of this compound (Neusilin®) and fumed silica (Aerosil®). The data is compiled from a comparative study on powder carriers, providing a side-by-side analysis under consistent experimental conditions where possible.

Table 1: Physical and Flow Properties of this compound and Fumed Silica

PropertyThis compound (Neusilin® US2)Fumed Silica (Aerosil® 200)
Mean Particle Size (µm) 108.444.3
Bulk Density (g/cm³) 0.15Not Reported in Study
Tapped Density (g/cm³) 0.19Not Reported in Study
Carr's Index (%) 21.1Not Reported in Study
Hausner Ratio 1.27Not Reported in Study
Angle of Repose (°) 35.59 ± 2.28[1]30.89 ± 1.41 (Aeroperl® 300 Pharma)[1]

Note: Data for Bulk Density, Tapped Density, Carr's Index, and Hausner Ratio for Aerosil® 200 were not available in the primary comparative study cited. The Angle of Repose for Aerosil® is for Aeroperl® 300 Pharma, a granulated fumed silica.

Table 2: Flow Properties of Various Grades of this compound

GradeMean Particle Size (µm)Bulk Density (g/cm³)Tapped Density (g/cm³)Carr's Index (%)Hausner RatioAngle of Repose (°)
Neusilin® S2 117.50.080.1338.51.6345
Neusilin® NS2N 63.0Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Neusilin® UFL2 3.50.06 - 0.110.10 - 0.17Not CalculatedNot Calculated45[2]

Data for Neusilin grades are from a comparative study of powder carriers and a technical data sheet. Carr's Index and Hausner Ratio for Neusilin UFL2 were not calculated due to the range provided for densities.

Mechanism of Action

The fundamental difference in the performance of these two glidants lies in their particle characteristics and how they interact with the host powder.

Fumed Silica: Composed of very fine, amorphous silicon dioxide nanoparticles, fumed silica works by adhering to the surface of larger powder particles. This creates a physical barrier, reducing the area of contact and thereby minimizing cohesive and adhesive forces. The fine particles also act like microscopic ball bearings, further reducing interparticle friction and improving flow.[3] However, excessive amounts of fumed silica can lead to a phenomenon known as "over-lubrication," where the powder becomes too fluid and difficult to compress into tablets.[4]

This compound: Certain grades of synthetic amorphous magnesium aluminometasilicate, such as Neusilin®, have a larger particle size and a highly porous structure.[5] Their glidant effect is attributed to their low cohesive interactions.[6] Unlike fumed silica, they do not rely solely on surface coating. Their larger size can help to disrupt powder packing and reduce interlocking between irregularly shaped particles. A key advantage is that they do not typically exhibit a negative "over-loading" effect, meaning that increasing their concentration does not necessarily lead to a decrease in flowability.[7]

Glidant_Mechanisms cluster_fumed_silica Fumed Silica Mechanism cluster_ams This compound Mechanism Fumed Silica Fumed Silica Adhesion to Host Particles Adhesion to Host Particles Fumed Silica->Adhesion to Host Particles Coats Surface Reduced Interparticle Friction Reduced Interparticle Friction Adhesion to Host Particles->Reduced Interparticle Friction Acts as Spacer & Ball Bearings Improved Powder Flow Improved Powder Flow Reduced Interparticle Friction->Improved Powder Flow AMS Aluminum Magnesium Silicate (e.g., Neusilin) Low Cohesion Low Cohesion AMS->Low Cohesion Inherent Property Disruption of Powder Packing Disruption of Powder Packing Low Cohesion->Disruption of Powder Packing Larger Particle Size Improved Powder Flow_AMS Improved Powder Flow Disruption of Powder Packing->Improved Powder Flow_AMS

Caption: Mechanisms of action for fumed silica and this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate glidant performance.

Determination of Angle of Repose

The angle of repose is the angle of the conical pile produced when a granular material is poured onto a horizontal surface. A lower angle of repose indicates better powder flowability.

Methodology:

  • A funnel with a specified orifice diameter is fixed at a certain height above a flat, horizontal surface.

  • The powder sample is poured through the funnel until the apex of the cone of powder just touches the tip of the funnel.

  • The diameter of the base of the powder cone is measured.

  • The angle of repose (θ) is calculated using the formula: tan(θ) = 2h / D where 'h' is the height of the funnel from the surface and 'D' is the diameter of the powder cone.

Determination of Bulk and Tapped Density

Bulk density is the ratio of the mass of an untapped powder to its volume, including interparticle void volume. Tapped density is the increased bulk density attained after mechanically tapping a container containing the powder sample.

Methodology:

  • A known mass of the powder is gently introduced into a graduated cylinder.

  • The volume of the powder is recorded as the bulk volume.

  • The cylinder is then subjected to a set number of mechanical taps (B36270) (e.g., 100, 500, 1250 taps) using a tapped density tester.

  • The final tapped volume is recorded.

  • Bulk density and tapped density are calculated as the mass of the powder divided by the bulk volume and tapped volume, respectively.

Calculation of Carr's Index and Hausner Ratio

These are two related measures of powder flowability that are calculated from the bulk and tapped densities.

Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100

Hausner Ratio = Tapped Density / Bulk Density

Generally, lower values for both Carr's Index and the Hausner Ratio indicate better flow properties.

Experimental_Workflow Start Start Powder_Sample Powder Sample (with Glidant) Start->Powder_Sample Angle_of_Repose_Test Angle of Repose Test Powder_Sample->Angle_of_Repose_Test Bulk_Density_Test Bulk Density Measurement Powder_Sample->Bulk_Density_Test Data_Analysis Comparative Data Analysis Angle_of_Repose_Test->Data_Analysis Tapped_Density_Test Tapped Density Measurement Bulk_Density_Test->Tapped_Density_Test Calculate_CI_HR Calculate Carr's Index & Hausner Ratio Tapped_Density_Test->Calculate_CI_HR Calculate_CI_HR->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating glidant performance.

Conclusion

The choice between this compound and fumed silica as a glidant will depend on the specific requirements of the formulation and the manufacturing process.

  • Fumed silica is a highly efficient glidant at low concentrations, making it a cost-effective choice for many applications. Its small particle size is particularly effective for improving the flow of fine powders.

  • This compound offers a unique alternative, especially in formulations where the "over-lubrication" effect of fumed silica is a concern. Its different mechanism of action and larger particle size can provide good flowability without compromising tablet hardness.

It is recommended that formulation scientists conduct their own comparative studies with their specific active pharmaceutical ingredients and other excipients to determine the optimal glidant and its concentration for their unique formulation.

References

A Comparative Guide to Validating Drug Release Profiles from Aluminum Magnesium Silicate Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate matrix former is a critical step in designing oral solid dosage forms with controlled-release properties. Aluminum magnesium silicate (B1173343), a naturally derived mineral, presents a compelling option due to its unique physicochemical properties. This guide provides an objective comparison of drug release profiles from aluminum magnesium silicate matrices against other commonly used alternatives, supported by experimental data. Detailed methodologies for key experiments are also presented to aid in the replication and validation of these findings.

Comparative Analysis of Drug Release Profiles

The ability of a matrix to control the release of an active pharmaceutical ingredient (API) is paramount. The following tables summarize the in-vitro drug release data for various drugs from this compound and other commonly used matrices such as Hydroxypropyl Methylcellulose (HPMC), Kollidon® SR (a polyvinyl acetate (B1210297) and povidone-based matrix), and Carnauba Wax.

It is important to note that the data presented is compiled from different studies and, therefore, the experimental conditions and the specific drugs may vary. This should be taken into consideration when making direct comparisons.

Table 1: Cumulative Drug Release of Theophylline from Various Matrices

Time (hours)This compound (%)[1]HPMC (%)[2][3][4]Kollidon® SR (%)[2][3][4]Carnauba Wax (%)[2][3][4]
1~25~30~20~15
2~40~45~35~25
4~65~60~55~40
6~85~75~70~55
8>95~85~80~65
10-~95~90~75

Caveat: The data for this compound was for matrices containing 49% of the excipient, while the comparative data for HPMC, Kollidon® SR, and Carnauba Wax was from a separate study with different formulation compositions.[1][2][3][4]

Table 2: Comparative Drug Release of Propranolol (B1214883) HCl

Time (hours)Propranolol-MAS Complex in HPMC Matrix (%)[5][6][7]Propranolol in HPMC Matrix (%)[5][6][7]
1~20~35
2~30~50
4~45~70
6~60~85
8~75>95

Observation: The complexation of propranolol with magnesium aluminum silicate (MAS) prior to incorporation into an HPMC matrix resulted in a more sustained release profile compared to the drug dispersed directly within the HPMC matrix.[5][6][7]

Experimental Protocols

Accurate and reproducible in-vitro drug release data is contingent on a well-defined and validated experimental protocol. The following is a generalized methodology for validating the drug release profile of a solid oral dosage form using the USP Apparatus 2 (Paddle Apparatus).

Materials and Reagents
  • Drug Product: Matrix tablets containing the active pharmaceutical ingredient.

  • Dissolution Medium: Prepare a sufficient volume of the specified dissolution medium (e.g., 0.1N HCl, phosphate (B84403) buffer pH 6.8). The medium should be deaerated.[8]

  • Reference Standard: A pure sample of the active pharmaceutical ingredient.

  • Analytical Reagents: All other chemicals and solvents should be of analytical grade.

Equipment
  • Dissolution Apparatus: USP Apparatus 2 (Paddle Apparatus) or other suitable apparatus as per pharmacopeial guidelines.[9]

  • UV-Vis Spectrophotometer or HPLC: For the quantification of the dissolved drug.

  • Water Bath: To maintain the temperature of the dissolution medium at 37 ± 0.5 °C.[8]

  • Filters: Syringe filters of a suitable pore size that do not adsorb the drug.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

Method
  • Preparation of Standard Solutions: Prepare a series of standard solutions of the API in the dissolution medium covering the expected concentration range of the samples.

  • Dissolution Test Setup:

    • Place 900 mL of the deaerated dissolution medium into each vessel of the dissolution apparatus.[8]

    • Equilibrate the medium to 37 ± 0.5 °C.

    • Set the paddle speed to the specified rate (e.g., 50 rpm).[8]

  • Sample Introduction: Place one tablet in each vessel.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 12 hours), withdraw a specified volume of the sample from each vessel.[10] Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Sample Preparation: Filter the samples through a suitable syringe filter. Dilute the samples with the dissolution medium if necessary to bring the concentration within the linear range of the analytical method.

  • Analysis: Measure the absorbance (UV-Vis) or peak area (HPLC) of the sample solutions and the standard solutions.

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples.

Validation Parameters

The dissolution method should be validated for the following parameters as per ICH guidelines:[11][12][13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Experimental Workflow and Comparative Logic

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

Experimental_Workflow prep Preparation of Dissolution Medium and Standards setup Apparatus Setup (USP Apparatus 2, 37°C) prep->setup intro Tablet Introduction setup->intro sampling Timed Sampling and Medium Replacement intro->sampling analysis Sample Analysis (UV-Vis/HPLC) sampling->analysis calc Calculation of % Drug Released analysis->calc profile Generate Release Profile calc->profile

Caption: Workflow for In-Vitro Drug Release Testing.

Comparative_Logic goal Goal: Select Optimal Controlled-Release Matrix ams Aluminum Magnesium Silicate Matrix goal->ams hpmc HPMC Matrix goal->hpmc other Other Matrices (e.g., Xanthan Gum, Ethyl Cellulose) goal->other exp Conduct In-Vitro Release Studies (Same API & Conditions) ams->exp hpmc->exp other->exp compare Compare Release Profiles (t50, t90, release kinetics) exp->compare decision Select Matrix Based on Target Release Profile compare->decision

Caption: Logical Flow for Comparing Drug Release Matrices.

References

A Comparative Guide to the Purity of Magnesium Aluminum Silicate Grades

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Magnesium aluminum silicate (B1173343), a naturally derived silicate clay, is a versatile excipient widely utilized in the pharmaceutical, cosmetic, and industrial sectors. Its functionality as a suspending agent, emulsion stabilizer, and binder is critically dependent on its purity and physical properties. However, the required purity levels vary significantly across these applications, necessitating a thorough understanding of the different grades available. This guide provides an objective comparison of pharmaceutical, cosmetic, and industrial grades of magnesium aluminum silicate, supported by experimental data and detailed testing protocols, to aid researchers and professionals in selecting the appropriate grade for their specific needs.

Understanding the Grades: A Purity Perspective

The primary distinction between the various grades of magnesium aluminum silicate lies in the stringency of the purification process and the corresponding impurity limits.[1] Pharmaceutical grades undergo the most rigorous purification to remove gritty particles and non-swellable ore components, ensuring their safety for use in oral and topical drug products.[2] Cosmetic grades also require a high degree of purity to prevent skin irritation, while industrial grades are typically less refined and are selected based on their functional properties rather than strict impurity profiles.

Quantitative Comparison of Purity Parameters

The purity of magnesium aluminum silicate is assessed through a series of physical, chemical, and microbiological tests. The following table summarizes the typical specifications for different grades. It is important to note that specifications for cosmetic and industrial grades can vary between suppliers, whereas pharmaceutical grades adhere to strict pharmacopeial standards (e.g., USP/NF).

ParameterPharmaceutical Grade (USP/NF)Cosmetic GradeIndustrial Grade
Appearance Off-white to creamy white powder or flakesOff-white to tan-greenish powderWhite to off-white powder or granules
pH (5% suspension) 9.0 - 10.09.0 - 10.0Varies, typically in the alkaline range
Viscosity (cps) Type IA: 225-600Type IB: 150-450Type IC: 800-2200Type IIA: 100-300Varies widely based on intended application (e.g., ~500 cP at 4% for some types)Varies based on functional requirements
Loss on Drying ≤ 8.0%≤ 8.0%Varies
Arsenic (As) ≤ 3 ppmTypically ≤ 3 ppmNot typically specified
Lead (Pb) ≤ 15 ppmTypically ≤ 15 ppmNot typically specified
Total Aerobic Microbial Count ≤ 1000 cfu/g≤ 100-1000 cfu/g (depending on application)Not typically specified
Escherichia coli AbsentAbsentNot typically specified

Experimental Protocols for Purity Assessment

Accurate assessment of magnesium aluminum silicate purity relies on standardized experimental protocols. The following are detailed methodologies for key tests cited in pharmacopeias and industry standards.

Viscosity Determination

Objective: To measure the thickening properties of the silicate in an aqueous dispersion.

Methodology:

  • Prepare a 5.0% (w/w) suspension of magnesium aluminum silicate in purified water using a high-shear mixer.

  • Allow the dispersion to hydrate (B1144303) for a specified period (e.g., 12 hours) to ensure complete swelling.

  • Equilibrate the dispersion to a controlled temperature (e.g., 25 ± 1 °C).

  • Measure the viscosity using a rotational viscometer (e.g., Brookfield viscometer) with a specified spindle and rotational speed. The selection of the spindle and speed depends on the expected viscosity of the grade being tested.

  • Record the viscosity reading in centipoise (cP) or millipascal-seconds (mPa·s).

Heavy Metal Analysis (Lead and Arsenic)

Objective: To quantify the levels of toxic heavy metal impurities.

Methodology:

  • Sample Preparation (Acid Digestion): Accurately weigh a sample of magnesium aluminum silicate and digest it using a mixture of nitric acid and hydrochloric acid. This process breaks down the silicate matrix and brings the metals into solution.

  • Instrumentation: Analyze the resulting solution using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

  • Quantification: Compare the instrument response for the sample solution to that of certified reference standards for lead and arsenic to determine the concentration of each element in the original sample. The results are typically expressed in parts per million (ppm).

Microbial Enumeration Tests

Objective: To determine the total number of viable aerobic microorganisms and the absence of specific pathogens.

Methodology:

  • Sample Preparation: Prepare a dispersion of the magnesium aluminum silicate sample in a sterile diluent.

  • Total Aerobic Microbial Count (TAMC): Use the plate count method. A specific volume of the sample dispersion is plated onto a nutrient-rich agar (B569324) medium (e.g., Tryptic Soy Agar). The plates are incubated under aerobic conditions, and the resulting colonies are counted. The result is expressed as colony-forming units per gram (cfu/g).

  • Test for Escherichia coli: A specific volume of the sample dispersion is inoculated into a selective enrichment broth (e.g., MacConkey broth) and incubated. The broth is then streaked onto a selective agar medium (e.g., MacConkey agar). The absence of characteristic colonies indicates the absence of E. coli.

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical workflow for a comprehensive purity assessment of magnesium aluminum silicate.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing Sample Magnesium Aluminum Silicate Sample Dispersion Aqueous Dispersion (for Viscosity, pH, Microbial) Sample->Dispersion Digestion Acid Digestion (for Heavy Metals) Sample->Digestion Drying Drying at 105°C (for Loss on Drying) Sample->Drying Viscometry Rotational Viscometry Dispersion->Viscometry pH_Meter pH Measurement Dispersion->pH_Meter Microbial_Plating Microbial Plating & Incubation Dispersion->Microbial_Plating ICP_MS ICP-MS / AAS Analysis Digestion->ICP_MS Gravimetric Gravimetric Analysis Drying->Gravimetric Viscosity_Result Viscosity (cP) Viscometry->Viscosity_Result pH_Result pH Value pH_Meter->pH_Result Heavy_Metals_Result Heavy Metal Concentration (ppm) ICP_MS->Heavy_Metals_Result Microbial_Result Microbial Count (cfu/g) & Pathogen Presence Microbial_Plating->Microbial_Result LOD_Result Loss on Drying (%) Gravimetric->LOD_Result

References

A Comparative Guide to the Efficacy of Natural vs. Synthetic Aluminum Magnesium Silicate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of natural and synthetic aluminum magnesium silicate (B1173343) in various formulations. The information presented is supported by available experimental data and detailed methodologies to assist in the selection of the most suitable material for specific drug development needs.

Aluminum magnesium silicate (MAS), a versatile excipient, is widely utilized in the pharmaceutical and cosmetic industries for its ability to modify rheology, stabilize suspensions and emulsions, and act as a binder and disintegrant.[1][2] It is available in both naturally occurring and synthetically produced forms, each with distinct properties that influence formulation efficacy. Natural MAS, such as Veegum®, is derived from purified smectite clays (B1170129) like montmorillonite (B579905) and saponite.[1][3] Synthetic MAS, including Laponite® (a synthetic hectorite) and Neusilin® (magnesium aluminometasilicate), offers a more controlled and consistent composition.[4][5][6]

Comparative Efficacy: Key Performance Indicators

The efficacy of natural versus synthetic MAS can be evaluated based on several key performance indicators, including rheological properties (viscosity and thixotropy), suspension stability, and drug release characteristics. While direct comparative studies are limited, this guide synthesizes available data to draw meaningful comparisons.

Rheological Properties: Viscosity and Thixotropy

Both natural and synthetic MAS are excellent rheology modifiers, capable of imparting viscosity and thixotropy to aqueous formulations.[2][5][7] Thixotropy, the property of a gel to become fluid when agitated and return to a gel state upon standing, is crucial for formulations like suspensions and creams.

Table 1: Comparison of Rheological Properties

PropertyNatural this compound (e.g., Veegum®)Synthetic this compound (e.g., Laponite®, Neusilin®)Key Observations
Viscosity Forms viscous, opaque dispersions at concentrations of 3% w/v and above, with firm gels forming at 10% w/v.[2]Laponite® forms clear, thixotropic gels at low concentrations (e.g., 2% w/w).[8] Neusilin® does not typically form gels in aqueous solutions.[6][9]Natural MAS generally requires higher concentrations to achieve high viscosity compared to synthetic clays like Laponite®. Neusilin® is not primarily used as a gelling agent.
Thixotropy Dispersions exhibit thixotropic behavior at concentrations greater than 3% w/v.[2]Laponite® is well-known for its excellent thixotropic properties, forming shear-thinning gels.[10]Synthetic clays like Laponite® are often favored for their superior and more consistent thixotropic behavior at lower concentrations.
Synergism Viscosity can be synergistically increased when combined with polymers like xanthan gum or carboxymethylcellulose (CMC).[2][11]Laponite® also shows synergistic viscosity enhancement with polymers.Both types of MAS can be used in combination with polymers to achieve desired rheological profiles.
Experimental Protocols: Rheological Characterization

Viscosity Measurement:

  • Method: A rotational viscometer is used to measure the viscosity of aqueous dispersions of MAS at various concentrations and shear rates.

  • Procedure:

    • Prepare aqueous dispersions of the MAS sample at desired concentrations (e.g., 2%, 5%, 10% w/v).

    • Allow the dispersions to hydrate (B1144303) for a specified period (e.g., 24 hours) to ensure full swelling.

    • Measure the viscosity at a controlled temperature (e.g., 25°C) using a rotational viscometer with a suitable spindle.

    • Record viscosity readings at various shear rates to characterize the flow behavior (Newtonian, pseudoplastic, or dilatant).

Thixotropy Evaluation:

  • Method: Thixotropy can be assessed by measuring the hysteresis loop of the flow curve or by a three-interval thixotropy test (3ITT).[12]

  • Procedure (Hysteresis Loop):

    • Subject the hydrated MAS dispersion to a programmed shear rate cycle, ramping the shear rate up from a minimum to a maximum value and then back down.

    • Plot the shear stress as a function of the shear rate. The area between the upward and downward curves (the hysteresis loop) provides a qualitative measure of thixotropy.

  • Procedure (3ITT):

    • Interval 1 (Rest): Apply a very low, constant shear rate to the sample to measure its viscosity in a "rested" state.

    • Interval 2 (High Shear): Apply a constant high shear rate to break down the internal structure.

    • Interval 3 (Recovery): Return to the very low shear rate from Interval 1 and monitor the viscosity recovery over time. The rate and extent of viscosity recovery indicate the thixotropic nature of the sample.

Diagram 1: Experimental Workflow for Rheological Comparison

G cluster_prep Sample Preparation cluster_analysis Rheological Analysis cluster_comparison Data Comparison Prep_Natural Hydrate Natural MAS (e.g., Veegum®) Viscosity Viscosity Measurement (Rotational Viscometer) Prep_Natural->Viscosity Thixotropy Thixotropy Evaluation (Hysteresis Loop / 3ITT) Prep_Natural->Thixotropy Prep_Synthetic Hydrate Synthetic MAS (e.g., Laponite®) Prep_Synthetic->Viscosity Prep_Synthetic->Thixotropy Compare_Visc Compare Viscosity Profiles Viscosity->Compare_Visc Compare_Thixo Compare Thixotropic Behavior Thixotropy->Compare_Thixo

Caption: Workflow for comparing the rheological properties of natural and synthetic MAS.

Suspension Stability

The primary function of MAS in many formulations is to act as a suspending agent, preventing the settling of solid particles.[13] The efficiency of a suspending agent is determined by its ability to create a stable, easily redispersible system.

Table 2: Comparison of Suspension Stability

PropertyNatural this compound (e.g., Veegum®)Synthetic this compound (e.g., Laponite®, Neusilin®)Key Observations
Suspending Efficiency Effective in suspending a wide range of active pharmaceutical ingredients (APIs) and other solids.[1] Often used in combination with polymers to enhance stability.[1]Laponite®'s strong gelling and thixotropic properties make it a highly efficient suspending agent, even at low concentrations.[10][14] Neusilin® is used as a carrier to improve the flowability and prevent caking of powders, indirectly contributing to the stability of solid dosage forms.[9][15]Synthetic clays like Laponite® may offer superior suspending efficiency at lower concentrations due to their more uniform particle size and charge distribution. Neusilin®'s primary role is different, focusing on solid formulations.
Sedimentation Volume Forms a flocculated system where particles settle slowly and form a loose sediment that is easily redispersed.Laponite® can form highly stable dispersions with minimal sedimentation.[8]The choice between natural and synthetic MAS will depend on the desired sedimentation behavior and the nature of the suspended particles.
Experimental Protocols: Suspension Stability Assessment

Sedimentation Volume (F):

  • Method: This method provides a quantitative measure of the physical stability of a suspension.

  • Procedure:

    • Prepare suspensions of a model drug (e.g., acetaminophen) using different concentrations of natural and synthetic MAS as the suspending agent.[1]

    • Pour a defined volume of each suspension into a graduated cylinder and store at a controlled temperature.

    • At regular time intervals, measure the final volume of the sediment (Vu).

    • Calculate the sedimentation volume (F) using the formula: F = Vu / Vo, where Vo is the original volume of the suspension. An F value closer to 1 indicates a more stable suspension.

Redispersibility:

  • Method: This assesses the ease with which a settled suspension can be uniformly redispersed upon shaking.

  • Procedure:

    • After a set period of storage, subject the graduated cylinders from the sedimentation volume test to a controlled shaking process (e.g., a specific number of inversions).

    • Visually assess the degree of redispersion. A system that is easily and uniformly redispersed is considered to have good redispersibility.

Diagram 2: Logical Flow for Suspension Stability Evaluation

G Start Formulate Suspensions (Natural vs. Synthetic MAS) Sedimentation Measure Sedimentation Volume (F) over Time Start->Sedimentation Redispersibility Assess Redispersibility after Storage Start->Redispersibility Data_Analysis Analyze and Compare F values and Redispersibility Sedimentation->Data_Analysis Redispersibility->Data_Analysis Conclusion Determine Relative Suspending Efficacy Data_Analysis->Conclusion

Caption: Logical flow for evaluating the suspension stability of MAS formulations.

Drug Release Characteristics

In solid dosage forms, MAS can influence drug release profiles. It can act as a binder, promoting tablet integrity, or as a disintegrant, facilitating tablet breakup and drug dissolution. In some cases, it can also be used to sustain drug release.

Table 3: Comparison of Drug Release Characteristics

PropertyNatural this compound (e.g., Veegum®)Synthetic this compound (e.g., Neusilin®)Key Observations
Drug Release Modulation Can be used to retard drug release, particularly when complexed with polymers.[16]Neusilin® has been shown to enhance the dissolution of poorly soluble drugs when used as a carrier in solid dispersions.[9][15] It can also be used in matrix tablets to control drug release.[4]The effect on drug release is highly dependent on the specific type of MAS and the formulation design. Synthetic MAS like Neusilin® offers unique functionalities for enhancing the bioavailability of poorly soluble drugs.
Experimental Protocols: In Vitro Drug Release Testing

Dissolution Testing:

  • Method: A standard dissolution apparatus (e.g., USP Apparatus 2, paddle method) is used to measure the rate and extent of drug release from a formulation.

  • Procedure:

    • Prepare tablets or other dosage forms containing a model drug and either natural or synthetic MAS.

    • Place the dosage form in a vessel containing a specified dissolution medium (e.g., simulated gastric or intestinal fluid).

    • Maintain the temperature at 37°C and stir at a constant speed (e.g., 50 rpm).

    • At predetermined time intervals, withdraw samples of the dissolution medium and analyze for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

Conclusion

Both natural and synthetic aluminum magnesium silicates are valuable excipients with distinct advantages.

  • Natural this compound (e.g., Veegum®): A well-established and cost-effective option, particularly effective for creating viscous and thixotropic systems at moderate concentrations. Its performance can be highly synergistic when combined with polymers.[1][2][11]

  • Synthetic this compound (e.g., Laponite®, Neusilin®): Offers greater batch-to-batch consistency and purity. Laponite® excels in forming clear, highly thixotropic gels at low concentrations, making it ideal for certain specialized formulations.[8][10] Neusilin® provides unique functionalities as a carrier for solid dispersions, enhancing the dissolution of poorly soluble drugs and improving the flowability of powders.[4][6][9][15]

The choice between natural and synthetic MAS should be based on the specific requirements of the formulation, including the desired rheological properties, the need for clarity, the type of dosage form, and cost considerations. For applications requiring precise control over properties and high purity, synthetic variants are often preferred. For more traditional formulations where cost is a significant factor, natural MAS remains a robust and reliable choice. Further head-to-head comparative studies are warranted to provide a more definitive quantitative assessment of their relative efficacy.

References

A Comparative Guide to Aluminum Magnesium Silicate as an Emulsion Stabilizer in Creams

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal emulsion stabilizer is a critical step in formulating stable and effective cream-based products. Aluminum magnesium silicate (B1173343), a naturally occurring smectite clay, is widely utilized for its robust stabilizing and rheological properties. This guide provides an objective comparison of aluminum magnesium silicate with other common stabilizers, supported by experimental data and detailed protocols to aid in formulation development.

Introduction to this compound

This compound (INCI: Magnesium Aluminum Silicate) is a purified smectite clay used in cosmetics and pharmaceuticals as a thickening agent, suspending agent, and emulsion stabilizer.[1][2] Its primary mechanism involves the formation of a three-dimensional colloidal structure when hydrated in water.[2] This network traps the internal phase droplets of an emulsion, preventing them from coalescing and separating.[3] This structure is resistant to heat, reducing the tendency for emulsions to thin out or break at elevated temperatures.[2][3] It is effective in both oil-in-water (O/W) and water-in-oil (W/O) emulsions, typically at use levels between 0.5% and 3%.[3][4]

One of the key advantages of this compound is its synergistic relationship with other thickeners, particularly xanthan gum.[5] This combination can significantly increase viscosity and enhance stability beyond what either ingredient can achieve alone.[2][6]

Comparison with Alternative Emulsion Stabilizers

The selection of an emulsion stabilizer depends on the desired texture, viscosity, and stability requirements of the final product. Commonly used alternatives to this compound include natural polymers like xanthan gum and synthetic polymers like carbomers.

  • Xanthan Gum: A high-molecular-weight polysaccharide produced by fermentation. It functions by significantly increasing the viscosity of the continuous phase, which slows the movement of oil droplets and prevents creaming.[7] It is known for creating highly viscous and shear-thinning solutions at very low concentrations and is stable across a wide range of pH and temperatures.[7]

  • Carbomers: These are high molecular weight, cross-linked polymers of acrylic acid.[8] When neutralized in water, the polymer chains uncoil and swell, forming a gel network with a high yield value.[9] This network effectively traps and suspends oil droplets, providing exceptional stability, even in emulsifier-free formulations.[8]

Performance Characteristics

The following table summarizes the key performance characteristics of this compound compared to xanthan gum and carbomer.

FeatureThis compoundXanthan GumCarbomer
Mechanism Forms a 3D colloidal network to entrap droplets.[2]Thickens the continuous phase to immobilize droplets.[7]Forms a neutralized, cross-linked polymer gel network with high yield value.[8][9]
Typical Use Level 0.5% - 3%[3][4]0.1% - 1.0%[10][11]0.1% - 1.5%[]
Rheology Shear-thinning, thixotropic.[5][6]Highly shear-thinning.[7]Shear-thinning with high yield value.[8][9]
pH Stability Stable over a wide pH range.[5]Stable over a wide pH range.[7]Requires neutralization to pH 6-10 for thickening.[8]
Electrolyte Tolerance Moderate; can be affected by high salt levels.Good; viscosity is largely unaffected by salts.[7]Poor; viscosity can be significantly reduced by electrolytes.[8]
Clarity Opaque dispersions.[5]Can form clear to translucent gels.Can form highly transparent gels.[8]
Synergy Strong synergy with xanthan gum and other polymers.[2][6]Often used in combination with other stabilizers.Can be used as a primary stabilizer.[8]

Quantitative Data Presentation

Direct quantitative comparison of stabilizers is challenging as performance is highly dependent on the specific formulation. The data below is compiled from various studies to illustrate typical performance metrics. Note: These values are not directly comparable as they originate from different base formulations and testing conditions.

Table 1: Viscosity of Emulsions with Different Stabilizers
StabilizerConcentrationBase FormulationViscosity (at specified shear rate/condition)Source
This compound4% (in water)Aqueous Dispersion~500 cps[2]
Xanthan Gum1.0%O/W Emulsion with modified rabbit fat~11,030 cP (after 24h)[10]
Carbomer 9400.2% - 1.5%O/W EmulsionCan provide high viscosity in emulsions and creams.[][]
Xanthan Gum0.4%O/W Emulsion with Benzoyl PeroxideHindered skin absorption.[13]
Sodium Carbomer0.4%O/W Emulsion with Benzoyl PeroxideDestabilized after 1 month at 45°C.[13]
Table 2: Emulsion Stability and Particle Size
StabilizerConcentrationTest ConditionResultSource
Xanthan Gum0.5%6 months storageEmulsion remained stable.[7]
Carbomer (TR-2)0.25%1 month at 45°C (surfactant-free)No aggregation observed.[14]
Carbomer (981)1.0%1 month at 45°C (surfactant-free)Particle size grew to ~6 µm.[14]
Xanthan Gum1.0%1 month at 45°C (surfactant-free)Particle size grew to ~2.2 µm.[14]
Xanthan Gum0.175%1 month storageShowed excellent stability with reduced particle size.[11]

Experimental Protocols

Detailed and consistent methodology is crucial for accurately evaluating and comparing the performance of emulsion stabilizers.

Experiment 1: Viscosity Measurement

Objective: To determine the flow behavior and consistency of the cream formulation.

Equipment: Rotational viscometer or rheometer with appropriate spindle/geometry (e.g., cone-plate or parallel-plate).

Methodology:

  • Sample Preparation: Allow the cream sample to equilibrate to a controlled temperature (typically 20-25°C) for at least 24 hours before measurement.

  • Instrument Setup: Calibrate the viscometer according to the manufacturer's instructions. Select a spindle and rotational speed appropriate for the expected viscosity of the cream.

  • Measurement:

    • Carefully place an adequate amount of the cream onto the sample plate, ensuring no air bubbles are trapped.

    • Lower the spindle into the cream to the specified immersion mark.

    • Begin the measurement, allowing the reading to stabilize for a set period (e.g., 60 seconds) before recording the viscosity value (in mPa·s or cP).

    • To assess shear-thinning behavior, conduct measurements over a range of shear rates (e.g., from 0.1 to 100 s⁻¹).

  • Data Analysis: Plot viscosity as a function of shear rate. For quality control, compare the viscosity at a specific shear rate against the product's specification.

Experiment 2: Particle Size Analysis

Objective: To determine the droplet size distribution of the emulsion's internal phase, a key indicator of stability.

Equipment: Laser Diffraction or Dynamic Light Scattering particle size analyzer.

Methodology:

  • Sample Preparation: Disperse a small, representative sample of the cream in a suitable solvent (e.g., deionized water for an O/W emulsion) to achieve the optimal obscuration level for the instrument. Gentle agitation may be required to ensure homogeneity without altering the droplet size.

  • Instrument Setup: Configure the particle size analyzer with the appropriate refractive indices for both the dispersed (oil) and continuous (water) phases.

  • Measurement: Introduce the prepared sample into the analyzer and initiate the measurement. The instrument will measure the pattern of light scattered by the droplets to calculate the size distribution.

  • Data Analysis: Analyze the resulting data to determine key parameters such as the mean droplet diameter (e.g., D[7][]) and the span of the distribution (an indicator of uniformity). A narrow distribution of small droplets is generally indicative of a more stable emulsion.

Experiment 3: Accelerated Stability Testing

Objective: To predict the long-term shelf life of the cream by subjecting it to stress conditions.

Equipment: Stability chambers capable of controlling temperature and humidity, laboratory centrifuge.

Methodology:

  • Sample Preparation: Package the cream in its final intended container and also in inert glass jars to assess both formulation and package-product compatibility.

  • Stress Conditions:

    • Elevated Temperature: Store samples at elevated temperatures (e.g., 40°C, 45°C, or 50°C) for a period of 1 to 3 months. A common rule of thumb is that 3 months at 45°C can correspond to a shelf life of approximately two years at room temperature.

    • Freeze-Thaw Cycling: Subject samples to alternating temperature cycles, for example, 24 hours at -10°C followed by 24 hours at 25°C, for 3-5 cycles. This tests the emulsion's resilience to temperature fluctuations during shipping and storage.

    • Centrifugation: Centrifuge a sample of the cream (e.g., at 3000 rpm for 30 minutes). This physically forces separation and can quickly indicate a tendency towards creaming or coalescence.

  • Evaluation: At set intervals (e.g., 2, 4, 8, 12 weeks), withdraw samples and evaluate them for any changes in physical properties, including:

    • Appearance (color, phase separation, creaming)

    • Odor

    • pH

    • Viscosity

    • Microscopic properties/Particle size

  • Data Analysis: Compare the results of the stressed samples to a control sample stored at ambient temperature. Any significant changes, such as phase separation, a drastic drop in viscosity, or a large increase in particle size, may indicate potential long-term instability.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive evaluation of an emulsion stabilizer's performance in a cream formulation.

G cluster_prep Formulation Preparation cluster_initial Initial Characterization (T=0) cluster_stability Accelerated Stability Testing cluster_final Final Evaluation (Post-Stress) cluster_analysis Data Analysis & Comparison F1 Prepare Cream Base F2 Incorporate Stabilizer (e.g., Al-Mg Silicate) F1->F2 F3 Homogenize F2->F3 T0_Visc Viscosity Measurement F3->T0_Visc T0_PS Particle Size Analysis F3->T0_PS T0_pH pH & Organoleptic Assessment F3->T0_pH ST_Temp Elevated Temperature (e.g., 45°C for 3 Months) F3->ST_Temp ST_FT Freeze-Thaw Cycles (e.g., 5 cycles) F3->ST_FT ST_Cent Centrifugation Test F3->ST_Cent DA Compare T=0 vs Post-Stress Data TE_Visc Viscosity Measurement ST_Temp->TE_Visc TE_PS Particle Size Analysis ST_Temp->TE_PS TE_pH pH & Organoleptic Assessment ST_Temp->TE_pH ST_FT->TE_Visc ST_FT->TE_PS ST_FT->TE_pH TE_Visc->DA TE_PS->DA TE_pH->DA Conclusion Determine Stabilizer Efficacy DA->Conclusion

Workflow for Evaluating Emulsion Stabilizer Performance.

References

A Comparative Guide to the Catalytic Performance of Aluminum Silicate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the catalytic performance of aluminum silicate (B1173343) nanoparticles against common alternatives such as zeolites, mesoporous silica (B1680970), and other metal oxides in various chemical reactions critical to research and drug development. The information is presented through clear data summaries, detailed experimental protocols, and illustrative diagrams to facilitate informed catalyst selection.

Executive Summary

Aluminum silicate nanoparticles have emerged as versatile catalysts, often exhibiting unique activity and selectivity in a range of organic transformations. Their amorphous structure, tunable acidity, and high surface area offer distinct advantages over traditional crystalline materials like zeolites. This guide delves into their performance in hydrocarbon cracking, esterification, oxidation, and hydrogenation reactions, providing a comparative analysis with established catalysts. While direct, side-by-side comparisons under identical conditions are not always available in the literature, this document synthesizes the most relevant data to offer a valuable resource for catalyst evaluation.

Data Presentation: A Comparative Overview

The following tables summarize the catalytic performance of aluminum silicate nanoparticles and their alternatives. It is important to note that reaction conditions can significantly influence catalyst performance, and the data presented here is collated from various studies.

Hydrocarbon Cracking: Cumene (B47948) Cracking

Objective: To compare the efficiency of catalysts in breaking down larger hydrocarbon molecules into smaller, more valuable ones.

CatalystConversion (%)Selectivity to Benzene (B151609) (%)Selectivity to Propylene (%)Temperature (°C)Reference
Amorphous Aluminosilicate (Si/Al = 0.37)27Not SpecifiedNot Specified350[1]
Ultrastable Y ZeoliteSurpassed by Aluminosilicate NanoparticlesNot SpecifiedNot SpecifiedNot Specified[2]

Note: A direct quantitative comparison with zeolites under identical conditions was not available in the reviewed literature. However, studies indicate that amorphous aluminosilicates can exhibit superior performance in certain cracking reactions.

Esterification: Oleic Acid with Methanol (B129727)

Objective: To evaluate the effectiveness of acidic catalysts in the formation of esters, a key reaction in biofuel production and fine chemical synthesis.

CatalystConversion (%)Time (min)Temperature (°C)Molar Ratio (Methanol/Oleic Acid)Reference
Al-promoted Sulfated Zirconia~95601109[3]
Sulfated Zirconia~85601109[3]
Amberlyst-1541.6Not SpecifiedNot SpecifiedNot Specified[4]

Note: Data for aluminum silicate nanoparticles in this specific reaction was not available for a direct comparison. The table provides context on the performance of other common solid acid catalysts.

Oxidation: Benzyl (B1604629) Alcohol to Benzaldehyde (B42025)

Objective: To compare the selective oxidation of an alcohol to an aldehyde, a fundamental transformation in organic synthesis.

CatalystConversion (%)Selectivity to Benzaldehyde (%)Time (h)Temperature (°C)Reference
Au-Pd/SBA-15 (Mesoporous Silica)HighHighNot Specified80[5]
Pd-P/NH2-SiO27866Not Specified111[6]
Au/MgOHighHigh5150[7]

Note: While detailed protocols for this reaction are available, direct comparative data for aluminum silicate nanoparticles is limited. The performance of other nanoparticle-based catalysts on silica supports is presented for context.

Hydrogenation: 4-Nitrophenol to 4-Aminophenol

Objective: To assess the efficiency of catalysts in the reduction of a nitro group, a crucial step in the synthesis of amines.

CatalystConversion (%)Time (min)Temperature (°C)Reference
Ni/SiO2>98Not SpecifiedNot Specified[8]
PtNi/SiO2HighNot SpecifiedNot Specified[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for key catalytic reactions.

Gas-Phase Catalytic Cracking of Cumene

This protocol outlines a standard procedure for evaluating solid acid catalysts in a fixed-bed reactor.

Apparatus:

  • Fixed-bed quartz reactor

  • Temperature controller and furnace

  • Mass flow controllers for carrier gas (e.g., N₂)

  • Syringe pump for liquid feed

  • Condenser and collection system for liquid products

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Loading: A specific amount of the catalyst (e.g., 0.5 g) is packed into the center of the quartz reactor, supported by quartz wool plugs.

  • Pre-treatment: The catalyst is pre-treated by heating to a high temperature (e.g., 500 °C) under a flow of inert gas (e.g., N₂) for a specified time (e.g., 1 hour) to remove any adsorbed impurities.

  • Reaction:

    • The reactor temperature is adjusted to the desired reaction temperature (e.g., 350 °C).

    • The carrier gas flow is set to a specific rate (e.g., 30 mL/min).

    • Liquid cumene is introduced into the reactor at a constant flow rate using a syringe pump. The weight hourly space velocity (WHSV) is a critical parameter and is calculated as the mass flow rate of the feed divided by the mass of the catalyst.

  • Product Collection and Analysis:

    • The reactor outlet is connected to a condenser to collect liquid products.

    • Gaseous products are collected in a gas bag.

    • Both liquid and gaseous products are analyzed using a gas chromatograph (GC) equipped with an appropriate column and detector (e.g., Flame Ionization Detector - FID) to determine the conversion of cumene and the selectivity to various products like benzene and propylene.[10]

Liquid-Phase Catalytic Esterification of Oleic Acid

This protocol describes a typical batch reactor setup for liquid-phase esterification.

Apparatus:

  • Three-neck round-bottom flask (batch reactor)

  • Reflux condenser

  • Magnetic stirrer and hot plate with temperature control

  • Sampling device

Procedure:

  • Reactant and Catalyst Charging: The reactor is charged with a specific molar ratio of oleic acid and methanol (e.g., 1:9).

  • Catalyst Addition: A predetermined amount of the solid acid catalyst (e.g., 2 wt% relative to oleic acid) is added to the reactant mixture.[3]

  • Reaction:

    • The mixture is heated to the desired reaction temperature (e.g., 110 °C) under constant stirring.[3]

    • The reaction is allowed to proceed for a set duration (e.g., 60 minutes).[3]

  • Sampling and Analysis:

    • Aliquots of the reaction mixture are withdrawn at regular intervals.

    • The catalyst is separated from the sample by centrifugation or filtration.

    • The samples are analyzed by gas chromatography (GC) to determine the conversion of oleic acid and the yield of methyl oleate.

Liquid-Phase Catalytic Oxidation of Benzyl Alcohol

This protocol details a procedure for the aerobic oxidation of benzyl alcohol.

Apparatus:

  • Glass reactor or autoclave

  • Magnetic stirrer and heating system

  • Gas inlet for air or oxygen

  • Condenser

Procedure:

  • Catalyst and Reactant Loading: The reactor is loaded with the catalyst, benzyl alcohol, and a suitable solvent (e.g., toluene).

  • Reaction Conditions:

    • The reactor is heated to the desired temperature (e.g., 80-111 °C).[5][6]

    • Air or pure oxygen is bubbled through the reaction mixture at a controlled flow rate.

  • Reaction Monitoring:

    • The reaction progress is monitored by taking samples periodically.

  • Product Analysis:

    • The samples are analyzed by GC or HPLC to determine the conversion of benzyl alcohol and the selectivity to benzaldehyde and other products.

Mandatory Visualizations

Catalytic Cracking Workflow

CatalyticCrackingWorkflow cluster_prep Catalyst Preparation & Loading cluster_reaction Reaction Step cluster_analysis Product Analysis Catalyst_Prep Catalyst Synthesis/ Characterization Reactor_Loading Load Catalyst into Fixed-Bed Reactor Catalyst_Prep->Reactor_Loading Pretreatment Catalyst Pre-treatment (Heating in N2) Reactor_Loading->Pretreatment Reaction_Start Introduce Cumene & Carrier Gas Pretreatment->Reaction_Start Product_Collection Collect Liquid & Gaseous Products Reaction_Start->Product_Collection GC_Analysis Analyze Products by GC Product_Collection->GC_Analysis Data_Analysis Calculate Conversion & Selectivity GC_Analysis->Data_Analysis

Caption: Workflow for evaluating catalyst performance in cumene cracking.

General Signaling Pathway for Heterogeneous Catalysis

HeterogeneousCatalysis Reactants Reactants (A + B) Adsorption Adsorption Reactants->Adsorption 1. Diffusion to surface CatalystSurface Catalyst Active Site SurfaceReaction Surface Reaction CatalystSurface->SurfaceReaction 3. Reaction of adsorbed species Adsorption->CatalystSurface 2. Adsorption on active sites Desorption Desorption SurfaceReaction->Desorption 4. Desorption of products Products Products (C + D) Desorption->Products 5. Diffusion from surface

Caption: A simplified representation of the steps in a heterogeneous catalytic reaction.

Decision Logic for Catalyst Selection

CatalystSelection Start Define Catalytic Reaction (e.g., Esterification) Reaction_Type Reaction Type? Start->Reaction_Type Acid_Catalyzed Acid_Catalyzed Reaction_Type->Acid_Catalyzed Acid-Catalyzed Redox_Reaction Redox_Reaction Reaction_Type->Redox_Reaction Redox (Oxidation/ Hydrogenation) Acidity_Strength Required Acidity? Acid_Catalyzed->Acidity_Strength Metal_Support Metal & Support? Redox_Reaction->Metal_Support Strong_Acid Consider: - Sulfated Zirconia - Amberlyst-15 Acidity_Strength->Strong_Acid Strong Mild_Acid Consider: - Aluminum Silicate Nanoparticles - Zeolites Acidity_Strength->Mild_Acid Mild Select_Catalyst Select & Test Candidate Catalysts Strong_Acid->Select_Catalyst Mild_Acid->Select_Catalyst Noble_Metal Consider Supports: - Mesoporous Silica - Alumina Metal_Support->Noble_Metal Noble Metal (Pd, Pt, Au) Base_Metal Consider Supports: - Aluminum Silicate Nanoparticles - Silica Metal_Support->Base_Metal Base Metal (Ni, Cu) Noble_Metal->Select_Catalyst Base_Metal->Select_Catalyst

Caption: A decision tree to guide the initial selection of a suitable catalyst.

References

Safety Operating Guide

Proper Disposal of Aluminum Magnesium Silicate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a detailed, step-by-step guide for the proper disposal of aluminum magnesium silicate (B1173343), a common excipient in pharmaceutical formulations.

Aluminum magnesium silicate is generally not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, proper disposal procedures are still necessary to minimize environmental impact and maintain a safe workspace. Disposal should always be in accordance with federal, state, and local environmental control regulations.[1][2][3][4]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a well-ventilated area to avoid dust inhalation.[1] While not acutely hazardous, this compound may cause mechanical eye or skin irritation.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A laboratory coat or chemical-resistant apron.
Respiratory Protection A dust respirator should be used if dust is generated.

Step-by-Step Disposal Protocol

The primary method for the disposal of uncontaminated this compound waste is through standard solid waste streams, provided this complies with local and institutional regulations. For contaminated material, it must be treated as hazardous waste according to the nature of the contaminant.

1. Assessment of Contamination:

  • Uncontaminated: Pure, unused this compound or material that has not come into contact with any hazardous chemicals.

  • Contaminated: this compound that is mixed with or has come into contact with hazardous materials (e.g., organic solvents, heavy metals, toxic compounds).

2. Disposal of Uncontaminated this compound:

  • Step 1: Containerization: Place the uncontaminated this compound in a clearly labeled, sealed container to prevent dust formation.[5][6]

  • Step 2: Regulatory Check: Consult your institution's Environmental Health and Safety (EHS) office or local waste disposal regulations to confirm that disposal as non-hazardous solid waste is permissible.[1][3][4]

  • Step 3: Disposal: If approved, the sealed container can typically be disposed of in the regular laboratory trash.[7] Ensure the container is securely closed.

3. Disposal of Contaminated this compound:

  • Step 1: Containerization: Place the contaminated material in a designated hazardous waste container that is compatible with the contaminants. The container must be sealable and properly labeled.[5][6]

  • Step 2: Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical names of all constituents (including the contaminants), and the approximate percentages of each.

  • Step 3: Storage: Store the container in a designated satellite accumulation area (SAA) within the laboratory.[6]

  • Step 4: Arrange for Pickup: Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste. Do not dispose of contaminated this compound in the regular trash or down the drain.

4. Spill Cleanup:

  • Step 1: Containment: For a small spill, use appropriate tools to carefully sweep or vacuum the spilled solid material to avoid generating dust.[2][3][4]

  • Step 2: Collection: Place the collected material into a suitable, sealed container for disposal.

  • Step 3: Decontamination: Clean the spill area by spreading water on the contaminated surface and wipe clean.[2][3][4] Dispose of cleaning materials as either non-hazardous or hazardous waste, depending on the nature of the spilled material.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe disposal of this compound waste.

DisposalWorkflow cluster_uncontaminated Uncontaminated Waste Procedure cluster_contaminated Contaminated Waste Procedure start Start: Aluminum Magnesium Silicate Waste assess Assess Contamination start->assess is_contaminated Is it contaminated with hazardous material? assess->is_contaminated uncontaminated_container Place in a sealed, labeled container is_contaminated->uncontaminated_container No contaminated_container Place in a designated hazardous waste container is_contaminated->contaminated_container Yes uncontaminated_path No contaminated_path Yes uncontaminated_check Check local regulations for non-hazardous disposal uncontaminated_container->uncontaminated_check uncontaminated_dispose Dispose in regular solid waste trash uncontaminated_check->uncontaminated_dispose contaminated_label Label with all constituents contaminated_container->contaminated_label contaminated_store Store in Satellite Accumulation Area (SAA) contaminated_label->contaminated_store contaminated_dispose Arrange for EHS waste pickup contaminated_store->contaminated_dispose

Caption: Workflow for the disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Aluminum Magnesium Silicate

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, storage, and disposal of Aluminum Magnesium Silicate (B1173343) are critical for ensuring a secure laboratory environment. Adherence to these guidelines is paramount for protecting researchers and maintaining experimental integrity.

Aluminum Magnesium Silicate, a silicate clay often used as a stabilizing and suspending agent in pharmaceutical and cosmetic formulations, is generally considered a low-hazard material. However, proper handling is necessary to mitigate risks associated with dust inhalation and physical irritation. This guide provides detailed procedures for its safe use in a laboratory setting.

Personal Protective Equipment (PPE) Requirements

Consistent use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Operation Eye Protection Hand Protection Respiratory Protection Skin and Body Protection
Routine Handling (Small Quantities) Safety glasses with side shields or goggles.[1][2]Gloves.[1][3][4]An approved/certified dust respirator should be used if ventilation is inadequate or dust is generated.[1][3][4]Lab coat.[1][3][4]
Large Spills Splash goggles.[3][4]Gloves.[3][4]A self-contained breathing apparatus (SCBA) should be used to avoid inhalation.[3][4]Full suit and boots.[3][4]

Operational Plan: From Receipt to Disposal

Following a systematic operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the material in a cool, dry, and well-ventilated area.[3][4]

  • Keep the container tightly closed to prevent dust from becoming airborne and to protect it from moisture.[3][4]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[3][5]

Handling and Use
  • Engineering Controls: Whenever possible, handle this compound in a well-ventilated area. The use of local exhaust ventilation or a fume hood is recommended to keep airborne dust levels to a minimum.[2][3][4]

  • Minimizing Dust: Avoid actions that generate dust, such as vigorous shaking or scraping.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the material.[6] Do not eat, drink, or smoke in areas where the material is being handled.[6]

Spill Management
  • Small Spills:

    • Wear the appropriate PPE as outlined in the table above.

    • Use appropriate tools to carefully sweep or vacuum the spilled solid material.[3][6] Avoid dry sweeping which can generate dust.

    • Place the collected material into a designated and labeled waste container.[3][6]

    • Clean the spill area by spreading water on the contaminated surface and dispose of the cleaning materials according to local and regional authority requirements.[3]

  • Large Spills:

    • Evacuate unnecessary personnel from the area.[6]

    • Wear enhanced PPE, including a full suit, boots, and a self-contained breathing apparatus (SCBA).[3][4]

    • Use a shovel to place the material into a convenient waste disposal container.[3][4]

    • Finish cleaning by spreading water on the contaminated surface and allow it to be evacuated through the sanitary system if permissible by local regulations.[3]

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations.

  • Waste Characterization: While generally not classified as hazardous waste, it is the responsibility of the waste generator to determine the proper waste classification and disposal methods.[3][4]

  • Containerization: Collect waste this compound in a clearly labeled, sealed container.

  • Disposal Method: Dispose of the waste material through a licensed waste disposal contractor.[6][7] All disposal practices must be in accordance with federal, state, and local environmental control regulations.[3][4][5]

Experimental Workflow: Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Management A Assess Hazards & Review SDS B Select & Don Appropriate PPE A->B C Use in Ventilated Area B->C D Minimize Dust Generation C->D E Clean Work Area D->E H Collect Waste in Labeled Container D->H F Decontaminate & Remove PPE E->F G Wash Hands Thoroughly F->G I Dispose via Licensed Contractor H->I

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.